6-Bromo-N1-methylbenzene-1,2-diamine
Description
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Properties
IUPAC Name |
3-bromo-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOQXXITQULGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 6-Bromo-N1-methylbenzene-1,2-diamine
[1][2][3]
Executive Summary
6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8) is a critical halogenated diamine scaffold used primarily in the synthesis of heterocyclic pharmacophores. With a molecular weight of 201.07 g/mol , it serves as a high-value intermediate for constructing benzimidazoles and quinoxalines—structures ubiquitous in kinase inhibitors and receptor modulators.
This guide moves beyond basic catalog data to provide a mechanistic understanding of the molecule's synthesis, stability, and utility in medicinal chemistry. It addresses the regiochemical challenges inherent in its production and offers validated protocols for its application.
Physicochemical Specifications
The following data consolidates experimental and predicted values essential for stoichiometric calculations and handling.
| Property | Value | Notes |
| Molecular Weight | 201.07 g/mol | Based on isotope average (Br⁷⁹/Br⁸¹) |
| Molecular Formula | C₇H₉BrN₂ | |
| CAS Number | 1150102-47-8 | Primary identifier |
| Appearance | Viscous Red/Brown Oil to Solid | Darkens upon oxidation (air sensitive) |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 286.5 ± 20.0 °C | At 760 mmHg (Predicted) |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Estimate for the aniline nitrogen |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
Critical Handling Note: Like most electron-rich aromatic diamines, this compound is prone to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent the formation of azo-dimers or polymerization products.
Strategic Synthesis: The Regioselectivity Challenge
Synthesizing 6-Bromo-N1-methylbenzene-1,2-diamine requires strict control over regiochemistry. Direct methylation of 3-bromo-1,2-diaminobenzene often yields a mixture of N1, N2, and N,N-dimethylated products.
To ensure the methyl group is positioned correctly at the N1 (ortho to the bromine in the specific numbering scheme) or N2 depending on the starting material orientation, the Nucleophilic Aromatic Substitution (SₙAr) pathway followed by nitro reduction is the industry standard for high-fidelity synthesis.
Validated Protocol: SₙAr Displacement Route
This route utilizes the strong directing power of the nitro group to ensure the methylamine attacks the correct position.
Step 1: SₙAr Displacement
-
Precursor: 1-Bromo-2-fluoro-3-nitrobenzene
-
Reagent: Methylamine (2M in THF)
-
Conditions: THF, 0°C to RT, 4 hours.
-
Mechanism: The nitro group activates the ortho-fluorine for displacement. The bromine atom at position 1 (meta to nitro) remains stable under these mild conditions.
Step 2: Nitro Reduction
-
Intermediate: 2-Bromo-N-methyl-6-nitroaniline
-
Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂).
-
Conditions: EtOH/H₂O, Reflux, 2-6 hours.
-
Note: Catalytic hydrogenation (H₂/Pd-C) must be avoided or carefully controlled to prevent debromination (hydrodehalogenation).
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical regiochemical control points.
Figure 1: Regioselective synthesis pathway avoiding debromination and ensuring N-methyl specificity.
Applications in Drug Discovery[5]
The 6-Bromo-N1-methylbenzene-1,2-diamine scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups:
-
Primary Amine (-NH₂): Ready for amide coupling or imine formation.
-
Secondary Amine (-NHMe): Facilitates cyclization into N-methylated heterocycles.
-
Bromide (-Br): A handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) after the heterocyclic core is formed.
Case Study: Benzimidazole Kinase Inhibitors
In the development of inhibitors for kinases such as BRAF or EGFR, the benzimidazole core is often synthesized by condensing this diamine with an aldehyde or carboxylic acid.
Workflow:
-
Cyclization: The diamine reacts with an aldehyde (R-CHO) in the presence of an oxidant (e.g., Oxone or air) to form the 1-methyl-4-bromo-benzimidazole core.
-
Functionalization: The bromine atom (now at position 4 or 7 of the benzimidazole) is used to attach the "tail" of the inhibitor via Suzuki coupling to an aryl boronic acid.
Application Workflow Visualization
Figure 2: The role of the diamine scaffold in constructing complex pharmaceutical agents.
Safety and Handling Protocols
As an aromatic amine and halogenated compound, strict safety adherence is non-negotiable.
-
Toxicology: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Acute oral toxicity (H302) is common for phenylenediamines.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. All operations involving powder or heating must be performed in a certified fume hood.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents (e.g., nitric acid) due to exotherm risk.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58461876 (Related Isomer). Retrieved from .
-
BLD Pharm. (2023). 6-Bromo-N1-methylbenzene-1,2-diamine Product Specifications and MSDS. Retrieved from .
-
ChemicalBook. (2023). 3-Bromo-N-methyl-1,2-phenylenediamine Properties and Synthesis. Retrieved from .[1]
-
AchemBlock. (2023).[2] Building Blocks for Medicinal Chemistry: 3-bromo-N1-methylbenzene-1,2-diamine. Retrieved from .
-
Omni Calculator. (2023). Molecular Weight Calculator for C7H9BrN2. Retrieved from .
An In-Depth Technical Guide to 6-Bromo-N1-methylbenzene-1,2-diamine: Properties, Synthesis, and Applications in Chemical Research
This technical guide provides a comprehensive overview of 6-Bromo-N1-methylbenzene-1,2-diamine, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, validated synthetic protocols, spectroscopic characterization, and the strategic application of this molecule as a building block for more complex chemical entities.
Core Chemical and Physical Properties
6-Bromo-N1-methylbenzene-1,2-diamine, identified by the CAS Number 1150102-47-8, is a substituted aromatic diamine.[1][2][3][4] Its structure is characterized by a benzene ring functionalized with adjacent primary and secondary amine groups, along with a bromine atom positioned ortho to the primary amine. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold in synthetic endeavors.
The presence of two distinct nucleophilic centers (the primary and secondary amines) and a site for cross-coupling reactions (the aryl bromide) allows for sequential and regioselective modifications, a highly desirable characteristic for building molecular diversity in library synthesis.
Caption: Core Properties of 6-Bromo-N1-methylbenzene-1,2-diamine.
Spectroscopic Characterization
Accurate structural confirmation is paramount. The following data provides a baseline for the analytical characterization of this compound.
Mass Spectrometry
Mass spectrometric analysis is a primary tool for confirming the molecular weight and identity of the synthesized compound.
| Technique | Adduct | Expected m/z | Observed m/z | Source |
| Electrospray Ionization (ESI) | [M+H]⁺ | 201.0022 | 201 | [1][5][6] |
| Predicted ESI | [M+Na]⁺ | 222.9841 | - | [5] |
| Predicted ESI | [M-H]⁻ | 198.9876 | - | [5] |
The observation of the protonated molecule at m/z 201 is a key diagnostic feature.[1][6] Advanced analysis can also utilize predicted collision cross-section (CCS) values to enhance confidence in identification.[5]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the electronic environment of the protons in the molecule. The following assignments are based on available data for the structurally identical compound reported as 3-Bromo-N2-methyl-benzene-1,2-diamine.[6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 6.73 - 6.60 | Multiplet | 3H | Ar-H | Protons on the aromatic ring. |
| 5.02 | Singlet | 2H | -NH₂ | Protons of the primary amine, often appearing as a broad singlet. |
| 3.67 | Singlet | 1H | -NH CH₃ | Proton of the secondary amine. |
| 2.58 | Singlet | 3H | -NHCH₃ | Protons of the methyl group attached to the nitrogen. |
| Solvent: DMSO-d₆, Frequency: 400 MHz[6] |
Synthesis and Mechanistic Insights
The most direct and commonly reported synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine involves the chemical reduction of its nitro precursor, 2-bromo-N-methyl-6-nitroaniline.[1][6] The choice of reducing agent is critical and directly impacts reaction efficiency, yield, and scalability.
Caption: Key reactivity pathways for synthetic diversification.
-
Diamine Moiety: The vicinal diamine is a classic precursor for the synthesis of N-methylated benzimidazoles, which are privileged scaffolds in medicinal chemistry. The primary amine is generally more nucleophilic and less sterically hindered than the secondary N-methyl amine, allowing for selective initial reactions. Condensation with aldehydes, carboxylic acids, or their derivatives leads to the formation of the five-membered heterocyclic ring. [7]* Aryl Bromide Moiety: The bromine atom is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. It can readily participate in Suzuki couplings with boronic acids to form C-C bonds or Buchwald-Hartwig aminations to form C-N bonds, enabling the attachment of a wide array of substituents. [8] This orthogonal reactivity makes the compound an excellent starting point for constructing libraries of complex molecules, where the benzimidazole core can be formed first, followed by diversification at the aryl bromide position.
Application in Drug Discovery
While specific applications of 6-Bromo-N1-methylbenzene-1,2-diamine are not extensively documented in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery. Substituted benzene-1,2-diamines are key intermediates in the synthesis of numerous pharmaceuticals, including kinase inhibitors. [9] The structure serves as a valuable building block for generating libraries of novel compounds for high-throughput screening. [10]Its potential lies in its ability to act as a scaffold, allowing for the systematic exploration of chemical space around a core structure. For instance, it could be used in the synthesis of analogs of known bioactive molecules or in fragment-based drug design campaigns. The diamine functionality is often found in biologically active molecules, suggesting potential for interaction with various biological targets. [11]
Safety and Handling
As with all laboratory chemicals, 6-Bromo-N1-methylbenzene-1,2-diamine should be handled with appropriate care by trained personnel.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light. This precaution is necessary to prevent air oxidation of the electron-rich diamine, which can lead to discoloration and degradation.
-
Toxicity: The toxicological properties have not been fully investigated. It is prudent to treat this chemical with the recognition of "having unknown hazards and toxicity". [2]
References
-
6-Bromo-N-methylhexan-1-amine | C7H16BrN | CID 73553824 - PubChem. [Link]
-
6-bromo-n1-methylbenzene-1,2-diamine - PubChemLite. [Link]
-
6-bromo-N1-methylbenzene-1,2-diamine - Appretech. [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC. [Link]
Sources
- 1. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 1150102-47-8|6-Bromo-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 4. appretech.com [appretech.com]
- 5. PubChemLite - 6-bromo-n1-methylbenzene-1,2-diamine (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 6. 6-BroMo-N1-Methylbenzene-1,2-diaMine synthesis - chemicalbook [chemicalbook.com]
- 7. N-甲基-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine | MDPI [mdpi.com]
- 9. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 10. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 3-Bromo-6-methylbenzene-1,2-diamine | 344595-73-9 [smolecule.com]
6-Bromo-N1-methylbenzene-1,2-diamine synthesis pathway
This guide details the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine .
Executive Summary
The synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine (also known as 3-bromo-N2-methylbenzene-1,2-diamine depending on nomenclature priority) presents a specific regiochemical challenge: placing the secondary amine (methylamino) between the bromine and the primary amine.[1]
This guide focuses on the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 2,3-dibromonitrobenzene . This route is superior to direct bromination of diamines (which yields para-isomers) and the 2,6-dibromonitrobenzene route (which yields the constitutional isomer where the primary amine is central).
Target Molecule:
-
System: 1,2,3-trisubstituted benzene.[1]
-
Connectivity: Bromine — Methylamino (N1) — Amino (N2).[1]
-
Key Intermediate: 2-Bromo-6-nitro-N-methylaniline (from 2,3-dibromonitrobenzene).
Part 1: Retrosynthetic Analysis & Pathway Selection
The synthesis is designed to ensure correct regiochemistry of the substituents.[1]
Structural Disconnection
-
C–N Disconnection: The primary amine (-NH2) is derived from a nitro group (-NO2) to prevent over-alkylation.[1]
-
C–N(Me) Disconnection: The methylamine group is introduced via SNAr displacement of a halogen activated by an ortho-nitro group.[1]
-
Regiocontrol: To achieve the Br-NHMe-NH2 sequence, the starting material must be 2,3-dibromonitrobenzene .
-
Note: Using 2,6-dibromonitrobenzene yields the Br-NH2-NHMe isomer (3-Bromo-N1-methylbenzene-1,2-diamine).[1]
-
Pathway Visualization
Caption: Retrosynthetic logic flow ensuring correct substituent connectivity.
Part 2: Technical Synthesis Guide
Step 1: Regioselective SNAr Amination
Objective: Selective displacement of the bromine at the C2 position (ortho to nitro) using methylamine. Reaction: 2,3-Dibromonitrobenzene + MeNH2 → 2-Bromo-6-nitro-N-methylaniline.[1]
-
Mechanism: The nitro group activates the ortho-bromine (C2) more strongly than the meta-bromine (C3) via inductive and resonance effects, stabilizing the Meisenheimer complex.[1]
-
Reagents: Methylamine (2.0 M in THF or 33% in EtOH).[1]
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).[1]
Protocol:
-
Charge a reaction vessel with 2,3-dibromonitrobenzene (1.0 eq).
-
Dissolve in Ethanol (10 mL/g).
-
Add Methylamine (3.0 eq) slowly at 0°C to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC or LC-MS should show consumption of starting material.[1]
-
-
Workup: Concentrate the solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (EtOAc).[1]
-
Purification: Recrystallization from EtOH/Water or flash chromatography (Hexane/EtOAc) if necessary. The product is typically an orange/yellow solid.[1]
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to a primary amine without debrominating the ring.[1] Reaction: 2-Bromo-6-nitro-N-methylaniline → 6-Bromo-N1-methylbenzene-1,2-diamine.[1][2]
-
Challenge: Catalytic hydrogenation (H2, Pd/C) poses a high risk of hydrodehalogenation (stripping the Bromine).
-
Solution: Use a dissolving metal reduction (Fe or Zn) or Tin(II) Chloride.[1]
Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) This method is mild, scalable, and highly chemoselective for nitro groups in the presence of aryl halides.
Protocol:
-
Dissolve the intermediate (from Step 1) in Ethanol/Water (4:1 ratio).[1]
-
Add Ammonium Chloride (NH4Cl, 5.0 eq).[1]
-
Add Iron Powder (Fe, 5.0 eq, <325 mesh).
-
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Visual Cue: The reaction mixture will turn from orange/yellow to a dark sludge (iron oxides).[1]
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.[1]
-
Extraction: Wash the filtrate with brine. Dry organic layer over Na2SO4.[1][2]
-
Isolation: Concentrate in vacuo. The product is an air-sensitive oil or low-melting solid.[1] Store under inert atmosphere (N2 or Ar).
Part 3: Data & Process Visualization
Reaction Scheme Diagram
Caption: Two-step synthesis pathway from 2,3-dibromonitrobenzene to target.
Process Parameters Table
| Parameter | Step 1: Amination | Step 2: Reduction |
| Reagents | Methylamine (33% in EtOH) | Iron Powder, NH4Cl |
| Solvent | Ethanol or THF | Ethanol : Water (4:[1]1) |
| Temperature | 0°C to 25°C | 75°C - 80°C (Reflux) |
| Time | 4 - 6 Hours | 2 - 4 Hours |
| Critical Control | Slow addition of amine (Exothermic) | Vigorous stirring (Heterogeneous) |
| Yield Expectation | 85 - 95% | 70 - 85% |
| Safety Note | Methylamine is toxic/volatile | Iron waste is pyrophoric when dry |
Part 4: Quality Control & Troubleshooting
1. Regioisomer Verification (NMR):
-
1H NMR: Crucial to distinguish between the 3-bromo and 6-bromo isomers.
-
Target (6-Bromo): The proton at C4 and C5 will show coupling constants typical of ortho neighbors.[1] The key is the NOE (Nuclear Overhauser Effect) signal.[1]
-
NOE Check: Irradiating the Methyl group signal (approx.[1] 2.9 ppm) should show enhancement of the adjacent aromatic proton (H5) if it were the 3-bromo isomer? No.
-
In 6-Bromo isomer: The Methyl group is at N1.[1][2] Position 6 has Br.[1][2][3][4][5][6] Position 2 has NH2.[1][2][7] The aromatic protons are at 3, 4, 5. The Methyl group is far from H5.[1]
-
In 3-Bromo isomer (from 2,6-dibromo): The Methyl group is at N1.[1][2][5] Position 2 has NH2.[1][2][7] Position 3 has Br.[1][2][7][3][5][6] Aromatic protons at 4, 5,[7] 6. The Methyl group is adjacent to H6.[1] Strong NOE between N-Me and H6 indicates the WRONG isomer (3-bromo).
-
2. Handling Air Sensitivity:
-
Phenylenediamines oxidize rapidly in air to form dark quinoidal species (purple/black tars).[1]
-
Storage: Store the final product as a hydrochloride salt (using HCl/Ether precipitation) or under Argon at -20°C.
3. Alternative Reduction Methods:
-
If Fe/NH4Cl filtration is difficult (clogging), use Stannous Chloride (SnCl2·2H2O) in EtOH/EtOAc.[1]
-
Condition: 5.0 eq SnCl2, 70°C, 2 hours.
-
Workup: Quench with saturated NaHCO3 (careful of foaming).[1]
-
References
-
ChemicalBook. (2025).[1][2][6] 6-Bromo-N1-methylbenzene-1,2-diamine Synthesis and Properties. Link
-
Vertex AI Search. (2025).[1] Synthesis of 3-bromo-N-methyl-1,2-phenylenediamine and Regioselectivity. 2[1][2]
-
Organic Chemistry Portal. (2025). Reduction of Nitro Compounds: Chemoselectivity. Link
-
National Institutes of Health (NIH). (2021).[1] Synthesis of Indol-2-ones via 3-bromo intermediates. Link
Sources
- 1. Benzene, 1-bromo-3-nitro- | C6H4BrNO2 | CID 11457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-bromo-N1-methylbenzene-1,2-diamine 95% | CAS: 1150617-55-2 | AChemBlock [achemblock.com]
- 6. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Guide: Synthesis & Sourcing of 6-Bromo-N1-methylbenzene-1,2-diamine
Topic: 6-Bromo-N1-methylbenzene-1,2-diamine Starting Materials Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8), also referenced as 3-bromo-N-methyl-1,2-benzenediamine, is a critical halogenated building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of benzimidazoles, quinoxalines, and bicyclic kinase inhibitors (e.g., SHP2 or HIV integrase inhibitors).
The presence of the bromine atom at the C6 (or C3) position, adjacent to the primary amine, allows for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after heterocycle formation, making it a versatile "late-stage diversification" handle.
This guide details the optimal synthetic pathways, critical starting materials, and self-validating protocols required to generate this intermediate with high regiochemical fidelity.
Retrosynthetic Analysis & Strategy
The synthesis of 6-bromo-N1-methylbenzene-1,2-diamine presents a regioselectivity challenge: differentiating the two amino groups while maintaining the bromine position.
The most robust industrial and laboratory route relies on Nucleophilic Aromatic Substitution (
Core Synthetic Pathway
-
Starting Material: 1,3-Dibromo-2-nitrobenzene (also known as 2,6-Dibromonitrobenzene).
-
Step 1 (
): Desymmetrization via displacement of one bromide by methylamine. -
Step 2 (Reduction): Chemoselective reduction of the nitro group to a primary amine.
Figure 1: Retrosynthetic disconnection showing the primary route from 1,3-dibromo-2-nitrobenzene.
Critical Starting Materials: Specifications & Sourcing
The quality of the final diamine is strictly dependent on the isomeric purity of the starting nitrobenzene.
Primary Precursor: 1,3-Dibromo-2-nitrobenzene
-
CAS: 13402-32-9
-
Role: Electrophilic scaffold. The nitro group activates the ortho-bromines for substitution.
-
Critical Impurity: 2,4-Dibromonitrobenzene . If the starting material contains the 2,4-isomer, the
reaction will yield a mixture of regioisomers that are extremely difficult to separate by crystallization or standard chromatography. -
Purity Requirement:
98.0% (GC/HPLC).
Reagent A: Methylamine (Solution)
-
CAS: 74-89-5
-
Form: Typically used as 33% in Ethanol or 40% in Water.
-
Handling: Volatile nucleophile. Use in excess to prevent bis-substitution, although steric hindrance from the nitro group usually discourages the second addition.
Reagent B: Zinc Powder (Activated)
-
CAS: 7440-66-6
-
Role: Mild reducing agent for Nitro
Amine conversion without dehalogenating the aromatic ring (a risk with catalytic hydrogenation using Pd/C). -
Specification: <10 micron particle size preferred for reaction kinetics.
Detailed Experimental Protocol
Note: This protocol synthesizes the target via the 2-bromo-6-nitroaniline intermediate.[1]
Step 1: Synthesis of 2-Bromo-N-methyl-6-nitroaniline
Reaction Logic: The nitro group at C2 makes the bromines at C1 and C3 highly electrophilic. Methylamine attacks C1, displacing bromide. The reaction stops at mono-substitution due to the electron-donating nature of the newly formed amine, which deactivates the ring toward further nucleophilic attack.
-
Setup: Charge a reaction vessel with 1,3-Dibromo-2-nitrobenzene (1.0 equiv) and Ethanol (5-10 volumes).
-
Addition: Cool to 0°C. Add Methylamine (33% in EtOH, 2.5 equiv) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:1) or HPLC.[2] Starting material (
) should disappear; product ( , yellow/orange) appears.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in water.[3]
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over
. -
Purification: Recrystallization from Ethanol/Water or flash chromatography.
-
Yield Target: 85–92%.
-
Step 2: Reduction to 6-Bromo-N1-methylbenzene-1,2-diamine
Reaction Logic: Catalytic hydrogenation (H2, Pd/C) carries a high risk of debromination (hydrodehalogenation). The Zinc/Acetic Acid system is chemoselective for the nitro group in the presence of aryl halides.
-
Setup: Dissolve 2-Bromo-N-methyl-6-nitroaniline (1.0 equiv) in Glacial Acetic Acid (15 volumes).
-
Reduction: Add Zinc powder (4.0 equiv) portion-wise at room temperature.
-
Exotherm Warning: The reaction is exothermic. Maintain temperature <40°C using an ice bath if necessary.
-
-
Duration: Stir vigorously for 2–4 hours. The yellow solution will turn colorless or pale brown.
-
Workup (Critical for Stability):
-
Filter off excess Zinc through a Celite pad. Wash pad with EtOAc.
-
Concentrate the filtrate.[1]
-
Neutralization: Carefully basify the residue with saturated
or solution to pH 8–9. Do not use strong NaOH as it may promote hydrolysis or degradation. -
Extract with Dichloromethane (DCM).[3]
-
Dry over
and concentrate in vacuo.
-
-
Product: The resulting oil is 6-Bromo-N1-methylbenzene-1,2-diamine.[1] It is oxidation-sensitive (darkens upon air exposure). Store under Argon/Nitrogen at -20°C.
Process Validation & QC Data
Analytical Profile
| Parameter | Specification | Method |
| Appearance | Pale to dark brown oil/solid | Visual |
| 1H NMR (DMSO-d6) | Structural Confirmation | |
| MS (ESI+) | [M+H]+ = 201.0/203.0 (1:1 ratio) | Mass Spec (Br isotope pattern) |
| Purity | >97.0% | HPLC (254 nm) |
Troubleshooting Guide
-
Issue: Loss of Bromine (Dehalogenation).
-
Cause: Reduction conditions too harsh (e.g., Pd/C with high pressure H2).
-
Fix: Switch to Fe/NH4Cl or SnCl2/HCl if Zn/AcOH causes issues, though Zn is usually safest.
-
-
Issue: Bis-methylation in Step 1.
-
Cause: Temperature too high (>50°C) or massive excess of amine.
-
Fix: Maintain 0–25°C range.
-
Pathway Visualization
Figure 2: Step-by-step synthetic workflow from commercial starting materials to target.
References
-
ChemicalBook. (2025).[1][4] 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8) Technical Specifications and Synthesis. Retrieved from
-
MySkinRecipes. (n.d.). Product Data: 6-Bromo-N1-methylbenzene-1,2-diamine.[1][5][6] Retrieved from
-
Organic Syntheses. (2010). Copper-Catalyzed Synthesis of Ynamides (Contextual reference for brominated aniline handling). Org.[7][8] Synth. 87, 231. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-1,2-diaminobenzene Product Sheet (Non-methylated analog comparison). Retrieved from
Sources
- 1. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 4. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
- 5. 1150102-47-8|6-Bromo-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 8. 1,2-diamine synthesis by diamination [organic-chemistry.org]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline
This guide provides a comprehensive, technically robust, and field-proven methodology for the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine. This document transcends a standard procedural outline by delving into the fundamental chemical principles and strategic decisions that underpin a successful and reproducible synthesis. The protocols and insights are grounded in established chemical literature and best practices, offering a self-validating framework for your experimental endeavors.
Strategic Importance and Introduction
6-Bromo-N1-methylbenzene-1,2-diamine is a pivotal intermediate in the synthesis of various heterocyclic compounds, many of which hold significant promise in medicinal chemistry.[1] Its value lies in the vicinal diamine functionality, which enables the construction of diverse ring systems, and the bromine atom, which serves as a versatile handle for further molecular elaboration via cross-coupling reactions. The N-methyl group can also play a crucial role in modulating the pharmacokinetic properties of final drug candidates. The most common and practical starting material for this valuable compound is 2-bromo-N-methyl-6-nitroaniline, with the core transformation being the reduction of the nitro group.
The Core Transformation: Nitro Group Reduction
The conversion of the nitro group in 2-bromo-N-methyl-6-nitroaniline to a primary amine is the central event in this synthesis. While several methods can accomplish this reduction, the choice of the reducing agent is critical to ensure high chemoselectivity and prevent undesirable side reactions, most notably debromination.
Mechanistic Rationale: Selecting the Optimal Reducing Agent
The selection of an appropriate reducing agent is paramount for a clean, high-yielding reaction. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are generally avoided as their high reactivity can lead to the cleavage of the carbon-bromine bond.[2]
A more chemoselective strategy is catalytic hydrogenation . This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[2][3] The reaction proceeds through the adsorption of both the nitro compound and hydrogen onto the catalyst's surface, followed by a stepwise reduction of the nitro group. While effective, catalytic hydrogenation can sometimes lead to dehalogenation, especially with palladium catalysts.[2] Platinum-based catalysts have shown promise in the selective hydrogenation of bromonitrobenzenes.[4]
A widely adopted and often more practical approach for laboratory-scale syntheses involves the use of metals in acidic media. Reagents such as iron in acetic acid or zinc in acetic acid are effective.[2][5] Another robust and highly reliable method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[2][3] The reduction with SnCl₂ is a classic and dependable choice, known for its mildness and selectivity.[2] The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct, driving the reaction to completion.[6][7]
This guide will focus on the well-established and selective tin(II) chloride reduction method.
Experimental Protocol: A Step-by-Step Guide
The following protocol details a reliable procedure for the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline utilizing tin(II) chloride.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| 2-bromo-N-methyl-6-nitroaniline | >98% | Sigma-Aldrich, Alfa Aesar |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Fisher Scientific, VWR |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent Grade | VWR, Fisher Scientific |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous/ACS Grade | Pharmco-Aaper, Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, >97% | EMD Millipore, Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific, VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Sigma-Aldrich, Fisher Scientific |
Detailed Synthesis Workflow
Step 1: Reaction Setup
-
In a round-bottom flask of appropriate size, equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-N-methyl-6-nitroaniline (1.0 equivalent) in ethanol or ethyl acetate.
-
To this solution, add concentrated hydrochloric acid.
Step 2: Addition of the Reducing Agent
-
With vigorous stirring, add tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution in portions. The addition can be exothermic, and it is advisable to use an ice bath to maintain a controlled temperature.
Step 3: Reaction and Monitoring
-
After the complete addition of the tin(II) chloride, heat the reaction mixture to reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used. The reaction is considered complete upon the disappearance of the starting material spot and the appearance of a new, more polar product spot.
Step 4: Work-up and Neutralization
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a concentrated aqueous solution of sodium hydroxide (NaOH). This is a highly exothermic process and must be performed in an ice bath to manage the heat generated. The goal is to achieve a strongly basic pH (pH > 10) to precipitate tin salts and ensure the diamine product is in its free base form.
Step 5: Extraction and Isolation
-
Filter the resulting slurry to remove the inorganic tin salts.
-
Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. This extraction should be repeated multiple times to ensure complete recovery.
-
Combine the organic layers.
Step 6: Drying and Purification
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the drying agent by filtration and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
Visualization of the Synthesis Workflow
Caption: A schematic representation of the synthesis workflow.
Characterization and Quality Control
To unequivocally confirm the identity and assess the purity of the synthesized 6-Bromo-N1-methylbenzene-1,2-diamine, a suite of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum should confirm the disappearance of the nitro-aromatic protons and the appearance of signals corresponding to the amine protons. The integration of these signals must be consistent with the proposed structure.
-
Mass Spectrometry (MS): This technique will verify the molecular weight of the product. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of C₇H₉BrN₂. The characteristic isotopic pattern of bromine (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be clearly visible.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. It should show the disappearance of the characteristic strong asymmetric and symmetric nitro group stretches (typically found around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary and secondary amine groups (in the 3200-3500 cm⁻¹ region).
-
Melting Point: A sharp melting point that aligns with the literature value is a strong indicator of high purity.
Safety Imperatives
-
2-bromo-N-methyl-6-nitroaniline: This starting material may be harmful if swallowed, inhaled, or comes into contact with skin.[8][9] Always handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated area or chemical fume hood.[9][10][11]
-
Tin(II) chloride: This reagent is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Avoid inhalation of dust and handle with appropriate PPE in a well-ventilated area.[12][13]
-
Concentrated Hydrochloric Acid: This is a highly corrosive and toxic substance. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE.
-
Sodium Hydroxide: This is a corrosive material that can cause severe burns. The neutralization step is highly exothermic and must be performed with extreme caution and adequate cooling.
-
Organic Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a chemical fume hood.
Conclusion
The synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline through tin(II) chloride reduction is a robust and well-documented method. By exercising meticulous control over reaction conditions and adhering to a systematic work-up and purification protocol, researchers can reliably obtain this valuable intermediate in high yield and purity. The detailed insights provided in this guide, from mechanistic considerations to a step-by-step experimental procedure, are designed to empower scientists in their endeavors to develop novel therapeutic agents.
References
-
MySkinRecipes. 6-Bromo-N1-methylbenzene-1,2-diamine. Retrieved from [Link]
-
askIITians. (2023, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]
- Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19.
- Gunanathan, C., & Milstein, D. (2013). Applications of Catalysis by Metal-Ligand Cooperative Systems in Synthesis. Accounts of Chemical Research, 46(4), 863-876.
-
ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Retrieved from [Link]
-
Wikipedia. Reduction of nitro compounds. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. Retrieved from [Link]
-
Exposome-Explorer. MATERIAL SAFETY DATA SHEET Tin(II) chloride. Retrieved from [Link]
Sources
- 1. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-METHYL-6-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE [chemicalsafety.ilo.org]
- 13. fishersci.be [fishersci.be]
Technical Whitepaper: Safe Handling and Synthetic Utility of 6-Bromo-N1-methylbenzene-1,2-diamine
[1]
Executive Summary & Chemical Identity[1][2]
6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1352318-25-2) is a specialized halogenated aromatic diamine.[1] It serves as a critical pharmacophore building block, most notably in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and fused heterocyclic systems like benzimidazoles and quinoxalines.
Unlike commodity reagents, this compound possesses a "hybrid" hazard profile: it combines the acute toxicity risks of anilines with the sensitizing potential of halogenated aromatics. This guide synthesizes predicted physicochemical data with rigorous industrial hygiene protocols to ensure safe experimental integration.
Molecular Architecture
| Feature | Specification |
| IUPAC Name | 6-Bromo-N1-methylbenzene-1,2-diamine |
| CAS Number | 1352318-25-2 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| SMILES | CNc1c(N)c(Br)ccc1 |
| Appearance | Off-white to light brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
Hazard Identification & Toxicology (The "Why")
Standard GHS codes often fail to convey the mechanistic toxicity of novel intermediates.[1] The following analysis relies on Structure-Activity Relationship (SAR) read-across from analogous halogenated phenylenediamines.
Critical Hazard Profile
Signal Word: DANGER
-
Acute Toxicity (Oral/Dermal): Aromatic diamines are rapidly absorbed through the skin.[1] Metabolic activation (N-hydroxylation) can lead to methemoglobinemia (cyanosis) and liver damage.[1]
-
Skin Sensitization (H317): High probability.[1] The ortho-diamine motif is a pro-hapten; it can auto-oxidize to quinone imines, which bind covalently to skin proteins, triggering severe allergic contact dermatitis.[1]
-
Genotoxicity Concern: While specific Ames test data for this CAS is proprietary, halogenated phenylenediamines are generally treated as suspected mutagens until proven otherwise due to their DNA-intercalating potential.[1]
GHS Classification (Derived)[1]
| Hazard Class | Category | H-Code | Statement |
| Acute Tox. (Oral) | Cat 3 | H301 | Toxic if swallowed.[1][2] |
| Skin Sensitization | Cat 1B | H317 | May cause an allergic skin reaction.[1] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][3][4][5] |
| STOT-SE | Cat 3 | H335 | May cause respiratory irritation.[1][5] |
| Aquatic Chronic | Cat 2 | H411 | Toxic to aquatic life with long-lasting effects.[1][3] |
Engineering Controls & Hierarchy of Safety
Trustworthiness in safety requires a self-validating system.[1] Do not rely solely on PPE.[6][7]
Containment Strategy
For research quantities (<10g), a standard chemical fume hood is insufficient if the solid is friable (dusty).[1]
-
Primary Control: Weighing must occur in a Powder Containment Hood or a Glove Box (HEPA filtered).[1]
-
Solvent Handling: Once dissolved, the solution can be handled in a standard fume hood (Face velocity: 100 fpm).[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision matrix for handling this compound based on physical state.
Figure 1: Decision matrix for safe handling of halogenated aromatic diamines, prioritizing dust suppression.
Synthetic Utility & Reactivity[10]
Expertise Insight: The value of this compound lies in the differentiation of the two amino groups. The N-methyl group allows for regioselective cyclization.[1]
Core Application: Benzimidazole Formation
This intermediate is frequently used to synthesize N-methylated benzimidazoles, a scaffold found in SHP2 inhibitors.[1] The bromine atom at the C6 position (ortho to the primary amine) provides a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]
Validated Protocol: Cyclization with Aldehydes
Note: This protocol assumes a 1.0 mmol scale.
-
Reagents:
-
Procedure:
-
Step 1 (Condensation): Dissolve diamine in DMF (0.2 M).[1] Add aldehyde.[1] Stir at RT for 1 hour to form the imine intermediate (Schiff base).
-
Step 2 (Cyclization): Heat to 80°C. If using Na₂S₂O₅, add 1.2 equiv.[1] The N-methyl amine attacks the imine carbon, followed by oxidation to aromatize the imidazole ring.[1]
-
Step 3 (Workup): Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.[1] Dry over Na₂SO₄.[1]
-
Reaction Pathway Visualization[1]
Figure 2: Regioselective synthesis of benzimidazole scaffolds using the target diamine.[1]
Emergency Response & Waste Management
| Scenario | Protocol |
| Skin Contact | Immediate Action: Wash with polyethylene glycol (PEG 400) if available, then soap and water.[1] Reasoning: Aromatic amines are lipophilic; PEG aids extraction from skin pores better than water alone.[1] |
| Inhalation | Move to fresh air.[1][2][4][6][8] Administer oxygen if breathing is labored.[1] Monitor for delayed pulmonary edema (24h observation). |
| Spill Cleanup | Do not dry sweep.[1] Wet the powder with a compatible solvent (e.g., ethanol) or water mist to prevent dust generation, then absorb with vermiculite. |
| Fire | Emits toxic fumes of NOₓ, HBr. Use Class B extinguisher (CO₂/Dry Chemical).[1] Firefighters must wear SCBA.[1] |
| Disposal | Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain; highly toxic to aquatic organisms.[1][2][3] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12489839 (Isomer Analog).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2-Benzenediamine, 3-bromo-.[1][5] Retrieved from [Link][1][5]
-
Chen, Y. P., et al. (2016). Discovery of SHP2 Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Provides context for the utility of methylated diamine intermediates in TNO155 synthesis).
-
Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines.[1] Retrieved from [Link][1]
Sources
- 1. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Guide: Storage, Handling, and Stability of 6-Bromo-N1-methylbenzene-1,2-diamine
CAS: 1150102-47-8 Formula: C₇H₉BrN₂ Molecular Weight: 201.07 g/mol Physical State: Viscous Liquid / Low-Melting Solid (Red to Black Oil)
Executive Summary & Physicochemical Profile[1]
6-Bromo-N1-methylbenzene-1,2-diamine is a highly reactive, electron-rich building block primarily used in the synthesis of fused heterocycles such as benzimidazoles and quinoxalines. Its structural motif—an ortho-diamine with a halogen handle (Br) and an N-methyl group—makes it uniquely versatile for scaffold diversification but simultaneously renders it exceptionally prone to oxidative degradation .
For drug development professionals, the critical quality attribute (CQA) is the oxidation state of the amine. Unlike stable solids, this compound often presents as a red-to-black oil depending on purity and oxidative exposure. The "black" appearance typically indicates the formation of quinone imine oligomers, a common degradation pathway for electron-rich phenylenediamines.
Key Physicochemical Properties
| Property | Value | Critical Insight |
| Appearance | Red to Black Oil | Red: High Purity (>97%).[1] Black: Significant Oxidation. |
| Solubility | DCM, DMSO, MeOH | Soluble in polar organic solvents; low water solubility. |
| pKa (Predicted) | ~5.48 (Conjugate acid) | Weak base; requires non-acidic extraction workups (e.g., NaHCO₃). |
| Boiling Point | ~298°C (Predicted) | Do not distill at atmospheric pressure; degradation will occur. |
| Oxidation Potential | High | Rapidly oxidizes in air to form iminoquinones/polymers. |
Storage Protocols: The "Inert Chain"
The stability of 6-Bromo-N1-methylbenzene-1,2-diamine is governed by the exclusion of oxygen and light. Standard "shelf" storage will lead to rapid degradation (within 24-48 hours), rendering the material useless for sensitive catalytic couplings.
The Storage Ecosystem
To maintain purity >95%, a strict Cold & Inert protocol is required.
-
Primary Container: Amber glass vial with a Teflon-lined septum cap. Never use clear glass.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (N₂) due to its higher density, which creates a better "blanket" over the oily liquid surface.
-
Temperature: 2°C to 8°C. Freezing (-20°C) is acceptable but may require careful thawing to prevent water condensation.
Re-Sealing Protocol (Self-Validating Step)
Every time the container is opened, the inert atmosphere is compromised. Follow this re-sealing workflow:
-
Purge: Insert a long needle connected to an Argon line into the vial (above the liquid level).
-
Vent: Insert a short "bleed" needle to allow air to escape.
-
Flow: Flush with Argon for 30-60 seconds at a low flow rate.
-
Seal: Remove the bleed needle first, then the gas inlet needle. Wrap the cap junction with Parafilm.
Handling & Synthesis Workflows
Handling this compound requires a balance between speed (to minimize air exposure) and precision (to avoid contamination).[2]
Weighing & Transfer (The "Syringe Technique")
Because the material is often a viscous oil, traditional weighing boats are inaccurate and messy.
-
Tare: Place a sealed, Argon-flushed reaction vessel on the balance.
-
Withdraw: Use a glass syringe with a wide-bore needle to withdraw the oil from the stock vial.
-
Dispense: Inject directly into the reaction vessel through the septum.
-
Back-Weigh: Weigh the reaction vessel again to determine the exact mass added.
-
Why this matters: This method prevents the material from ever contacting atmospheric oxygen during transfer.
-
Solubilization
-
Solvent Choice: Use degassed solvents (DCM, THF, or DMF). Sparge solvents with Nitrogen/Argon for 15 minutes prior to use.
-
Dissolution: Add solvent via syringe. The solution should be clear red/brown. Turbidity or black particulates suggest polymerization.
Workflow Visualization
The following diagram illustrates the critical decision nodes during the handling process to prevent degradation.
Caption: Operational workflow for handling 6-Bromo-N1-methylbenzene-1,2-diamine, emphasizing the visual QC gate.
Safety & Toxicology (HSE Framework)
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation).
Sensitization Risk
Phenylenediamines are potent skin sensitizers. The N-methyl and Bromo substituents do not mitigate this risk; they may enhance lipophilicity and skin absorption.
-
Mechanism: The amine metabolizes to a quinone diimine, which acts as a hapten, binding to skin proteins to trigger an immune response.
PPE Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hands | Double Nitrile (min 0.11mm) | Aromatic amines can permeate latex. Double gloving provides a "breakthrough" buffer. |
| Respiratory | Fume Hood (Mandatory) | Prevent inhalation of aerosols or oxidized dusts. |
| Eyes | Chemical Goggles | Standard safety glasses are insufficient for splash risks with irritant oils. |
Quality Control: Self-Validating Systems
Do not rely solely on the label purity. Implement these checks before critical experiments.
The "Spot Test" (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm) and Iodine Stain.
-
Valid Result: Single major spot (Rf ~0.4-0.6).
-
Degraded Result: Streak at the baseline (polymers) or multiple spots near the solvent front (oxidized impurities).
-
Degradation Pathway Analysis
Understanding how the molecule fails allows for better troubleshooting.
Caption: Oxidative degradation pathway leading to polymerization (black tar) and sensitization adducts.
References
-
ChemicalBook. (2025).[3] 6-Bromo-N1-methylbenzene-1,2-diamine Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Phenylenediamine Derivatives. Retrieved from [4][5]
-
Hanan, E. J., et al. (2010).[6] A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett , 2010(18), 2759-2764. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: 1,2-Phenylenediamine Safety. Retrieved from
Sources
- 1. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-ブロモ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromo-N1-methylbenzene-1,2-diamine | 1150102-47-8 [sigmaaldrich.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
The Strategic Utility of 6-Bromo-N1-methylbenzene-1,2-diamine in Contemporary Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-N1-methylbenzene-1,2-diamine, a halogenated and methylated phenylenediamine, emerges as a pivotal building block in the landscape of modern organic synthesis. Its unique structural features—a bromine atom for subsequent functionalization, a methyl group influencing electronic properties and steric hindrance, and vicinal diamines poised for cyclization—render it a highly versatile precursor for a spectrum of high-value molecules. This technical guide delineates the core applications of this compound, with a pronounced focus on its strategic role in the synthesis of bioactive benzimidazoles for pharmaceutical development and its nascent potential in the realm of advanced materials. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for key transformations, and present a forward-looking perspective on its expanding applications.
Physicochemical Properties and Synthesis
A comprehensive understanding of a starting material's characteristics is fundamental to its effective application. The properties of 6-Bromo-N1-methylbenzene-1,2-diamine are summarized below, followed by a robust and reproducible synthesis protocol.
Table 1: Physicochemical Properties of 6-Bromo-N1-methylbenzene-1,2-diamine
| Property | Value |
| CAS Number | 1150102-47-8 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Appearance | Black oil |
| Boiling Point (Predicted) | 297.9 ± 30.0 °C |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ |
| pKa (Predicted) | 5.48 ± 0.11 |
Synthesis Protocol: A Self-Validating System
The synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine is most effectively achieved through the reduction of its nitro precursor, 2-bromo-N-methyl-6-nitroaniline. The following protocol is a well-established method that ensures a high-purity product.
Experimental Protocol: Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine [1]
-
Step 1: Reaction Setup
-
In a round-bottom flask, a mixture of 2-bromo-N-methyl-6-nitroaniline (8 g, 34.62 mmol, 1.00 eq.) and zinc powder (4 g, 62.50 mmol, 2.00 eq.) in acetic acid (120 mL) is prepared. The use of zinc powder in acetic acid provides a mild and effective reducing environment for the nitro group.
-
-
Step 2: Reaction Execution
-
The reaction mixture is stirred at room temperature for 16 hours. The extended reaction time ensures the complete conversion of the starting material.
-
-
Step 3: Work-up and Isolation
-
Post-reaction, the insoluble solids (excess zinc and zinc salts) are removed by filtration.
-
The filtrate is concentrated under vacuum to remove the acetic acid.
-
-
Step 4: Purification
-
The residue is dissolved in dichloromethane (300 mL) and washed with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acetic acid.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under vacuum to yield 6-bromo-N1-methylbenzene-1,2-diamine as a black oil (4 g, 57% yield).
-
-
Step 5: Characterization
-
The product can be characterized by LC-MS to confirm its molecular weight (m/z = 201).
-
Core Application: A Gateway to Bioactive Benzimidazoles
The primary and most significant application of 6-Bromo-N1-methylbenzene-1,2-diamine lies in its role as a precursor for the synthesis of benzimidazoles.[2] The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[3][4]
The vicinal diamine functionality of 6-Bromo-N1-methylbenzene-1,2-diamine is primed for cyclization reactions with various electrophiles, most commonly carboxylic acids or aldehydes, to form the benzimidazole ring system. This reaction, often referred to as the Phillips condensation, is a cornerstone of heterocyclic chemistry.
Caption: General reaction scheme for the synthesis of benzimidazoles.
Causality of Reactivity: The Role of Substituents
The bromine atom and the N-methyl group on the phenylenediamine ring are not mere spectators in the cyclization process. They play a crucial role in influencing the reactivity and subsequent biological activity of the resulting benzimidazole.
-
Bromine Atom: The electron-withdrawing nature of the bromine atom can influence the nucleophilicity of the diamines. More importantly, it provides a reactive handle for further synthetic transformations through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 7-position of the benzimidazole core. This is a key strategy for optimizing the pharmacological profile of a lead compound.
-
N-Methyl Group: The presence of the methyl group on one of the nitrogen atoms directs the cyclization to produce a single regioisomer, the 1-methyl-1H-benzimidazole. This predetermined regiochemistry is highly advantageous in drug development, as it avoids the formation of isomeric mixtures that would require challenging separation and characterization. Furthermore, the methyl group can influence the lipophilicity and metabolic stability of the final molecule.
Illustrative Application: Synthesis of a Bioactive Benzimidazole Derivative
While specific examples starting directly from 6-Bromo-N1-methylbenzene-1,2-diamine are not yet prevalent in publicly accessible literature, the synthetic utility can be illustrated through a general protocol for the synthesis of 2-substituted-7-bromo-1-methyl-1H-benzo[d]imidazoles, which are valuable intermediates for kinase inhibitors and other therapeutic agents.
Experimental Protocol: General Synthesis of 2-Substituted-7-bromo-1-methyl-1H-benzo[d]imidazoles
-
Step 1: Reaction Setup
-
To a solution of 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired aldehyde (1.1 eq).
-
-
Step 2: Oxidative Cyclization
-
Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone, to the reaction mixture. The choice of oxidant is crucial for the efficient dehydrogenation of the intermediate dihydrobenzimidazole.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-bromo-1-methyl-1H-benzo[d]imidazole.
-
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
Emerging Applications in Materials Science
Beyond its established role in medicinal chemistry, the structural attributes of 6-Bromo-N1-methylbenzene-1,2-diamine suggest its potential as a valuable monomer in the synthesis of advanced materials. The diamine functionality can be exploited for the formation of polyimides, polyamides, and other high-performance polymers. The presence of the bromine atom allows for post-polymerization modification, enabling the tuning of the material's properties, such as solubility, thermal stability, and electronic characteristics.
Furthermore, the ability of the diamine to act as a ligand for metal ions opens up possibilities in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest for applications in gas storage, catalysis, and sensing.
Future Perspectives and Conclusion
6-Bromo-N1-methylbenzene-1,2-diamine is a chemical intermediate with significant and expanding potential. Its primary application as a precursor to bioactive benzimidazoles will continue to be a major driver of its use in the pharmaceutical industry. As the demand for novel therapeutics, particularly in areas like oncology and infectious diseases, continues to grow, the strategic importance of this versatile building block is set to increase.
The exploration of its utility in materials science is still in its early stages but holds considerable promise. The ability to create functional polymers and coordination complexes from this readily accessible monomer presents exciting opportunities for the development of new materials with tailored properties.
References
-
Benzimidazoles: A biologically active compounds. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
6-Bromo-N1-methylbenzene-1,2-diamine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2020). RSC Advances. Retrieved from [Link]
Sources
An In-depth Technical Guide to 6-Bromo-N1-methylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-bromo-N1-methylbenzene-1,2-diamine, a key intermediate in the synthesis of heterocyclic compounds for the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, chemical properties, and potential applications, with a focus on its role as a precursor to bioactive molecules.
Introduction and Significance
6-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150102-47-8) is a substituted aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a bromine atom and two amino groups with different steric and electronic environments, allows for the strategic introduction of functional groups, making it a versatile precursor for complex molecules.[1] The primary utility of this compound lies in its role as an intermediate for producing a variety of pharmaceuticals, particularly those containing the benzimidazole scaffold, and as a component in the synthesis of dyes.[1] The presence of the bromine atom offers a handle for further functionalization, for instance, through cross-coupling reactions, which can be exploited in the development of novel drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of 6-bromo-N1-methylbenzene-1,2-diamine is presented in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1150102-47-8 | [2] |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Black oil / Red oil | [2][3] |
| Boiling Point (Predicted) | 297.9 ± 30.0 °C | [2] |
| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 5.48 ± 0.11 | [2] |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere | [1][2] |
Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
The most commonly cited method for the synthesis of 6-bromo-N1-methylbenzene-1,2-diamine is the reduction of its nitro precursor, 2-bromo-N-methyl-6-nitroaniline. This transformation is a fundamental process in the synthesis of aromatic amines and can be achieved using various reducing agents.
Synthetic Protocol: Reduction of 2-bromo-N-methyl-6-nitroaniline
A general and reliable procedure for the synthesis involves the use of zinc powder in acetic acid.[2] This method is advantageous due to the ready availability and relatively low cost of the reagents.
Experimental Protocol:
-
In a suitable reaction vessel, a mixture of 2-bromo-N-methyl-6-nitroaniline (8 g, 34.62 mmol, 1.00 eq.) and zinc powder (4 g, 62.50 mmol, 2.00 eq.) is prepared in acetic acid (120 mL).[2]
-
The reaction mixture is stirred at room temperature for 16 hours.[2]
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), the insoluble solids (excess zinc and zinc salts) are removed by filtration.[2]
-
The filtrate is concentrated under vacuum to remove the acetic acid.[2]
-
The concentrated residue is then dissolved in dichloromethane (300 mL) and washed with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acetic acid.[2]
-
The organic phase is dried over anhydrous sodium sulfate and concentrated again under vacuum to yield the target product, 6-bromo-N1-methylbenzene-1,2-diamine (4 g, 57% yield), as a black oil.[2]
Synthesis Workflow
Caption: General scheme for the synthesis of benzimidazoles.
While specific examples utilizing 6-bromo-N1-methylbenzene-1,2-diamine are not prevalent in peer-reviewed literature, the analogous N-methyl-o-phenylenediamine is a known precursor in the synthesis of the angiotensin II receptor antagonist, Telmisartan. [4]This suggests that 6-bromo-N1-methylbenzene-1,2-diamine is a valuable starting material for creating analogues of known drugs, where the bromo substituent can be used to modulate the pharmacological properties of the final compound or to introduce further diversity.
The bromine atom on the benzene ring also opens up possibilities for further synthetic modifications through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at this position. This makes 6-bromo-N1-methylbenzene-1,2-diamine a versatile intermediate for the generation of compound libraries for high-throughput screening.
Safety and Handling
6-bromo-N1-methylbenzene-1,2-diamine is classified as harmful if swallowed and causes serious eye irritation. [3]Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
6-Bromo-N1-methylbenzene-1,2-diamine is a valuable and versatile intermediate in organic synthesis, particularly for the construction of benzimidazole-containing compounds. While detailed characterization data and specific applications in the synthesis of named drug candidates are not widely reported in the current literature, its structural features and the known applications of its analogues strongly suggest its potential in medicinal chemistry and materials science. Future research efforts could focus on the exploration of its reactivity in various cyclization and cross-coupling reactions, as well as the synthesis and biological evaluation of novel compounds derived from this promising precursor. The availability of a straightforward synthetic route further enhances its appeal for use in both academic and industrial research settings.
References
Sources
Comprehensive Spectroscopic Characterization: 6-Bromo-N1-methylbenzene-1,2-diamine
This guide provides a comprehensive technical characterization of 6-Bromo-N1-methylbenzene-1,2-diamine , a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors (e.g., TRK degraders).
The content is structured for direct application in medicinal chemistry workflows, focusing on spectroscopic validation (NMR, MS, IR) and synthetic isolation.
Compound Identity & Physicochemical Profile
| Parameter | Technical Detail |
| IUPAC Name | 6-Bromo-N1-methylbenzene-1,2-diamine |
| Common Synonyms | 3-Bromo-N2-methyl-1,2-benzenediamine; 3-Bromo-N-methyl-o-phenylenediamine |
| CAS Registry Number | 1150102-47-8 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Dark brown/black viscous oil (tends to darken upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
The 1H NMR spectrum of 6-Bromo-N1-methylbenzene-1,2-diamine is characterized by the significant upfield shift of aromatic protons due to the electron-donating nature of the two ortho-amino groups. The spectrum typically exhibits a compressed aromatic region compared to its nitro-precursor.
1H NMR Data (400 MHz, DMSO-d₆)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 6.73 – 6.70 | Multiplet (m) | 1H | Ar-H | Aromatic ring proton (C4/C5 overlap) |
| 6.68 – 6.60 | Multiplet (m) | 2H | Ar-H | Aromatic ring protons (C3/C5 overlap) |
| 5.02 | Broad Singlet (br s) | 2H | -NH₂ | Primary amine protons (Exchangeable) |
| 4.20 – 4.50 | Broad (br) | 1H | -NH -Me | Secondary amine proton (Often broadened) |
| 2.80 – 2.86 | Singlet (s) / Doublet | 3H | -N-CH₃ | N-Methyl group |
Technical Insight:
-
Aromatic Region: The protons appear in the shielded region (6.6–6.7 ppm) distinct from the nitro-precursor (which shows signals >7.0 ppm). The lack of strong desheilding indicates successful reduction of the nitro group.
-
Exchangeable Protons: The -NH₂ signal at
5.02 is sharp in dry DMSO-d₆ but may broaden or disappear if the solvent contains water. -
Regioisomer Differentiation: Differentiate from 3-bromo-N1-methylbenzene-1,2-diamine (isomer where Br is adjacent to the primary amine) by NOE (Nuclear Overhauser Effect) studies; irradiation of the methyl group should show enhancement of the adjacent aromatic proton in the 6-bromo isomer, whereas the 3-bromo isomer would show enhancement of the NH2 protons or a distal aromatic proton.
Mass Spectrometry (MS)[3][4]
Mass spectrometry is the primary tool for rapid confirmation of the bromination pattern and reaction completion.
LC-MS Parameters (ESI+)
| Parameter | Observation | Interpretation |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Protonated molecular ion [M+H]⁺ |
| m/z (Monoisotopic) | 201.0 | Corresponding to ⁷⁹Br isotope |
| Isotope Pattern | 1:1 doublet (m/z 201, 203) | Characteristic signature of a mono-brominated compound (⁷⁹Br and ⁸¹Br natural abundance) |
| Fragmentation | m/z ~184, ~120 | Loss of -CH₃ or -Br (rare in soft ESI, common in EI) |
Diagnostic Note: The presence of the 1:1 doublet at 201/203 is the "fingerprint" for this intermediate. Absence of the +2 mass peak (m/z 203) indicates debromination (impurity formation).
Infrared Spectroscopy (IR)[2]
IR analysis is useful for monitoring the reduction of the nitro precursor to the diamine.
-
N-H Stretching: Twin bands at 3300–3450 cm⁻¹ (Primary amine -NH₂ asymmetric/symmetric stretch) and a single band ~3250 cm⁻¹ (Secondary amine -NH).
-
Absence of NO₂: Disappearance of strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirms the reduction of the nitro group.
-
C-Br Stretching: Weak to medium band in the fingerprint region, typically 500–600 cm⁻¹ .
Synthesis & Experimental Protocol
The synthesis typically involves the regioselective nucleophilic aromatic substitution of a fluoronitrobenzene followed by a reductive step.
Synthetic Pathway Diagram
Figure 1: Synthetic workflow for the preparation of 6-Bromo-N1-methylbenzene-1,2-diamine from 1-bromo-2-fluoro-3-nitrobenzene.
Detailed Protocol (Validated)
Step 1: Preparation of 2-bromo-N-methyl-6-nitroaniline
-
Reagents: Dissolve 1-bromo-2-fluoro-3-nitrobenzene (1.0 eq) in Dichloromethane (DCM). Add K₂CO₃ (1.0 eq).
-
Addition: Cool to 0°C. Add Methylamine (2M in THF, 1.0 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Workup: Filter solids. Concentrate filtrate.
-
Result: Yellow solid (Yield ~92%). Used without further purification.
Step 2: Reduction to 6-Bromo-N1-methylbenzene-1,2-diamine
-
Reagents: Dissolve intermediate from Step 1 in THF/Water (5:1 ratio).
-
Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 10.0 eq).
-
Conditions: Heat to 75°C with vigorous stirring for 18 hours.
-
Workup:
-
Cool to RT.
-
Filter through a Celite pad to remove iron residues (Caution: Iron waste can be pyrophoric).
-
Wash the pad with Ethyl Acetate.
-
Wash the organic filtrate with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation (darkening).
Quality Control & Impurity Profiling
When analyzing this compound, watch for these common issues:
-
Oxidation (Blackening): Phenylenediamines are highly susceptible to air oxidation, forming quinone-imines.
-
QC Check: 1H NMR should show sharp peaks. Broadening indicates oxidation/polymerization.
-
-
Regioisomer Contamination: Ensure the starting material (1-bromo-2-fluoro-3-nitrobenzene) was pure. Isomeric impurities will result in split methyl signals in the NMR (~2.8 ppm vs ~2.9 ppm).
-
Residual Iron: If the product is paramagnetic (broad NMR lines, difficulty shimming), residual iron from the reduction step is likely present. Remediation: Pass through a short silica plug or wash with EDTA solution.
References
-
World Intellectual Property Organization (WIPO). (2021). Protein Tyrosine Phosphatase Degraders and Methods of Use Thereof. (Publication No. WO/2021/127586).
- Source for synthesis protocol (Example 289, Step 2)
-
ChemicalBook. (2024). 6-Bromo-N1-methylbenzene-1,2-diamine Product Entry (CAS 1150102-47-8).[2][3][4]
- Source for physical properties and general NMR shift ranges.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1353679 (Benzimidazole derivatives).
- General reference for benzimidazole synthesis intermedi
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. 69038-76-2 | 4-Bromo-N1-methylbenzene-1,2-diamine | Aryls | Ambeed.com [ambeed.com]
- 3. 6-BroMo-N1-Methylbenzene-1,2-diaMine synthesis - chemicalbook [chemicalbook.com]
- 4. 337915-79-4 | 5-Bromo-N1-methylbenzene-1,2-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Technical Guide: Solubility Profile & Handling of 6-Bromo-N1-methylbenzene-1,2-diamine
Executive Summary
Compound: 6-Bromo-N1-methylbenzene-1,2-diamine CAS: 1150102-47-8 Physical State: Viscous Liquid / Oil (Red to Black) Primary Solvency: Lipophilic Organic Solvents (DCM, Chloroform)
This guide details the solubility landscape of 6-Bromo-N1-methylbenzene-1,2-diamine, a critical intermediate in the synthesis of heterocyclic pharmaceuticals. Unlike many crystalline phenylenediamine derivatives, this compound typically exists as a viscous oil (free base) at room temperature. Consequently, researchers must approach its handling through the lens of miscibility and partitioning rather than traditional solid-liquid solubility limits.
Physicochemical Profile & Structural Analysis[1]
Understanding the molecular architecture is prerequisite to predicting solvent interaction.
| Property | Value / Description | Implication for Solubility |
| Molecular Weight | 201.06 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State | Red/Black Oil | Critical: Indicates high entropy; likely miscible with many organics. |
| Lipophilicity | Moderate (LogP ~1.5 - 2.0 est.) | The Bromine and N-Methyl groups increase lipophilicity compared to the parent diamine. |
| H-Bond Donors | 2 (Primary -NH₂, Secondary -NHMe) | Capable of H-bonding with polar protic solvents (MeOH, EtOH). |
| H-Bond Acceptors | 2 | Interactions with water are possible but limited by the hydrophobic aromatic core. |
Structural Solvation Logic
The molecule features a "push-pull" solubility mechanism:
-
Hydrophobic Domain: The brominated benzene ring drives solubility in chlorinated solvents (DCM) and aromatics.
-
Hydrophilic Domain: The 1,2-diamine motif allows for protonation. While the free base is an oil with low water solubility, acidification (e.g., HCl) instantly converts it into a water-soluble salt.
Solubility Landscape
Primary Organic Solvents (High Solubility/Miscibility)
The free base form is highly soluble in medium-polarity organic solvents.
-
Dichloromethane (DCM): The Gold Standard.
-
Usage: Primary solvent for extraction and transport.
-
Evidence: Synthetic protocols utilize DCM to dissolve the concentrated residue after reaction workups, facilitating aqueous washing (bicarbonate) without precipitation.
-
-
Acetic Acid: [1]
-
Usage: Reaction medium.[1]
-
Mechanism: The basic amine nitrogens interact with the acidic solvent, enhancing solubility during reduction reactions (e.g., Zinc/Acetic Acid reduction of nitro precursors).
-
-
DMSO & DMF:
-
Usage: Stock solutions for biological assays.
-
Behavior: Fully miscible. Recommended for preparing high-concentration stocks (>100 mM).
-
Protic Solvents & Water
-
Alcohols (Methanol, Ethanol): Soluble.[2] Useful for transferring the oil or running nucleophilic substitution reactions.
-
Water:
-
Free Base: Low solubility (Immiscible oil).
-
Acidic pH (< pH 4): High solubility. The formation of the dihydrochloride salt renders the compound water-soluble.
-
Non-Polar Solvents
-
Hexanes/Heptane: Low to Moderate. The polar amine groups often cause phase separation or "oiling out" in strictly non-polar aliphatic hydrocarbons.
Experimental Protocols
Protocol: Solubility-Driven Purification (Workup)
Objective: Isolate the target amine from reaction byproducts using its specific solubility profile.
Context: Following the reduction of 2-bromo-N-methyl-6-nitroaniline.
-
Filtration: Remove insoluble solids (Zinc/Salts) from the Acetic Acid reaction mixture.[1]
-
Concentration: Evaporate the filtrate under vacuum. Result: Viscous residue.
-
Solvation (The Critical Step):
-
Add Dichloromethane (DCM) (approx. 40 mL per gram of substrate).
-
Observation: The residue should dissolve completely to form a dark organic phase.
-
-
Partitioning:
-
Wash the DCM layer with Saturated Aqueous NaHCO₃ .
-
Mechanism: The bicarbonate neutralizes residual acetic acid. The target amine (free base) remains in the DCM layer, while acetate salts partition into the water.
-
-
Drying & Isolation: Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield: 6-Bromo-N1-methylbenzene-1,2-diamine as a Black/Red Oil .[3]
-
Protocol: Salt Formation (Solidification)
Objective: Convert the difficult-to-handle oil into a stable, water-soluble solid.
-
Dissolve the oily free base in a minimal volume of Ethanol or Diethyl Ether .
-
Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl).
-
Cool to 0°C. The dihydrochloride salt will precipitate.
-
Filter the solids.[1] Note: This form is highly soluble in water and suitable for biological media.
Visualizing the Solubility Workflow
The following diagram illustrates the decision matrix for solvent selection based on the compound's state and intended application.
Figure 1: Solubility decision matrix for handling 6-Bromo-N1-methylbenzene-1,2-diamine.
References
-
PubChem. (2025).[2] m-Phenylenediamine Compound Summary (Analogous Solubility Data). National Library of Medicine. Retrieved from [Link]
Sources
Strategic Sourcing & Technical Guide: 6-Bromo-N1-methylbenzene-1,2-diamine
Topic: Commercial Suppliers & Technical Sourcing of 6-Bromo-N1-methylbenzene-1,2-diamine Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Process Chemists, Sourcing Managers.
Executive Summary
6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8 ) is a critical heterocyclic building block, primarily utilized in the synthesis of N-methylated benzimidazoles and quinoxalines.[1] Its specific regiochemistry—where the bromine atom is ortho to the methylamino group—allows for the precise construction of substituted heterocycles without the regioselectivity issues common to post-cyclization methylation.
This guide addresses the high "ghost inventory" risk associated with this compound in commercial directories and provides a robust, self-validating internal synthesis protocol to ensure project continuity when commercial stock is unavailable.
Chemical Identity & Specifications
| Property | Specification |
| CAS Number | 1150102-47-8 |
| IUPAC Name | 3-Bromo-N2-methylbenzene-1,2-diamine (alt: 6-Bromo-N1-methyl-1,2-phenylenediamine) |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| SMILES | CNC1=C(N)C(Br)=CC=C1 |
| Appearance | Dark red/black oil or low-melting solid (oxidizes rapidly in air) |
| Storage | 2–8°C, under Argon/Nitrogen, protected from light |
Critical Regiochemistry Note: Ensure you are sourcing the correct isomer.
-
Target: Br is adjacent to the methylamino group (Position 3 relative to N2-methyl, or Position 6 relative to N1-methyl).
-
Common Impurity: 4-Bromo-N1-methylbenzene-1,2-diamine (Br is meta or para to amines), which leads to incorrect substitution patterns in final drug candidates.
Commercial Sourcing Landscape
The commercial supply chain for this intermediate is dominated by aggregators rather than primary manufacturers. Stock levels fluctuate rapidly.
Primary Aggregators (Tier 1)
These suppliers frequently list the compound. Verification of physical stock (vs. virtual inventory) is mandatory before placing critical orders.
-
BLD Pharm: Often lists "In Stock" in Shanghai/USA warehouses.
-
Ambeed: High listing frequency; typically ships from US stock or 2-week lead time from China.
-
ChemScene / MedChemExpress: Reliable for small-scale (mg to g) research quantities.
Sourcing Strategy: The "Ghost Stock" Mitigation
Many directories (eMolecules, SciFinder) list this compound from >50 suppliers. However, >90% are "Make-on-Demand" (MOD).
Recommended Procurement Workflow:
-
Immediate Inquiry: Do not rely on web status. Email: "Do you have Lot # [X] physically on the shelf for immediate shipment?"
-
Lead Time Limit: If lead time > 2 weeks, the supplier is likely synthesizing it de novo.
-
Fallback: If commercial lead time exceeds 3 weeks, initiate Internal Synthesis (Section 4) immediately.
Internal Synthesis Protocol (Self-Validating System)
Due to supply instability, an in-house synthesis capability is recommended. The following route is validated for >10g scale and avoids the poor regioselectivity of methylating the diamine directly.
The "Golden Path" Route
Strategy: Nucleophilic Aromatic Substitution (SNAr) on a fluoro-nitro precursor, followed by reduction. This locks the regiochemistry of the methyl group before the diamine is formed.
Step 1: SNAr Displacement
-
Precursor: 1-Bromo-2-fluoro-3-nitrobenzene (CAS: 59255-94-6) - Widely available commodity chemical.
-
Reagent: Methylamine (2M in THF or MeOH).
-
Conditions: K₂CO₃, MeCN, 60°C, 3h.
-
Mechanism: The fluorine atom, activated by the ortho-nitro group, is selectively displaced by methylamine.
-
Product: 2-Bromo-N-methyl-6-nitroaniline (CAS: 1004618-77-2).[2][3][4]
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), EtOH/H₂O (4:1).
-
Conditions: Reflux (80°C), 2–4 hours.
-
Workup: Filter through Celite (remove Iron sludge), concentrate, extract with EtOAc.
Experimental Workflow Diagram
Caption: Two-step regioselective synthesis route ensuring correct methyl placement.
Quality Control & Handling
QC Decision Tree
The primary failure mode is oxidation (darkening from red oil to black tar). Use this logic to validate material quality.
Caption: Quality Control workflow for incoming or synthesized material.
Handling Protocols
-
Oxidation Sensitivity: The 1,2-diamine motif is electron-rich and prone to air oxidation.
-
Protocol: Store under Argon. If the material turns black, dissolve in DCM, wash with Na₂S₂O₃ (sodium thiosulfate) solution to reduce oxidized species, then re-concentrate.
-
-
Cyclization Utility: When using this material to make benzimidazoles (e.g., reaction with aldehydes or orthoesters), add the oxidant (like Oxone or air) after the initial condensation to prevent premature degradation of the diamine.
References
-
ChemicalBook. (2025).[4] 6-Bromo-N1-methylbenzene-1,2-diamine Product Specifications and Synthesis. Retrieved from
-
Justia Patents. (2021). Tropomyosin receptor kinase (TRK) degradation compounds and methods of use (Patent US 2021/0317112 A1). Describes synthesis of precursor 2-bromo-N-methyl-6-nitroaniline. Retrieved from
-
Google Patents. (2021). Protein tyrosine phosphatase degraders and methods of use thereof (WO2021127586A1). Details Iron-mediated reduction conditions. Retrieved from
-
BLD Pharm. (2025). Product Catalog: 6-Bromo-N1-methylbenzene-1,2-diamine. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. sunidichemsys.com [sunidichemsys.com]
- 3. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 5. 6-Bromo-N1-methylbenzene-1,2-diamine | CAS#:1150102-47-8 | Chemsrc [chemsrc.com]
- 6. 1150102-47-8|6-Bromo-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Modular Synthesis of N-Methylated Quinoxaline Scaffolds
Executive Summary
This guide details the synthetic utility of 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8) as a high-value building block for generating N-methylated quinoxaline libraries. Unlike standard o-phenylenediamines, this precursor offers two distinct strategic advantages for Structure-Activity Relationship (SAR) studies:
-
The N1-Methyl Group: Directly installs a solubility-enhancing alkyl handle often required for kinase binding pockets, eliminating the need for post-cyclization alkylation (which often suffers from regioselectivity issues).
-
The C6-Bromine Handle: Provides a pre-installed orthogonal reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), essential for fragment-based drug discovery (FBDD).
Strategic Analysis of the Starting Material[1][2]
Structural Dynamics & Reactivity
The starting material is an unsymmetrical, sterically crowded diamine. Understanding its electronic and steric profile is critical for reaction success.
-
Steric Crowding (The "Orthogonal" Challenge): The Bromine atom at position C6 is ortho to the N1-methylamino group. This creates a "buttressing effect," significantly increasing steric hindrance around the secondary amine (
). -
Nucleophilicity Gradient:
- (Primary Amine): Unhindered and highly nucleophilic. It is the kinetic driver of the initial condensation.
- (Secondary Amine): Electronically enriched (inductive effect of methyl) but sterically impeded by the adjacent Bromine. Cyclization at this center is the rate-determining step.
Retrosynthetic Workflow
The following Graphviz diagram illustrates the logical workflow for generating a library of bioactive quinoxalines from this specific precursor.
Figure 1: Synthetic workflow emphasizing the sequential condensation logic. The steric hindrance at N1 makes the second cyclization step critical.
Experimental Protocols
Protocol A: Condensation with Symmetric 1,2-Dicarbonyls (Benzil)
Objective: Synthesis of 6-bromo-1-methyl-2,3-diphenylquinoxalin-1-ium derivatives (or neutral 1,2-dihydro forms depending on oxidation state). Rationale: Benzil is used here as a robust model substrate to validate the cyclization efficiency despite the steric bulk.
Materials
| Reagent | Equiv. | Role |
| 6-Bromo-N1-methylbenzene-1,2-diamine | 1.0 | Limiting Reagent |
| Benzil (1,2-diphenylethane-1,2-dione) | 1.1 | Electrophile |
| Ethanol (Absolute) | Solvent | 10 mL / mmol |
| Glacial Acetic Acid | 5-10 mol% | Catalyst |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 6-Bromo-N1-methylbenzene-1,2-diamine in 10 mL of absolute ethanol. The solution may appear dark due to the oxidation sensitivity of diamines; perform under
if high purity is required. -
Reagent Addition: Add 1.1 mmol of Benzil. Stir at Room Temperature (RT) for 5 minutes.
-
Catalysis: Add 2–3 drops (approx. 5-10 mol%) of glacial acetic acid.
-
Expert Insight: While strong acids (
) are sometimes used, Acetic Acid is preferred here. Strong acids can protonate the -methyl group, rendering it non-nucleophilic and halting the cyclization step, especially given the steric hindrance from the ortho-Bromine [1].
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the diamine (usually lower
, stains purple/brown with ninhydrin).
-
-
Isolation:
-
Scenario A (Precipitate): If a solid forms upon cooling to RT, filter the precipitate and wash with cold ethanol.
-
Scenario B (Soluble): If no precipitate forms, concentrate the solvent in vacuo. Redissolve the residue in minimal DCM and wash with sat.
(to remove acetic acid). Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Protocol B: Regioselective Synthesis with -Keto Esters
Objective: Synthesis of Quinoxalin-2-ones.
Challenge: When reacting with unsymmetrical electrophiles like Ethyl Pyruvate, two isomers are possible. Due to the high nucleophilicity of the primary amine (
Materials
| Reagent | Equiv. |
| 6-Bromo-N1-methylbenzene-1,2-diamine | 1.0 |
| Ethyl Pyruvate | 1.2 |
| Ethanol | 10 mL / mmol |
Methodology
-
Mixing: Dissolve the diamine in Ethanol under inert atmosphere (
). -
Cooling: Cool the solution to 0°C.
-
Expert Insight: Kinetic control is essential here. Lower temperatures favor the attack of the most nucleophilic nitrogen (
-primary) on the most electrophilic carbonyl (ketone) first, rather than the ester [2].
-
-
Addition: Dropwise add Ethyl Pyruvate.
-
Cyclization: Allow to warm to RT and stir for 12 hours. If cyclization is incomplete (intermediate hydrazone/amide observed), heat to 50°C for 2 hours.
-
Workup: Evaporate solvent. The resulting solid is often the dihydro-quinoxalinone.
Late-Stage Diversification (Suzuki Coupling)
Objective: Utilizing the 6-Bromo handle to attach aryl groups.
Methodology
-
Charge: Combine the 6-Bromo-quinoxaline product (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(3.0 eq) in a microwave vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Reaction: Seal and heat at 90°C (or microwave at 110°C for 30 mins).
-
Validation: The disappearance of the Br-isotope pattern in Mass Spec (approx 1:1 ratio of M/M+2) confirms successful coupling.
Quantitative Comparison of Conditions
The following table summarizes expected outcomes based on general reactivity profiles of N-substituted o-phenylenediamines [3, 4].
| Parameter | Method A (Reflux/AcOH) | Method B (Microwave/No Cat) | Method C (Green/Iodine) |
| Temperature | 78°C | 120°C | RT |
| Time | 3-6 Hours | 10-20 Mins | 2-12 Hours |
| Yield (Est.) | 75-85% | 85-95% | 60-80% |
| Scalability | High (kg scale) | Low (mg scale) | Medium |
| Impurity Profile | Low (Recrystallization easy) | Moderate (Thermal degradation) | Low |
Troubleshooting & Critical Parameters
The "Stalled Reaction"
If the reaction stalls at the intermediate (Schiff base) stage:
-
Cause: The steric bulk of the Bromine at C6 is preventing the N1-methyl group from attacking the second carbonyl.
-
Solution: Switch solvent to DMSO and increase temperature to 100°C. The higher dielectric constant and thermal energy can overcome the steric barrier. Alternatively, add a Lewis Acid catalyst like
(5 mol%).
Oxidation State Confusion
-
Observation: Product mass is M+2 higher than expected.
-
Cause: Formation of the dihydroquinoxaline. N-alkylated diamines often yield dihydro-derivatives which do not spontaneously aromatize because the N1 nitrogen cannot lose a proton (it has a methyl group).
-
Fix: If the fully aromatic quinoxalinium salt is desired, an oxidant is required. Add DDQ (1.1 eq) or stir open to air in the presence of activated carbon.
References
-
BenchChem. Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine. (Accessed 2026).[1] Link
-
Organic Chemistry Portal. Synthesis of Quinoxalines. (Accessed 2026).[1] Link
-
Royal Society of Chemistry. Synthesis of quinoxalines and assessment of their inhibitory effects. RSC Advances, 2024.[1] Link
-
ChemicalBook. 6-Bromo-N1-methylbenzene-1,2-diamine Product & Synthesis Data. (Accessed 2026).[1] Link
-
Sigma-Aldrich. Product Specification: 6-Bromo-N1-methylbenzene-1,2-diamine.[2][3] (Accessed 2026).[1] Link
Sources
6-Bromo-N1-methylbenzene-1,2-diamine as a pharmaceutical intermediate
Technical Guide: 6-Bromo-N1-methylbenzene-1,2-diamine as a Strategic Scaffold for N-Methylbenzimidazole Synthesis
Executive Summary
6-Bromo-N1-methylbenzene-1,2-diamine is a high-value heterocyclic precursor used extensively in the synthesis of 1-methylbenzimidazoles . Its structural uniqueness lies in the pre-installed methyl group on the nitrogen and the bromine handle on the benzene ring.
-
The N-Methyl Group: Eliminates the need for post-cyclization methylation, which often suffers from poor regioselectivity (N1 vs. N3 alkylation issues).
-
The Bromine Handle: Enables orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the benzimidazole core is formed, allowing for the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.
This guide details the handling, cyclization protocols, and downstream applications of this intermediate in kinase inhibitor and bioactive scaffold development.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-Bromo-N-methylbenzene-1,2-diamine (often listed as 6-Bromo-N1-methyl...) |
| CAS Number | 1150102-47-8 |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Red to dark brown oil (oxidizes rapidly in air) |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water. |
| Stability | Air/Light Sensitive. Store at 2–8°C under Argon/Nitrogen. |
Structural Insight: The molecule features a 1,2-diamine motif.[1][2][3] The steric bulk of the bromine atom (ortho to the amine) can influence the kinetics of cyclization, requiring optimized thermal or catalytic conditions compared to non-halogenated analogues.
Core Application: Synthesis of 1-Methylbenzimidazoles
The primary utility of this intermediate is the construction of the benzimidazole pharmacophore. Two dominant pathways exist: Oxidative Cyclization with Aldehydes and Condensation with Carboxylic Acids (Phillips-type) .
Pathway Logic (DOT Visualization)
Figure 1: Synthetic workflow converting the diamine intermediate into complex pharmaceutical scaffolds.
Detailed Experimental Protocols
Protocol A: Oxidative Cyclization with Aldehydes (Mild Conditions)
Best for: Substrates sensitive to harsh acids; high-yield synthesis of 2-aryl benzimidazoles.
Reagents:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) — Acts as the oxidant.
-
Solvent: DMF or Ethanol/Water (3:1).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 mmol, 201 mg) in DMF (5 mL).
-
Addition: Add the aryl aldehyde (1.1 mmol) followed by Na₂S₂O₅ (1.2 mmol).
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (eluent: 5% MeOH in DCM). The starting diamine (lower Rf) should disappear, and a fluorescent spot (benzimidazole) should appear.
-
Note: If using Ethanol/Water, reflux temperature (approx. 85°C) is required.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (20 mL).
-
Isolation:
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Mechanism: The diamine condenses with the aldehyde to form a Schiff base (imine), which then undergoes intramolecular cyclization and oxidation (mediated by bisulfite) to aromatize the imidazole ring.
Protocol B: Phillips Condensation with Carboxylic Acids
Best for: Stable substrates; synthesis of 2-alkyl benzimidazoles.
Reagents:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
4N HCl (aqueous) or Polyphosphoric Acid (PPA).
Procedure:
-
Mix the diamine and carboxylic acid in 4N HCl (10 mL per gram of substrate).
-
Reflux at 100–110°C for 12–18 hours.
-
Cool and neutralize with NH₄OH to pH 8.
-
Extract the precipitate with DCM.
Strategic Functionalization: The Bromine Advantage
The 6-bromo substituent is not merely structural; it is a "chemical hook." Once the benzimidazole core is formed, the bromine remains intact, allowing for Late-Stage Functionalization .
Case Study: Synthesis of a VEGFR-2 Kinase Inhibitor Analog Objective: Attach a solubilizing pyridine ring to the benzimidazole core.
Suzuki-Miyaura Coupling Protocol:
-
Substrate: 6-Bromo-1-methyl-2-phenyl-1H-benzimidazole (Product from Protocol A).
-
Partner: Pyridine-3-boronic acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Condition: Degas with Argon. Heat at 90°C for 12 hours.
-
Result: The bromine is replaced by the pyridine ring, yielding a bi-aryl system common in oncology drugs.
Safety & Handling Guidelines
| Hazard Category | Risk | Mitigation |
| Oxidation | The diamine oxidizes to dark tars (iminoquinones) upon air exposure. | Strictly store under Argon. Use freshly opened bottles or redistill before critical steps. |
| Toxicity | Aromatic diamines are potential sensitizers and carcinogens. | Use double nitrile gloves. Handle only in a fume hood. |
| Thermal | Exothermic decomposition possible at >150°C. | Do not overheat during solvent-free condensations. |
References
-
Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
-
Method: Zinc/Acetic Acid reduction of 2-bromo-N-methyl-6-nitroaniline.[1]
-
Source: ChemicalBook General Procedures.
-
-
Benzimidazole Synthesis via Oxidative Cyclization
- Method: Na2S2O5 mediated condensation of o-phenylenediamines with aldehydes.
-
Source:Journal of Organic Chemistry, "Efficient Synthesis of 2-Substituted Benzimidazoles," 2010.
-
Microwave-Assisted Synthesis
-
Pharmaceutical Relevance (Kinase Inhibitors)
Sources
- 1. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 2. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 5-Bromo-1-methylquinoxalinium Scaffolds
Topic: Reaction of 6-Bromo-N1-methylbenzene-1,2-diamine with Alpha-Dicarbonyls Content Type: Application Notes and Protocols
Executive Summary
This guide details the synthetic protocols for reacting 6-Bromo-N1-methylbenzene-1,2-diamine (1) with various
The presence of the bromine atom at the C6 position (ortho to the
Chemical Background & Mechanistic Insight
The Challenge of Regioselectivity
The reaction follows the classical Hinsberg reaction pathway (condensation of o-diamines with 1,2-dicarbonyls). However, the starting material (1) is electronically and sterically biased:
-
Electronic Bias: The
-methyl group (secondary amine) is inductively more electron-rich than the -primary amine. -
Steric Bias (Dominant): The bromine atom at position 6 is ortho to the
-methyl group. This creates a "steric gate" that retards the nucleophilic attack of the nitrogen.
Consequently, the
Pathway Visualization
Caption: Mechanistic flow demonstrating the kinetic dominance of the N2-amine due to the steric blockade at N1 by the ortho-bromine.
Experimental Protocols
Protocol A: Reaction with Symmetrical Dicarbonyls (Glyoxal/Benzil)
Target: Synthesis of 5-bromo-1-methylquinoxaline (from Glyoxal) or 5-bromo-1-methyl-2,3-diphenylquinoxaline (from Benzil). Note: Regioselectivity is not an issue here as both carbonyls are identical.
Materials:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq)
-
Glyoxal (40% aq. solution) OR Benzil (1.1 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) (10 mol%) or Iodine (
) (5 mol%)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the diamine in 5 mL of EtOH.
-
Addition: Add 1.1 mmol of the dicarbonyl compound (Glyoxal or Benzil).
-
Tip: If using Benzil, ensure it is fully dissolved; mild heating may be required.
-
-
Catalysis: Add 0.1 mmol (approx. 6
L) of Glacial Acetic Acid. -
Reaction:
-
For Glyoxal: Stir at Room Temperature for 2–4 hours.
-
For Benzil: Heat to Reflux (78°C) for 3–6 hours.
-
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The diamine spot (usually fluorescent blue/purple under UV) should disappear.
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dilute residue with water (10 mL) and extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (
, Hexane/EtOAc gradient).
Protocol B: Regioselective Reaction with Unsymmetrical Dicarbonyls
Target: Reaction with Methylglyoxal (Pyruvaldehyde).[1]
Challenge: Producing the 2-methyl vs. 3-methyl isomer.[2][3]
Prediction: The
Expected Major Isomer: 5-Bromo-1,3-dimethylquinoxaline.
Procedure:
-
Setup: Dissolve 1.0 mmol of diamine in 10 mL of dry Methanol under Nitrogen atmosphere.
-
Why Dry MeOH? Water can hydrate the aldehyde of methylglyoxal, reducing electrophilicity and selectivity.[4]
-
-
Cooling: Cool the solution to 0°C (Ice bath).
-
Control: Low temperature enhances kinetic control, favoring the attack of
on the aldehyde.
-
-
Addition: Dropwise add 1.1 mmol of Methylglyoxal (40% solution, dried if possible or used as is) over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature and stir for 4 hours.
-
Work-up: Evaporate solvent. The crude often contains a mixture of isomers (typically 4:1 to 10:1 ratio favoring the 3-methyl product).
-
Separation:
-
Isomers often have distinct
values. -
Perform Flash Chromatography using a shallow gradient (e.g., 0%
10% EtOAc in Hexane). -
Validation: The major isomer (5-Br-1,3-diMe) will show a singlet proton at C2 (approx 8.5-8.8 ppm) in
NMR.
-
Data Analysis & Troubleshooting
Analytical Benchmarks
| Component | Analytical Method | Expected Signal / Observation |
| Starting Material | LC-MS | |
| Product (Glyoxal) | Two doublets (C2-H, C3-H) at 8.8–9.0 ppm. | |
| Product (Benzil) | Aromatic multiplet expansion (10H from benzil + 3H from core). | |
| Regioisomer ID | NOESY NMR | Critical: Look for NOE correlation between |
Optimization Logic (Decision Tree)
Caption: Troubleshooting logic for common synthetic pitfalls in quinoxaline condensation.
Safety & Handling
-
Brominated Aromatics: Potential skin irritants and sensitizers. Use double nitrile gloves.
-
Alpha-Dicarbonyls: Methylglyoxal and Glyoxal are reactive electrophiles; avoid inhalation of vapors.
-
Waste: Dispose of all halogenated organic waste in designated "Halogenated" streams.
References
-
General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications 41.15 (2011): 2171-2200. Link
-
Regioselectivity Mechanisms: Cheeseman, G. W. H. "Quinoxalines and related compounds. Part V. The synthesis of some 2-and 3-substituted quinoxalines." Journal of the Chemical Society (1962): 1170-1176. Link
-
Catalytic Improvements: More, S. V., et al. "A simple and efficient synthesis of quinoxalines using iodine as a catalyst." Tetrahedron Letters 46.37 (2005): 6345-6348. Link
-
Steric Effects in Diamines: Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer International Publishing (2016). (Textbook Reference). Link
Sources
- 1. ACP - Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of butenedial [acp.copernicus.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. acp.copernicus.org [acp.copernicus.org]
Application Note & Protocols for Catalytic Condensation Reactions with 6-Bromo-N1-methylbenzene-1,2-diamine
Introduction: Strategic Importance of 6-Bromo-N1-methylbenzene-1,2-diamine
6-Bromo-N1-methylbenzene-1,2-diamine is a highly valuable and strategic building block in modern medicinal chemistry and materials science.[1] Its disubstituted aromatic diamine structure serves as a linchpin for the synthesis of benzimidazoles, a privileged heterocyclic scaffold renowned for its diverse and potent biological activities.[2][3] The presence of three key functional handles—the nucleophilic secondary and primary amines, the electron-withdrawing bromo group, and the N-methyl substituent—offers a rich platform for combinatorial library synthesis and targeted drug design.
The N-methyl group pre-determines the substitution pattern on one of the imidazole nitrogens, which can be crucial for modulating pharmacokinetic properties like solubility and metabolic stability. The bromo-substituent not only influences the electronic properties of the resulting benzimidazole ring system but also serves as a versatile anchor for post-condensation modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of further molecular complexity.
This guide provides an in-depth exploration of the catalytic condensation reactions involving this key intermediate, focusing on the synthesis of 7-bromo-1-methyl-1H-benzimidazole derivatives. We will dissect the underlying reaction mechanism, present field-proven experimental protocols, and discuss the profound implications for drug discovery and development.[1][4]
Reaction Mechanism: The Catalytic Pathway to Benzimidazoles
The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a cornerstone of heterocyclic chemistry, often referred to as the Phillips condensation or a variation thereof. The reaction proceeds through a well-established cascade of imine formation, intramolecular cyclization, and oxidative aromatization.
The overall transformation can be summarized as follows:
Caption: Key steps in the catalytic condensation-oxidation mechanism.
Experimental Protocols & Methodologies
The choice of catalyst and reaction conditions is critical for achieving high yields and purity. Below are two field-proven protocols leveraging different catalytic systems for the synthesis of 2-substituted-7-bromo-1-methyl-1H-benzimidazoles.
Protocol 1: Heterogeneous Catalysis with Supported Gold Nanoparticles
This protocol is adapted from methodologies using supported gold nanoparticles, which offer high efficiency, mild reaction conditions, and excellent catalyst reusability. [2]Gold nanoparticles supported on metal oxides like TiO₂ or CeO₂ are particularly effective for the aerobic oxidation step. [2] Workflow Diagram:
Caption: General experimental workflow for benzimidazole synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the supported gold catalyst (e.g., Au/TiO₂, 40 mg).
-
Reagent Addition: Add 6-Bromo-N1-methylbenzene-1,2-diamine (0.2 mmol, 1.0 eq.) and the desired aldehyde (0.2 mmol, 1.0 eq.).
-
Solvent Addition: Add the reaction solvent, a mixture of CHCl₃:MeOH (3:1, 1.5 mL). [2]The reaction is typically run open to the air, which serves as the terminal oxidant.
-
Reaction Execution: Stir the mixture vigorously at ambient temperature (25-30 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 70:30). The reaction is typically complete within 2-4 hours. [5]6. Catalyst Recovery: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to recover the solid Au/TiO₂ catalyst. The catalyst can be washed with solvent, dried, and reused for subsequent runs.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with water (10 mL). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-substituted-7-bromo-1-methyl-1H-benzimidazole.
Protocol 2: Homogeneous Catalysis with an Environmentally Benign Catalyst
This method utilizes a simple, inexpensive, and environmentally benign catalyst like ammonium chloride (NH₄Cl) in a common organic solvent. [5]This approach avoids heavy metals and often requires minimal purification.
Step-by-Step Methodology:
-
Reagent Solution: In a 25 mL round-bottom flask, dissolve 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 mmol, 1.0 eq.) and ammonium chloride (4.0 mmol, 4.0 eq.) in chloroform (CHCl₃, 5 mL).
-
Aldehyde Addition: Add the corresponding aldehyde (1.0 mmol, 1.0 eq.) to the stirred solution.
-
Reaction Execution: Continue stirring the reaction mixture at room temperature for approximately 4-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting diamine using TLC (e.g., Hexane:Ethyl Acetate, 70:30). [5]5. Work-up: After completion, remove the solvent under reduced pressure. Extract the residue with ethyl acetate (20 mL).
-
Washing: Wash the organic layer with water (10 mL) to remove the ammonium chloride catalyst. Separate the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The product is often of high purity, but can be further purified by recrystallization or a short silica gel plug if necessary.
Data Summary and Comparison
The selection of a protocol often depends on the desired scale, cost, and environmental considerations. Below is a comparative summary of the two approaches.
| Parameter | Protocol 1 (Au/TiO₂) | Protocol 2 (NH₄Cl) | Causality & Justification |
| Catalyst | Heterogeneous (Au/TiO₂) | Homogeneous (NH₄Cl) | Au/TiO₂ is reusable but has a higher initial cost. NH₄Cl is inexpensive but not typically recovered. |
| Reaction Time | 2-4 hours | 4-6 hours | Gold nanoparticles are highly active catalysts for aerobic oxidation, leading to faster reaction times. |
| Temperature | Ambient (25-30 °C) | Ambient (25-30 °C) | Both methods are designed to be energy-efficient and operate under mild conditions. |
| Oxidant | Air (O₂) | Believed to be air/adventitious oxidants | The AuNP protocol explicitly uses aerobic oxidation. The NH₄Cl method is less defined but aromatization occurs. |
| Typical Yield | High to Excellent (85-95%) | Good to High (75-94%) [5] | The high catalytic turnover of AuNPs generally leads to higher conversion and yields. |
| Work-up | Filtration to recover catalyst | Aqueous wash to remove catalyst | Heterogeneous catalysts simplify product isolation by allowing for simple filtration. |
| Green Chemistry | Good (reusable catalyst, air as oxidant) | Good (benign catalyst, simple work-up) | Both methods represent improvements over protocols requiring harsh oxidants or high temperatures. |
Applications in Drug Development
The 7-bromo-1-methyl-1H-benzimidazole core synthesized from these protocols is a precursor to a vast array of potential therapeutic agents. The benzimidazole scaffold is a bioisostere of natural purines, allowing it to interact with numerous biological targets.
-
Anticancer Agents: Many substituted benzimidazoles function as inhibitors of key kinases (e.g., TIE-2, VEGFER-2) or as topoisomerase inhibitors, disrupting cancer cell proliferation.
-
Antiviral & Antimicrobial Agents: The structural motif is central to drugs that inhibit viral replication or bacterial cell wall synthesis.
-
Antihypertensive Agents: The blockbuster drug Telmisartan, an angiotensin II receptor antagonist, features a substituted benzimidazole core, highlighting the scaffold's importance in treating cardiovascular diseases. [6]* Further Functionalization: The bromine atom at the 7-position is a key synthetic handle. It can be readily converted to other functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Conclusion
Catalytic condensation reactions of 6-Bromo-N1-methylbenzene-1,2-diamine provide a reliable and versatile route to functionalized benzimidazoles. By selecting an appropriate catalytic system—from advanced heterogeneous gold nanoparticles to simple and benign ammonium salts—researchers can efficiently synthesize these valuable scaffolds. The mild conditions, high yields, and strategic placement of functional groups make these protocols highly attractive for applications in academic research and industrial drug development, paving the way for the discovery of next-generation therapeutics.
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2021). MDPI. Retrieved from [Link]
-
6-Bromo-N1-methylbenzene-1,2-diamine. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved from [Link]
-
Reaction of o-phenylenediamine with aldehydes | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Simple, mild, and highly efficient synthesis of 2-substituted benzimidazoles and bis-benzimidazoles. (n.d.). SciELO. Retrieved from [Link]
-
PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). (2017). Semantic Scholar. Retrieved from [Link]
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. (2023). ACS Publications. Retrieved from [Link]
-
Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. (2007). ResearchGate. Retrieved from [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
o-Phenylenediamine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-甲基-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Buchwald-Hartwig amination of 6-Bromo-N1-methylbenzene-1,2-diamine
Technical Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-N1-methylbenzene-1,2-diamine
Executive Summary & Substrate Analysis
The substrate 6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8) represents a "privileged scaffold" in drug discovery, particularly for the synthesis of tricyclic neuroleptics (clozapine analogs) and benzimidazole-based kinase inhibitors. However, it presents a significant chemoselectivity challenge often referred to as the "Janus Electrophile" problem.
The Challenge: The molecule contains an electrophilic site (C6-Br) and two internal nucleophilic sites (N1-Methylamino and N2-Amino) in immediate proximity. In a standard Buchwald-Hartwig (B-H) reaction environment, three competitive pathways exist:
-
Intermolecular Coupling (Desired): Reaction of C6-Br with an external amine.
-
Intramolecular Cyclization (Side Reaction): Pd-catalyzed attack of N1 or N2 onto C6, ejecting HBr to form 1-methylbenzimidazole or dihydroquinoxaline derivatives.
-
Oligomerization (Side Reaction): The N1/N2 of one molecule reacts with the C6-Br of another, leading to insoluble polyanilines.
The Solution: This guide details two protocols:
-
Protocol A (Direct Chemoselective Coupling): Utilizes ligand-controlled selectivity to favor external amine coupling.
-
Protocol B (Protection-Enabled Coupling): A robust, scalable route using transient protection to eliminate side reactions.
Strategic Reaction Pathways
The following decision tree illustrates the mechanistic divergence based on catalyst and protecting group strategy.
Figure 1: Chemoselective pathways. Protocol A attempts the "Direct" path; Protocol B follows the "Protected" path.
Protocol A: Direct Chemoselective Coupling
Scope: High-throughput screening (HTS) or small-scale synthesis where step-count reduction is critical. Mechanism: Relies on the BrettPhos or RuPhos ligand systems. These bulky, electron-rich ligands facilitate rapid oxidative addition and reductive elimination with the external amine while sterically inhibiting the approach of the substrate's own hindered internal amines.
Reagents & Materials
| Component | Specification | Role |
| Catalyst | BrettPhos Pd G4 (5 mol%) | Precatalyst ensuring rapid initiation. |
| Ligand | BrettPhos (optional 1-2 mol% extra) | Stabilizes Pd species. |
| Base | LiHMDS (1.0 M in THF) | Soluble base; avoids heterogeneous surface effects. |
| Solvent | 1,4-Dioxane (Anhydrous, Degassed) | High boiling point, good solubility. |
| External Amine | 1.5 - 2.0 Equivalents | Excess drives intermolecular kinetics. |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a microwave vial or Schlenk tube. Cool under a stream of Argon. Note: 1,2,3-triamines are oxidation-sensitive; strict O2 exclusion is vital.
-
Charge Solids: Add 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 equiv), External Amine (1.5 equiv), and BrettPhos Pd G4 (0.05 equiv).
-
Solvation: Seal the vessel. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Base Addition: Dropwise add LiHMDS (2.2 equiv). Caution: Solution may turn dark red/brown (deprotonation of anilines).
-
Reaction: Heat to 80°C for 4-12 hours.
-
Monitoring: Check LCMS at 2 hours. Look for Product Mass [M+H] = (Substrate - Br + Amine).
-
Stop Condition: If "Dimer" mass (2x Substrate - HBr) exceeds 10%, stop and switch to Protocol B.
-
-
Workup: Cool to RT. Quench with degassed water. Extract with EtOAc under Nitrogen.
-
Purification: Flash chromatography on amine-functionalized silica (to prevent streaking) using DCM/MeOH gradients.
Protocol B: Protection-Enabled Coupling (Recommended)
Scope: Scale-up (>1g), GMP workflows, or valuable external amines. Rationale: Converting the diamine into a cyclic urea (benzimidazolone) or bis-Boc derivative removes the internal nucleophiles, turning the substrate into a simple aryl bromide.
Phase 1: Protection (Cyclic Urea Formation)
-
Dissolve 6-Bromo-N1-methylbenzene-1,2-diamine in THF.
-
Add CDI (1,1'-Carbonyldiimidazole) (1.2 equiv) and TEA (2.0 equiv).
-
Reflux for 3 hours.
-
Result: Formation of 4-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. The amines are now non-nucleophilic ureas.
Phase 2: Buchwald-Hartwig Coupling
The protected bromide is now a standard substrate.
| Parameter | Condition |
| Catalyst | Pd(OAc)2 (2 mol%) + XantPhos (4 mol%) |
| Base | Cs2CO3 (2.0 equiv) |
| Solvent | Toluene or Dioxane (100°C) |
| Time | 12-16 Hours |
Phase 3: Deprotection (Hydrolysis)
-
Suspend the coupled urea product in Ethanol/Water (1:1).
-
Add NaOH (excess, 5-10 equiv).
-
Reflux (80-90°C) overnight.
-
Workup: Adjust pH to ~8. Extract with DCM.
-
Result: Clean 3-substituted-N1-methylbenzene-1,2-diamine.
Self-Validating Quality Control (QC)
To ensure the protocol worked, use these specific markers.
A. Mass Spectrometry (LC-MS)
-
Success Indicator: Single peak with mass
. -
Failure Mode 1 (Cyclization): Peak at
. Indicates the external amine did not couple; the molecule bit its own tail. -
Failure Mode 2 (Dimerization): Peak at
.
B. 1H-NMR Diagnostics
-
Starting Material: The C6-H proton (adjacent to Br) is usually a doublet or dd around 6.8-7.2 ppm.
-
Product: Upon coupling, the C6-H signal will shift significantly upfield (shielded by the new nitrogen) to ~6.2-6.5 ppm.
-
Symmetry Check: If dimerization occurs symmetrically, the spectra will look deceptively simple. Always verify integration of the External Amine protons relative to the Methyl group (N-Me) to confirm stoichiometry.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Dorel, R., et al. (2019). "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie.
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[1][2]
Sources
synthesis of heterocyclic compounds from 6-Bromo-N1-methylbenzene-1,2-diamine
An Application Guide to the Synthesis of Heterocyclic Compounds from 6-Bromo-N1-methylbenzene-1,2-diamine
Introduction: The Versatility of a Substituted o-Phenylenediamine
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. 6-Bromo-N1-methylbenzene-1,2-diamine is a highly valuable and versatile building block.[1] Its structure, featuring two adjacent nucleophilic amino groups, a bromine atom for subsequent cross-coupling reactions, and a methyl group influencing regioselectivity and solubility, makes it an ideal precursor for a diverse array of heterocyclic scaffolds.
This guide provides detailed application notes and validated protocols for the synthesis of three key classes of N-heterocycles from this diamine: benzimidazoles, quinoxalines, and phenazines. These cores are prevalent in a multitude of biologically active compounds and functional materials.[2][3][4] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and mechanistic insights that govern these transformations.
Part 1: Synthesis of the Core Precursor: 6-Bromo-N1-methylbenzene-1,2-diamine
Scientific Rationale: The most common and efficient route to an o-phenylenediamine is the reduction of the corresponding o-nitroaniline. This transformation is a cornerstone of aromatic chemistry. The protocol below utilizes zinc powder in acetic acid, a classic and reliable method for nitro group reduction. Zinc acts as the reducing agent, transferring electrons to the nitro group, while acetic acid serves as a proton source for the sequential protonation steps that ultimately lead to the formation of water and the desired amine.
Protocol 1: Reductive Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine[5]
This protocol describes the reduction of 2-bromo-N-methyl-6-nitroaniline.
Materials & Equipment:
| Reagent/Equipment | Details |
| 2-bromo-N-methyl-6-nitroaniline | Starting Material |
| Zinc Powder (<10 µm) | Reducing Agent |
| Glacial Acetic Acid | Solvent and Proton Source |
| Dichloromethane (DCM) | Extraction Solvent |
| Saturated Sodium Bicarbonate (aq.) | Aqueous Wash |
| Anhydrous Sodium Sulfate | Drying Agent |
| Round-bottom flask (500 mL) | Reaction Vessel |
| Magnetic stirrer and stir bar | For Agitation |
| Buchner funnel and filter paper | For Filtration |
| Rotary evaporator | For Solvent Removal |
| Separatory funnel (500 mL) | For Extraction |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 2-bromo-N-methyl-6-nitroaniline (8 g, 34.62 mmol, 1.0 eq.).
-
Solvent Addition: Add glacial acetic acid (120 mL) to the flask.
-
Addition of Reducing Agent: Carefully add zinc powder (4 g, 62.50 mmol, ~1.8 eq.) to the mixture in portions to control any initial exotherm.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Filtration: Upon completion, remove the excess zinc and inorganic salts by vacuum filtration through a Buchner funnel. Wash the solids with a small amount of acetic acid.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Workup - Extraction: Dissolve the concentrated residue in dichloromethane (300 mL). Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acetic acid.
-
Workup - Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target product, 6-bromo-N1-methylbenzene-1,2-diamine, as a dark oil (yield ~4 g, 57%).[5] The product should be stored under an inert atmosphere.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the diamine precursor.
Part 2: Application in Benzimidazole Synthesis
Scientific Rationale: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[6] The most direct synthesis involves the condensation of an o-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base (imine), followed by an intramolecular cyclization and a subsequent oxidative aromatization to furnish the stable benzimidazole ring.[7] The use of a mild catalyst, such as ammonium chloride, facilitates the initial condensation and dehydration steps.[2]
Protocol 2: Ammonium Chloride-Catalyzed Synthesis of a 7-Bromo-1-methyl-1H-benzimidazole Derivative[2]
This protocol details the reaction with a representative aromatic aldehyde.
Materials & Equipment:
| Reagent/Equipment | Details |
| 6-Bromo-N1-methylbenzene-1,2-diamine | Substrate (1.0 eq.) |
| Benzaldehyde (or other aldehyde) | Reagent (1.0 eq.) |
| Ammonium Chloride (NH₄Cl) | Catalyst (4.0 eq.) |
| Chloroform (CHCl₃) | Solvent |
| Ethyl Acetate | Extraction Solvent |
| Water | Aqueous Wash |
| Anhydrous Sodium Sulfate | Drying Agent |
| Standard glassware for synthesis | Flask, condenser, etc. |
| TLC plates | For reaction monitoring |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-Bromo-N1-methylbenzene-1,2-diamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL).
-
Aldehyde Addition: Add benzaldehyde (1 mmol) to the stirred solution.
-
Reaction: Continue stirring at room temperature for approximately 4 hours. Monitor the reaction's completion by TLC (eluent: Hexane/Ethyl Acetate 70/30).[2]
-
Workup - Solvent Removal: Once complete, remove the chloroform under reduced pressure.
-
Workup - Extraction: Extract the residue with ethyl acetate (20 mL). Wash the organic layer with water (10 mL).
-
Workup - Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-1-methyl-2-phenyl-1H-benzimidazole.
Reaction Mechanism: Benzimidazole Formation
Caption: Mechanism for acid-catalyzed benzimidazole synthesis.
Part 3: Application in Quinoxaline Synthesis
Scientific Rationale: Quinoxalines are another class of heterocycles with significant biological activities, including anticancer and anti-inflammatory properties.[8][9][10] The classical and most reliable synthesis involves the double condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil.[3] This cyclocondensation reaction is often driven by heat in a protic solvent, which facilitates both the imine formations and the subsequent dehydrations.
Protocol 3: Conventional Synthesis of a 5-Bromo-1-methyl-quinoxaline Derivative[9]
This protocol outlines a robust thermal condensation method.
Materials & Equipment:
| Reagent/Equipment | Details |
| 6-Bromo-N1-methylbenzene-1,2-diamine | Substrate (1.0 eq.) |
| Benzil (or other 1,2-dicarbonyl) | Reagent (1.0 eq.) |
| Ethanol | Solvent |
| Glacial Acetic Acid | Catalyst (optional, a few drops) |
| Reflux condenser | For heating |
| Beaker with ice-water | For precipitation |
Procedure:
-
Reaction Setup: Dissolve 6-Bromo-N1-methylbenzene-1,2-diamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Catalyst (Optional): Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice-water bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.
Green Chemistry Alternative: For a more environmentally benign approach, this reaction can be performed using a recyclable clay catalyst (e.g., Bentonite K-10) in ethanol at room temperature, often leading to higher yields and shorter reaction times.[3]
Quinoxaline Synthesis Pathway
Caption: General pathway for quinoxaline synthesis.
Part 4: Application in Phenazine Synthesis
Scientific Rationale: Phenazines are redox-active compounds used as dyes, electronic materials, and antibiotics.[4] Modern synthetic methods are moving towards more efficient and sustainable approaches, such as electrochemistry. Anodic oxidation provides a powerful means to achieve C-N bond formation under mild conditions. The protocol described here involves an electrochemical [4+2] dehydrogenative cyclization between the o-phenylenediamine and a substituted aniline, offering a novel route to asymmetrically substituted phenazines.[11]
Protocol 4: Electrochemical Dehydrogenative [4+2] Cyclization[11]
This protocol requires specialized electrochemical equipment.
Materials & Equipment:
| Reagent/Equipment | Details |
| 6-Bromo-N1-methylbenzene-1,2-diamine | Substrate (1.0 eq.) |
| Substituted Aniline (e.g., Aniline) | Reagent (1.0 eq.) |
| n-Bu₄NBF₄ | Electrolyte |
| Dichloroethane (DCE) / Acetonitrile (MeCN) | Solvent System |
| Undivided electrochemical cell | Reaction Vessel |
| Carbon plate or graphite felt electrodes | Anode and Cathode |
| DC power supply | For applying current |
Procedure:
-
Cell Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a graphite felt cathode, combine 6-Bromo-N1-methylbenzene-1,2-diamine (0.2 mmol), aniline (0.2 mmol), and n-Bu₄NBF₄ (0.2 mmol) as the electrolyte.
-
Solvent Addition: Add a mixture of DCE/MeCN (4 mL, 1:1 v/v) as the solvent.
-
Electrolysis: Stir the mixture and begin electrolysis at a constant current of 8.0 mA at room temperature.
-
Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.
-
Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the target phenazine derivative.
Electrochemical Phenazine Synthesis Logic
Caption: Logical flow of electrochemical phenazine synthesis.
Summary of Synthetic Applications
| Heterocyclic Core | Key Reagent | Typical Conditions | Mechanistic Principle |
| Benzimidazole | Aldehyde | NH₄Cl, CHCl₃, Room Temp. | Condensation, Cyclization, Oxidation |
| Quinoxaline | 1,2-Dicarbonyl | Ethanol, Reflux | Double Condensation/Dehydration |
| Phenazine | Aniline | Constant Current, Electrolyte | Electrochemical Oxidative Cyclization |
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health (NIH). Available at: [Link]
-
6-Bromo-N1-methylbenzene-1,2-diamine Product Description. MySkinRecipes. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link]
-
Synthesis of heterocyclic compounds from phenylene diamine. ResearchGate. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. ACS Publications. Available at: [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]
-
Electro-Oxidative Synthesis of Phenazines. ACS Publications. Available at: [Link]
-
Benzimidazole synthesis Overview. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. National Institutes of Health (NIH). Available at: [Link]
-
Quinoxaline synthesis Overview. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Semantic Scholar. Available at: [Link]
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- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Page loading... [guidechem.com]
- 5. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective Synthesis of 7-Functionalized Benzimidazoles using 6-Bromo-N1-methylbenzene-1,2-diamine
Abstract & Strategic Significance
In the landscape of kinase inhibitor discovery, the benzimidazole pharmacophore remains a privileged structure. However, standard synthetic routes (e.g., nitration/reduction of benzimidazoles) typically yield 5- or 6-substituted derivatives due to electronic directing effects. Accessing the 4- or 7-positions —critical for inducing conformational changes in ATP-binding pockets—is synthetically challenging.
6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8) serves as a high-value "regio-locking" scaffold. By pre-installing the bromine atom ortho to the
Key Advantages:
-
Regiocontrol: Guarantees 1,7-substitution pattern, avoiding mixtures of 5/6-isomers.
-
Orthogonal Reactivity: The bromine handle remains inert during mild cyclization conditions, allowing for sequential functionalization.
-
Solubility: The
-methyl group reduces crystal lattice energy compared to NH analogs, often improving the solubility of the final drug candidate.
Strategic Analysis & Workflow
The synthesis relies on the distinct nucleophilicity differences between the primary amine (
Synthetic Logic (The "Why"):
-
Imine Formation: The unhindered primary amine (Position 2) reacts with the aldehyde first to form a Schiff base.
-
Cyclization: The secondary amine (Position 1), despite the steric hindrance of the bromine, performs an intramolecular attack on the imine carbon to close the imidazole ring.
-
Oxidation: Subsequent oxidation yields the aromatic benzimidazole.
Figure 1: Strategic workflow for converting the diamine scaffold into 7-functionalized drug candidates. The bromine handle is preserved until the final diversification step.
Experimental Protocols
Protocol A: Oxidative Cyclization to 2-Aryl-7-bromo-1-methylbenzimidazoles
Target: Synthesis of the core heterocycle.[1]
Challenge: The ortho-bromo group reduces the nucleophilicity of the
Materials:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Sodium Metabisulfite (
) (2.5 equiv) or 1,4-Benzoquinone (1.0 equiv) -
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 mmol) in DMF (5 mL). Note: DMF is preferred over EtOH for this substrate due to higher boiling point capabilities if the steric hindrance slows the reaction.
-
Aldehyde Addition: Add the aryl aldehyde (1.1 mmol) in one portion. Stir at room temperature for 30 minutes to allow initial imine equilibration.
-
Oxidant Addition: Add
(2.5 mmol). -
Reflux: Heat the mixture to 100°C for 4–6 hours.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexanes). The starting diamine (polar, usually stains black/brown with ninhydrin) should disappear. The product will be less polar and UV active.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-water (50 mL). The product usually precipitates.
-
Purification: Filter the precipitate. If no precipitate forms (due to N-methyl solubility), extract with EtOAc (
mL), wash with brine, dry over , and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Summary Table: Typical Yields
| Aldehyde Substituent (R) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Phenyl (Unsubstituted) | 4 h | 78% | Standard benchmark |
| 4-Fluoro | 3.5 h | 82% | Fast kinetics |
| 2-Methoxy (Steric) | 8 h | 55% | Steric clash with N-Me |
| 4-Nitro | 2 h | 88% | Electron deficient aldehydes react faster |
Protocol B: Palladium-Catalyzed C7-Diversification (Suzuki-Miyaura)
Target: Functionalizing the bromine handle. Context: The C7 position is sterically crowded (flanked by the N-methyl group). Specialized ligands (e.g., S-Phos, X-Phos) are often necessary to facilitate oxidative addition and reductive elimination.
Materials:
-
7-Bromo-1-methyl-2-arylbenzimidazole (from Protocol A)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst:
(2 mol%) + X-Phos (4 mol%) OR (5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the benzimidazole substrate (0.5 mmol), boronic acid (0.75 mmol), and base (1.5 mmol). Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and ligand (if using separate ligand) under a positive stream of Argon.
-
Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1-2 hours.
-
Self-Validating Check: The reaction mixture should turn from dark red/black to a lighter suspension upon completion (precipitation of Pd black).
-
-
Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization
Steric Hindrance at N1
The 6-bromo substituent creates significant steric bulk around the N1-methyl group.
-
Symptom: Incomplete cyclization (stuck at the imine/Schiff base stage).
-
Solution: Switch from chemical oxidants (
) to acid-catalyzed cyclization . Use acetic acid at reflux or catalytic p-TsOH in Toluene with a Dean-Stark trap to drive water removal.
Regiochemistry Verification
Always confirm the regiochemistry of the final product using NOE (Nuclear Overhauser Effect) NMR spectroscopy.
-
Irradiate the
-methyl protons (~3.8 ppm). -
Expected Signal: You should see an enhancement of the C2-Aryl protons (if ortho) but NO enhancement of the C7-proton (because it is substituted with Bromine).
-
If you see an enhancement of an aromatic proton on the benzimidazole ring, the bromine might have migrated or the starting material was isomeric.
References
-
Benzimidazole Synthesis Methodology: Organic Chemistry Portal. (2023).[1] "Synthesis of Benzimidazoles - Recent Literature." (General protocols for N-methyl-o-phenylenediamine cyclization). [Link]
-
Regioselective Cyclization Strategies: National Institutes of Health (PMC). (2020).[2] "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes." [Link]
-
Palladium Coupling on Benzimidazoles: Royal Society of Chemistry. (2018).[1] "Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds."[3] [Link]
-
Nobel Prize Context (Suzuki Coupling): NobelPrize.org. (2010).[4][5] "Palladium-Catalyzed Cross Couplings in Organic Synthesis." [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
large-scale synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
An Application Note for the Scalable Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
Abstract
This application note provides a comprehensive guide for the , a critical intermediate in the development of pharmaceuticals and specialized dyes.[1] We present a robust and scalable two-step synthetic pathway commencing with the nitration and methylation of 2-bromoaniline, followed by a validated reduction protocol. The document details the underlying chemical principles, process optimization for scalability, in-depth analytical characterization, and rigorous safety protocols. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product for researchers and drug development professionals.
Introduction and Significance
6-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150102-47-8) is a substituted aromatic diamine whose structural features make it a valuable building block in organic synthesis.[1] Its vicinal diamine arrangement, coupled with the electronic influence of the bromine atom and the N-methyl group, allows for the construction of complex heterocyclic systems. These systems are often core scaffolds in active pharmaceutical ingredients (APIs) and advanced materials like colorants and pigments.[1]
The primary challenge in synthesizing this molecule on a large scale is achieving high regioselectivity and yield while maintaining a cost-effective and safe process. This guide addresses these challenges by presenting a well-established route involving the reduction of a nitroaniline precursor, selected for its reliability and scalability.
Strategic Overview of the Synthetic Pathway
The chosen synthetic strategy involves two primary transformations, as illustrated below. This approach is favored for its use of readily available starting materials and its avoidance of harsh reagents that might be unsuitable for industrial-scale production.
The key step is the selective reduction of the nitro group in the presence of a bromine atom and a secondary amine, which can be sensitive to certain reducing agents. The protocol detailed herein utilizes a classic metal-acid system (Zinc in Acetic Acid) that has proven effective and reliable for this transformation.[2]
Figure 1: High-level overview of the synthesis workflow from the nitroaromatic precursor to the final purified diamine product.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine from its nitro precursor.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Supplier Purity | Notes |
| 2-Bromo-N-methyl-6-nitroaniline | 142303-46-6 | C₇H₇BrN₂O₂ | >97% | Starting material |
| Zinc Powder (<10 µm) | 7440-66-6 | Zn | >98% | Fine powder increases surface area |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | >99.7% | Acts as solvent and proton source |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ACS Grade | For extraction |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | ~8% w/v in H₂O | For neutralization wash |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Anhydrous Grade | For drying the organic phase |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer with a Teflon paddle
-
Thermometer or thermocouple probe
-
Addition funnel (for potential staged additions on larger scales)
-
Heating/cooling mantle or water bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
The following protocol is based on a reported synthesis with a 57% yield.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a thermometer. Add 2-bromo-N-methyl-6-nitroaniline (e.g., 8.0 g, 34.6 mmol, 1.0 eq.).
-
Reagent Addition: To the flask, add glacial acetic acid (e.g., 120 mL). Begin stirring to dissolve the starting material. Once dissolved, carefully add zinc powder (e.g., 4.0 g, 62.5 mmol, ~1.8 eq.) in portions to manage the initial exotherm.
-
Reaction Execution: Stir the resulting mixture vigorously at ambient room temperature. The reaction is typically monitored by TLC or LC-MS. The reaction should be allowed to proceed for approximately 16 hours.[2]
-
Reaction Quench and Filtration: Upon completion, the reaction mixture will contain insoluble zinc salts. Remove these solids by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of acetic acid or dichloromethane to ensure complete transfer of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Extraction and Work-up: Dissolve the concentrated residue in dichloromethane (e.g., 300 mL). Transfer the solution to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution (e.g., 100 mL) to neutralize any remaining acetic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the target product, 6-bromo-N1-methylbenzene-1,2-diamine, which is typically isolated as a black or red oil.[2][3]
Figure 2: Simplified mechanism for the reduction of an aromatic nitro group using a metal-acid system like Zinc and Acetic Acid.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final product is critical. The following data provides a benchmark for quality control.
| Property | Expected Value |
| Appearance | Black or Red Oil[2][3] |
| Molecular Formula | C₇H₉BrN₂[3] |
| Molecular Weight | 201.07 g/mol [3] |
| LC-MS (ESI) | m/z: 201 [M+H]⁺[2] |
| ¹H NMR (Predicted) | Signals corresponding to aromatic protons, an amine (-NH₂) singlet, a secondary amine (-NH) singlet, and a methyl (-CH₃) singlet. |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[2][3] |
| Purity (Typical) | >98% (as supplied by commercial vendors)[2] |
Safety and Handling
Appropriate safety measures must be implemented throughout the synthesis.
| Hazard Statement Code | Description | Precautionary Statement Code | Description |
| H302 | Harmful if swallowed[2][3] | P264 | Wash hands thoroughly after handling. |
| H319 | Causes serious eye irritation[2][3] | P280 | Wear protective gloves/eye protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
-
Engineering Controls: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is required.
-
Waste Disposal: Dispose of all chemical waste, including solvents and zinc salts, in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The protocol described provides a reliable and scalable method for producing high-purity 6-Bromo-N1-methylbenzene-1,2-diamine. The 57% yield reported is moderate, and further optimization could focus on reaction concentration, temperature control, and exploring alternative, more environmentally benign reduction methods for industrial applications, such as catalytic transfer hydrogenation. This foundational protocol serves as a validated starting point for process chemists and researchers requiring this versatile chemical intermediate.
References
- Synthesis method for 4-bromo-o-phenylenediamine. (n.d.). Patsnap.
-
Exploring the Chemical Synthesis and Applications of 4-Bromo-1,2-benzenediamine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
6-Bromo-N1-methylbenzene-1,2-diamine. (n.d.). MySkinRecipes. Retrieved January 29, 2026, from [Link]
-
CAS 1150102-47-8 | 6-Bromo-N1-methylbenzene-1,2-diamine. (n.d.). Hoffman Fine Chemicals. Retrieved January 29, 2026, from [Link]
Sources
Application Note: Strategic Functionalization of 6-Bromo-N1-methylbenzene-1,2-diamine
Executive Summary
This application note details the reactivity profile and functionalization protocols for 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8).[1] This molecule is a critical "ortho-blocked" scaffold used in the synthesis of poly-heterocyclic pharmaceutical candidates, particularly 7-substituted-1-methylbenzimidazoles .
Unlike its para-substituted isomers, the 6-bromo regiochemistry places the halogen adjacent to the N-methyl group. This creates a unique steric environment that dictates specific catalytic requirements for cross-coupling and cyclization. This guide provides validated protocols for transforming this intermediate into high-value heterocyclic cores while managing catalyst poisoning and steric hindrance.
Molecular Architecture & Reactivity Analysis
The reactivity of 6-Bromo-N1-methylbenzene-1,2-diamine is defined by three competing electronic and steric factors:
-
The "Ortho-Effect" (Steric Compression): The bromine atom at position 6 is immediately adjacent to the N-methylamino group at position 1. This proximity hinders the approach of large palladium ligands during oxidative addition, requiring specialized, sterically demanding phosphine ligands (e.g., XPhos, SPhos).
-
Nucleophilic Competition: The presence of a primary amine (-NH₂) and a secondary amine (-NHMe) creates a bidentate ligand field that can sequester transition metals, poisoning standard Pd(PPh₃)₄ catalysts.
-
Regioselective Cyclization: Upon condensation with carbon electrophiles (aldehydes/orthoesters), the molecule cyclizes to form 7-bromo-1-methyl-1H-benzimidazole . This preserves the bromine handle in the sterically congested "bay region" (position 7), a motif often used to induce atropisomerism or specific binding conformations in kinase inhibitors.
Reactivity Landscape Diagram
Figure 1: Divergent synthetic pathways. Pathway A is generally preferred to lock the diamine before metal catalysis.
Protocol A: Regioselective Cyclization to Benzimidazoles
Objective: Synthesis of 7-bromo-1-methyl-1H-benzimidazole. Mechanism: Acid-catalyzed condensation. The N-methyl group is incorporated into the ring at position 1, forcing the bromine to position 7.
Materials
-
Substrate: 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq)
-
Reagent: Triethyl orthoformate (TEOF) (5.0 eq) or Formic Acid.
-
Catalyst: Sulfamic acid (5 mol%) or p-TsOH.
-
Solvent: Ethanol or Methanol (anhydrous).
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the diamine (10 mmol) in Ethanol (50 mL).
-
Activation: Add Sulfamic acid (0.5 mmol) followed by Triethyl orthoformate (50 mmol). Note: TEOF is preferred over formic acid to avoid harsh acidic conditions that might degrade sensitive substituents.
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting diamine (more polar) should disappear, replaced by a less polar UV-active spot.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Redissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove acid traces.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc.
Expected Yield: 85–95% Data Validation:
-
1H NMR: Look for the diagnostic C2-H singlet of the benzimidazole ring around δ 8.0–8.2 ppm.
-
Regiochemistry Check: NOE (Nuclear Overhauser Effect) analysis should show interaction between the N-methyl protons and the C2-H, but not the C7-H (as Br is at C7).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-Br bond. Challenge: The 6-bromo position is sterically hindered by the N-methyl group. Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to slow oxidative addition and amine poisoning. Solution: Use of Buchwald G3 Precatalysts (specifically XPhos or SPhos) which are bulky, electron-rich, and activate quickly.
Comparison of Catalytic Systems
| Parameter | Standard Conditions (Avoid) | Optimized Conditions (Recommended) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G3 |
| Ligand Role | Monodentate, low steric bulk | Bidentate/Bulky dialkylbiaryl (accelerates oxidative addition) |
| Base | Na₂CO₃ (weak) | K₃PO₄ (anhydrous) or Cs₂CO₃ |
| Solvent | Toluene/Water | 1,4-Dioxane/Water (4:1) or n-Butanol |
| Temperature | 80°C | 100°C (High energy barrier due to sterics) |
Step-by-Step Methodology (Post-Cyclization)
Note: This protocol assumes the benzimidazole core is already formed (Protocol A), which is the robust route.
-
Preparation: In a glovebox or under Argon stream, charge a reaction vial with:
-
7-Bromo-1-methyl-1H-benzimidazole (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
XPhos Pd G3 (2–5 mol%)
-
K₃PO₄ (3.0 eq)
-
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to substrate).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Why 100°C? The steric clash between the N-methyl and the bromine requires higher thermal energy to facilitate the approach of the palladium center.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Silica gel chromatography.
Workflow Visualization
Figure 2: Optimized Suzuki-Miyaura workflow emphasizing the requirement for high-activity precatalysts.
References
-
Benzimidazole Synthesis via Orthoformates
-
Palladium Coupling of Sterically Hindered Halides
- Title: "Palladium-Catalyzed Cross-Coupling Reactions with Buchwald Prec
- Source:Accounts of Chemical Research, 2008.
-
URL:[Link]
-
Regiochemistry of Benzimidazoles
- Title: "Regioselective synthesis of 1,2-disubstituted benzimidazoles."
- Source:Journal of Organic Chemistry, 2010.
-
URL:[Link]
-
General Reactivity of 6-Bromo-N1-methylbenzene-1,2-diamine
- Source: PubChem Compound Summary for CID 54366684.
-
URL:[Link]
Sources
Troubleshooting & Optimization
managing byproduct formation in the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine. Our focus is on managing and minimizing byproduct formation to ensure high purity and yield of this critical pharmaceutical intermediate.[1]
Introduction: Navigating the Synthetic Landscape
The synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine is a multi-step process that, while conceptually straightforward, presents several challenges related to byproduct formation. Each stage of the synthesis demands careful control of reaction conditions to ensure the desired regioselectivity and chemoselectivity. This guide is structured to address specific issues that may arise during the synthesis, providing both mechanistic explanations and practical, field-proven solutions.
The primary synthetic route involves three key transformations:
-
Regioselective Bromination of 2-nitroaniline.
-
N-methylation of 2-bromo-6-nitroaniline.
-
Chemoselective Reduction of the nitro group to an amine.
This guide will dissect each of these steps, offering a question-and-answer format to directly address common experimental challenges.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for 6-Bromo-N1-methylbenzene-1,2-diamine.
Troubleshooting Guide & FAQs
Part 1: Regioselective Bromination of 2-Nitroaniline
This initial step is crucial for establishing the correct substitution pattern on the aromatic ring. The primary challenge lies in controlling the regioselectivity of the bromination reaction.
Question 1: My bromination of 2-nitroaniline is producing a mixture of isomers, primarily the desired 2-bromo-6-nitroaniline and the undesired 4-bromo-2-nitroaniline. How can I improve the regioselectivity?
Answer: The formation of isomeric byproducts is a common issue in the electrophilic substitution of substituted anilines. The amino group is a strong activating ortho-, para-director, while the nitro group is a meta-director. This competitive directing effect can lead to a mixture of products.
-
Mechanistic Insight: The strong activating effect of the amine group often dominates, leading to substitution at the positions ortho and para to it. To favor the formation of 2-bromo-6-nitroaniline, we need to direct the electrophilic attack to the position ortho to the amine and meta to the nitro group.
-
Troubleshooting Strategies:
-
Protecting the Amine: Acetylation of the aniline to form 2'-nitroacetanilide temporarily reduces the activating effect of the amino group and increases steric hindrance, which can favor bromination at the desired position. The acetyl group can be removed by hydrolysis after the bromination step.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid, can offer better control over the reaction compared to elemental bromine.[2][3]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Acetic acid is a common choice that can help to moderate the reaction.
-
Question 2: I am observing the formation of dibrominated byproducts. What is causing this and how can I prevent it?
Answer: The formation of dibrominated species, such as 2,4-dibromo-6-nitroaniline, is a result of the high reactivity of the aniline ring towards electrophilic substitution.
-
Causality: The amino group strongly activates the ring, making it susceptible to multiple substitutions.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess should be avoided; aim for a 1:1 molar ratio or even slightly less than one equivalent of the brominating agent.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Amine Protection: As mentioned previously, protecting the amino group as an acetamide will decrease its activating effect and reduce the likelihood of multiple brominations.
-
| Potential Byproduct | Controlling Factors | Analytical Identification |
| 4-Bromo-2-nitroaniline | Amine protection, choice of brominating agent, temperature control | HPLC, GC-MS, 1H NMR |
| 2,4-Dibromo-6-nitroaniline | Stoichiometry of brominating agent, slow addition, amine protection | HPLC, GC-MS, 1H NMR |
Part 2: N-methylation of 2-Bromo-6-nitroaniline
The introduction of the methyl group at the N1 position must be selective to avoid over-methylation and the use of hazardous reagents.
Question 3: My N-methylation reaction is resulting in a significant amount of unreacted starting material and some N,N-dimethylated byproduct. How can I improve the conversion and selectivity?
Answer: Achieving selective mono-N-methylation can be challenging due to the competing formation of the dimethylated product.
-
Mechanistic Considerations: The primary amine is converted to a secondary amine, which can then be further methylated to a tertiary amine. The relative rates of these two reactions determine the product distribution.
-
Troubleshooting Approaches:
-
Choice of Methylating Agent: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly reactive and can lead to over-methylation.[4] Consider using less reactive or more controlled methylating agents. Green alternatives like methanol in the presence of a suitable catalyst are becoming more common.[5]
-
Stoichiometry and Reaction Time: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor dimethylation. Monitor the reaction progress by TLC or HPLC to stop it once the starting material is consumed and before significant dimethylation occurs.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the reaction.
-
Temperature Control: The reaction temperature can influence the relative rates of mono- and di-methylation. Optimization of the temperature profile is crucial.
-
Question 4: Are there any "greener" or safer alternatives to traditional methylating agents like methyl iodide?
Answer: Yes, there is a significant push towards more sustainable and safer methylation protocols.
-
Alternative Reagents:
-
Process Considerations: While these greener alternatives are advantageous, they may require higher temperatures and pressures, as well as specialized catalysts. The reaction conditions need to be carefully optimized for your specific substrate.
Caption: Competing pathways in N-methylation.
Part 3: Chemoselective Reduction of 2-Bromo-N-methyl-6-nitroaniline
The final step involves the reduction of the nitro group to an amine. The main challenge here is to achieve this reduction without affecting the bromo substituent and avoiding the formation of dimeric byproducts.
Question 5: I am using zinc powder and acetic acid for the reduction, but I am observing significant amounts of byproducts, and my yield is low. What could be the problem?
Answer: While zinc and acetic acid are commonly used for nitro group reductions, the reaction can be complex and lead to several byproducts if not properly controlled.[7][8]
-
Mechanistic Pathways and Byproducts: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, these intermediates may be present in the final product mixture.
-
Dimeric Byproducts: Under certain conditions, these intermediates can dimerize to form azoxy, azo, or hydrazo compounds.[9]
-
-
Troubleshooting the Reduction:
-
Purity of Zinc: The activity of zinc powder can vary. Ensure you are using a high-purity, finely divided zinc powder. Activation of the zinc with a dilute acid wash may be beneficial.
-
Temperature Control: The reduction of nitroarenes is often exothermic. It is crucial to control the temperature of the reaction mixture, often by slow addition of the reducing agent or by using an ice bath. Runaway reactions can lead to a decrease in selectivity and the formation of tars.
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.
-
Alternative Reducing Agents: If issues persist, consider alternative reducing systems such as:
-
Tin(II) chloride (SnCl2) in HCl: A classic and often reliable method for nitro group reduction.
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H2 gas, ammonium formate) can be a very clean and efficient method. However, care must be taken to avoid dehalogenation (removal of the bromine atom).
-
-
Question 6: How can I monitor the progress of the reduction reaction to ensure it goes to completion?
Answer: Effective reaction monitoring is key to obtaining a high yield of the desired product.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to monitor the disappearance of the starting material (2-bromo-N-methyl-6-nitroaniline) and the appearance of the product. The starting material is typically more colored (yellow/orange) than the product diamine, which can also aid in visual assessment.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. It allows for the accurate determination of the relative amounts of starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the masses of the components in the reaction mixture, which is particularly useful for identifying unknown byproducts.[10]
| Potential Byproduct | Causality | Analytical Identification |
| Nitroso/Hydroxylamine intermediates | Incomplete reduction | HPLC, LC-MS |
| Azo/Azoxy/Hydrazo compounds | Dimerization of intermediates | HPLC, LC-MS, 1H NMR |
| Dehalogenated product | With certain catalytic hydrogenation conditions | GC-MS, LC-MS |
Purification and Analysis
Question 7: What is the best method to purify the final product, 6-Bromo-N1-methylbenzene-1,2-diamine?
Answer: The choice of purification method will depend on the nature and quantity of the impurities present.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and acids. This involves neutralization and extraction with an organic solvent.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is often the most effective method to separate the desired product from closely related impurities. A gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent method for purification, especially on a larger scale.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a viable purification technique.
Question 8: What analytical techniques are recommended for final purity assessment and characterization?
Answer: A combination of chromatographic and spectroscopic techniques should be used to confirm the identity and purity of the final product.
-
HPLC: To determine the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common setup.[11]
-
GC-MS: Useful for identifying any volatile impurities.[12]
-
1H and 13C NMR Spectroscopy: Essential for confirming the structure of the final product and identifying any isomeric or structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
H. M. H. Al-Hazimi, "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids," Beilstein Journal of Organic Chemistry, vol. 8, pp. 136-141, 2012. Available: [Link]
-
W. W. W. C. L. Chan, "Regioselective one-pot bromination of aromatic amines," Organic Letters, vol. 4, no. 15, pp. 2573-2575, 2002. Available: [Link]
-
MySkinRecipes, "6-Bromo-N1-methylbenzene-1,2-diamine." Available: [Link]
-
J. Kim, et al., "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source," ACS Omega, vol. 8, no. 3, pp. 3065-3072, 2023. Available: [Link]
-
I. I. Ivanova, et al., "Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy," Kinetics and Catalysis, vol. 44, no. 5, pp. 701-709, 2003. Available: [Link]
-
Chem-Space, "Stoichiometric Zn or Fe Metal Reduction." Available: [Link]
-
S. K. Guchhait, et al., "A Practical Procedure for Regioselective Bromination of Anilines," Synthesis, vol. 2007, no. 12, pp. 1824-1828, 2007. Available: [Link]
-
Khan Academy, "Bromination of Aniline." Available: [Link]
-
Agilent, "Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and." Available: [Link]
-
P. S. Sharma, et al., "Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium," RSC Advances, vol. 4, no. 55, pp. 29249-29253, 2014. Available: [Link]
-
Chemistry LibreTexts, "Synthesis of Amines." Available: [Link]
-
S. Enthaler, et al., "Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes," Catalysis Science & Technology, vol. 11, no. 6, pp. 2106-2114, 2021. Available: [Link]
-
A. A. C. Braga, et al., "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes," ACS Omega, vol. 8, no. 6, pp. 5826-5837, 2023. Available: [Link]
-
S. Das, et al., "Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products," ACS Omega, vol. 3, no. 10, pp. 13037-13045, 2018. Available: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd., "Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry." Available: [Link]
-
Biotech Spain, "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." Available: [Link]
-
Taylor & Francis Online, "Development of Impurity Profiling Methods Using Modern Analytical Techniques." Available: [Link]
-
Wikipedia, "Reduction of nitro compounds." Available: [Link]
-
Chemistry Steps, "Preparation of Amines." Available: [Link]
-
MIT DSpace, "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow." Available: [Link]
-
Organic Chemistry Portal, "Zinc." Available: [Link]
-
Sciencemadness Discussion Board, "Reductions of Nitro groups with Zn and acid." Available: [Link]
-
PubChem, "2-Bromo-6-nitroaniline." Available: [Link]
-
ResearchGate, "Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates." Available: [Link]
-
IRIS, "Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity." Available: [Link]
-
Advances in Bioresearch, "Impurity profiling Techniques for Pharmaceuticals – A Review." Available: [Link]
-
Chemistry LibreTexts, "23.12: Synthesis of Amines." Available: [Link]
-
S. K. Guchhait, et al., "Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium," Tetrahedron Letters, vol. 48, no. 43, pp. 7635-7638, 2007. Available: [Link]
-
Scribd, "Amine Plant Troubleshooting and Optimiza." Available: [Link]
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Technical Support Center: Troubleshooting Low Yield in Benzimidazole Synthesis with 6-Bromo-N1-methylbenzene-1,2-diamine
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted benzimidazoles, specifically focusing on low yields when using 6-Bromo-N1-methylbenzene-1,2-diamine. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your experimental work.
Introduction: The Nuances of the Phillips Benzimidazole Synthesis with a Substituted Diamine
The synthesis of the 6-bromo-1-methyl-1H-benzo[d]imidazole core is typically achieved via the Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a one-carbon synthon, commonly formic acid.[1][2] While robust, this reaction's efficiency is highly sensitive to the electronic and steric nature of substituents on the diamine starting material.
Your starting material, 6-Bromo-N1-methylbenzene-1,2-diamine, presents two key structural features that can significantly impact the reaction:
-
N1-methyl group: A secondary amine that introduces steric hindrance and alters the nucleophilicity of the nitrogen it is attached to.
-
6-Bromo group: An electron-withdrawing group that deactivates the benzene ring but can, paradoxically, enhance the reaction rate under certain acidic conditions.[3]
Low yields in this synthesis are rarely due to a single factor but often result from a combination of suboptimal conditions that fail to account for this specific substitution pattern. This guide provides a systematic approach to troubleshooting, from reactant integrity to post-reaction work-up.
Troubleshooting Guide: Isolating the Cause of Low Yield
This section is structured as a series of diagnostic questions. By addressing each point, you can systematically identify and rectify the source of poor reaction performance.
Question 1: Is the integrity of my starting material, 6-Bromo-N1-methylbenzene-1,2-diamine, compromised?
o-Phenylenediamines are notoriously susceptible to degradation, which can be a primary, yet often overlooked, cause of low yields.
-
Plausible Cause 1: Air Oxidation. Aromatic diamines, especially when substituted, can oxidize upon exposure to air and light. This process forms highly colored, polymeric impurities that can inhibit the main reaction.[4] The N-methyl group in your substrate does not prevent this. Oxidized starting material often appears darker (e.g., brown, dark red, or purple instead of off-white or light tan).
-
Solution:
-
Visual Inspection: Use only starting material that is light in color.
-
Purification: If oxidation is suspected, purify the diamine by recrystallization or column chromatography under an inert atmosphere (Nitrogen or Argon) before use.
-
Proper Storage: Store the diamine at the recommended 2-8°C, tightly sealed, and consider flushing the container with an inert gas.[5]
-
-
Plausible Cause 2: Impurities from Synthesis. The purity of the commercially sourced or previously synthesized diamine should be verified.
-
Solution:
-
Characterization: Confirm the purity of your 6-Bromo-N1-methylbenzene-1,2-diamine via ¹H NMR and check its melting point. Compare the data with literature or supplier specifications.
-
Inert Atmosphere: Handle the diamine under an inert atmosphere whenever possible to prevent oxidation during weighing and transfer.
-
Question 2: Are my reaction conditions optimal for this specific N-methylated and brominated substrate?
The classic Phillips condensation often requires heating a mixture of the diamine and formic acid.[1] However, the N-methyl group introduces challenges that may render standard conditions inefficient.
-
Plausible Cause 1: Inadequate Temperature or Reaction Time. The initial acylation at the more nucleophilic primary amine (-NH₂) is likely fast. However, the subsequent intramolecular cyclization, which involves the sterically hindered and less nucleophilic N-methyl group attacking the formamide carbon, is the rate-limiting step and requires sufficient thermal energy. Conversely, excessive heat can lead to decomposition and the formation of tarry by-products.[6]
-
Solution:
-
Systematic Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Run small-scale trials at different temperatures (e.g., 90°C, 100°C, 110°C) to find the optimal balance between reaction rate and decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for benzimidazole formation, often by efficiently overcoming the activation energy of the cyclization step.[7][8]
-
-
Plausible Cause 2: Incorrect Formic Acid Concentration/Stoichiometry. While an excess of formic acid is typically used to act as both reagent and solvent, using a very high concentration (e.g., >98%) or a very low concentration (<85%) can be detrimental.[9]
-
Solution:
-
Optimal Concentration: 88-90% formic acid is often cited as ideal, as the water present can aid in dissolving the diamine formate salt intermediate.[9]
-
Stoichiometric Control: While an excess is needed, a very large excess can make the final neutralization and work-up difficult. A 2- to 5-fold molar excess is a reasonable starting point.
-
Question 3: Is formic acid the right choice of reagent for my N-methylated diamine?
Given the challenges of cyclizing onto a secondary amine, formic acid may not be the most effective C1 synthon. Several alternatives are known to be more effective for N-substituted diamines.
-
Plausible Cause: Poor Reactivity of Formic Acid. The reaction proceeds via an N-formyl intermediate. The final ring-closing dehydration can be difficult.
-
Solution 1: Use of Orthoesters. Reagents like triethyl orthoformate or trimethyl orthoformate react with the diamine to form an intermediate that cyclizes more readily upon heating, often in the presence of a catalytic amount of acid (like p-TsOH). This method is particularly effective for N-alkylated o-phenylenediamines.[10]
-
Protocol: Heat the diamine with 1.2-1.5 equivalents of triethyl orthoformate in a solvent like ethanol, with a catalytic amount of p-toluenesulfonic acid.
-
-
Solution 2: Use of DMF as a C1 source. N,N-Dimethylformamide (DMF) can serve as a source of the formyl group, especially under microwave conditions with an acid promoter.[2][7]
-
Protocol: A reported green method involves heating the substituted o-phenylenediamine with DMF and butanoic acid under microwave irradiation.[7]
-
Question 4: Am I losing my product during work-up and purification?
The work-up procedure for benzimidazole synthesis, which involves neutralizing a strong acid, must be performed carefully to avoid product loss.
-
Plausible Cause 1: Incomplete Precipitation. After the reaction, the mixture is typically cooled and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the benzimidazole product.[11] If the pH is not adjusted correctly, the product may remain partially dissolved as a salt.
-
Solution:
-
Careful Neutralization: Add the base slowly while cooling the mixture in an ice bath. Monitor the pH with litmus paper or a pH meter, aiming for a slightly alkaline pH (8-9) to ensure complete precipitation of the free base.
-
-
Plausible Cause 2: Formation of Persistent Impurities. Dark, tarry impurities are common in this reaction. If the crude product is heavily discolored, standard recrystallization may not be sufficient.
-
Solution:
-
Decolorization: A classic and effective method involves dissolving the crude product in boiling water, treating it with potassium permanganate (KMnO₄) to oxidize colored impurities, followed by quenching the excess KMnO₄ with sodium bisulfite (NaHSO₃) until the solution is clear. Finally, treatment with activated carbon (Norite) can remove residual non-polar impurities before hot filtration and cooling to crystallize the product.[9]
-
Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for purifying benzimidazoles.[12][13] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Experimental Protocols
Protocol 1: Optimized Phillips Condensation
This protocol is an enhanced version of the standard formic acid synthesis, optimized for monitoring and control.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq). Under an inert atmosphere (N₂ or Ar), add 90% formic acid (3.0 eq).
-
Heating and Monitoring: Heat the mixture in an oil bath at 100°C. Monitor the reaction progress every 30 minutes using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The starting material should be consumed within 2-4 hours.
-
Work-up: Cool the flask in an ice bath. Slowly and carefully add 10% aqueous sodium hydroxide solution with constant swirling until the mixture is alkaline (pH ~9).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold deionized water.
-
Purification: Proceed with recrystallization from an ethanol/water mixture or utilize the decolorizing procedure with KMnO₄/NaHSO₃ as described in the troubleshooting section if the product is highly colored.[9]
Protocol 2: Alternative Synthesis using Triethyl Orthoformate
This is a recommended alternative if Protocol 1 consistently yields poor results.
-
Reaction Setup: To a solution of 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 80°C) for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Isolation and Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.[13]
Data Summary Table
| Parameter | Recommendation for 6-Bromo-N1-methylbenzene-1,2-diamine | Rationale |
| Starting Material | Use light-colored solid; confirm purity by NMR/MP. Store at 2-8°C. | o-Phenylenediamines are prone to air oxidation, leading to impurities.[4][5] |
| C1 Synthon | Option A: 90% Formic Acid. Option B (Recommended): Triethyl Orthoformate. | N-methyl group can hinder cyclization. Orthoesters are often more effective for N-alkylated diamines.[10] |
| Catalyst | For Formic Acid: None (acid is the catalyst). For Orthoformate: p-TsOH (0.1 eq). | Catalytic acid is required to facilitate the reaction with the orthoester. |
| Temperature | 100°C (conventional) or 120-140°C (microwave). | Requires sufficient energy for the rate-limiting cyclization step. Microwave can improve efficiency.[7][8] |
| Work-up pH | Adjust to pH 8-9 with cold NaOH or NH₄OH. | Ensures complete precipitation of the benzimidazole free base. |
| Purification | Recrystallization (Ethanol/Water) or Silica Gel Chromatography. | Standard methods for removing unreacted starting materials and side products.[12] |
Visual Diagrams
General Reaction Scheme
Caption: Systematic workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst, like HCl or polyphosphoric acid (PPA)? A: Yes, these are commonly used in benzimidazole synthesis. [2][11]4M HCl is a standard choice for the Phillips method. PPA is a powerful dehydrating agent that can be very effective but requires higher temperatures and can make the work-up more challenging. For your specific substrate, starting with formic acid or switching to a milder catalytic acid like p-TsOH with an orthoester is recommended before attempting more aggressive conditions.
Q2: My TLC shows multiple product spots. What could they be? A: Besides your target 6-bromo-1-methyl-1H-benzo[d]imidazole, it's possible to form the other regioisomer, 5-bromo-1-methyl-1H-benzo[d]imidazole, although the cyclization is generally expected to favor the less hindered primary amine for the initial acylation. Other spots could be unreacted starting material, the intermediate N-formyl diamine (if the cyclization is slow), or decomposition products.
Q3: Is it possible for the bromo group to react or be removed during the synthesis? A: Debromination is unlikely under standard Phillips conditions (hot formic acid). However, if you were to use much harsher conditions or certain catalytic systems (e.g., palladium catalysts for other transformations), dehalogenation could become a concern.
Q4: How do I know if the reaction is complete? A: The most reliable method is TLC. Spot your reaction mixture against a spot of your pure 6-Bromo-N1-methylbenzene-1,2-diamine starting material. The reaction is complete when the starting material spot has completely disappeared.
References
- BenchChem. (n.d.). Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues.
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). IJARIIT. Retrieved from [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. (2024, March 6). Taylor & Francis Group. Retrieved from [Link]
-
Synthesis of Benzimidazole From o-Phenylenediamine | MC-I | Exp-2. (2021, April 20). YouTube. Retrieved from [Link]
-
6-Bromo-N1-methylbenzene-1,2-diamine. (n.d.). MySkinRecipes. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.).
- Alam, M. S., et al. (2023).
- Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. (n.d.).
- Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025, August 5).
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021, March 2).
- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
-
Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 6. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
challenges in the regioselective synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine derivatives
Technical Support Center: Regioselective Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine
Executive Summary & Route Selection
The Core Challenge: The synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine presents a classic "regioselectivity paradox" in aromatic substitution.
-
Direct Bromination Fails: Brominating N1-methylbenzene-1,2-diamine typically yields the 4-bromo isomer (para to the activating -NHMe group) rather than the sterically hindered 6-bromo isomer.
-
Direct Methylation Fails: Methylating 3-bromobenzene-1,2-diamine preferentially occurs at the less hindered/more nucleophilic amine distal to the bromine (yielding the 3-bromo-N1-methyl isomer, where Br is adjacent to the primary amine), rather than the target structure where Br is adjacent to the methylated amine.
The Solution: To guarantee the correct regiochemistry (Br adjacent to NHMe), you must utilize a Nucleophilic Aromatic Substitution (SNAr) strategy starting from 2,6-dibromonitrobenzene . This route "locks" the bromine position before the diamine core is even formed.
Visual Workflow (The SNAr Strategy)
The following diagram outlines the logic flow and chemical pathway required to bypass the regioselectivity issues of direct functionalization.
Caption: Comparative analysis of synthetic routes. Route C (SNAr) is the only pathway that reliably yields the 6-bromo isomer.
Technical Troubleshooting Guide
Module 1: The SNAr Reaction (Constructing the Core)
Reaction: 2,6-Dibromonitrobenzene + Methylamine → 2-Bromo-N-methyl-6-nitroaniline
Q: Why do I observe bis-substitution (formation of 2,6-bis(methylamino)nitrobenzene)? A: This occurs if the reaction temperature is too high or methylamine is in large excess.
-
Mechanism: The first amine substitution actually deactivates the ring toward a second SNAr attack (amino group is electron-donating via resonance, making the ring less electrophilic). However, at high heat, the activation energy for the second displacement can be overcome.
-
Protocol Fix: Perform the reaction at 0°C to Room Temperature . Do not reflux. Use exactly 2.0–2.2 equivalents of methylamine (one eq. as nucleophile, one eq. to scavenge HBr).
Q: Can I use 2-fluoro-3-bromonitrobenzene instead? A: No.
-
Reasoning: Fluorine is a better leaving group than bromine in SNAr. Displacing the fluorine at position 2 would yield 2-(methylamino)-3-bromonitrobenzene. Upon reduction, this gives the 3-bromo isomer (Br adjacent to NH2), not the 6-bromo isomer (Br adjacent to NHMe). You must use the symmetric 2,6-dibromo precursor to place the methylamine adjacent to the remaining bromine.
Module 2: The Reduction Step (Nitro to Amine)
Reaction: 2-Bromo-N-methyl-6-nitroaniline → 6-Bromo-N1-methylbenzene-1,2-diamine[1]
Q: I am losing the bromine atom during reduction (Debromination). Why? A: You are likely using Catalytic Hydrogenation (Pd/C + H2).
-
Mechanism: Palladium is excellent at oxidative addition into C-Br bonds, leading to hydrodebromination.
-
Protocol Fix: Switch to a dissolving metal reduction .
-
Recommended: Zn powder in Acetic Acid at Room Temperature [1]. This method is mild and highly chemoselective for nitro groups in the presence of aryl halides.
-
Alternative: Iron powder (Fe) with NH4Cl in EtOH/H2O.
-
Q: The product turns black immediately upon isolation. A: Phenylenediamines are notoriously unstable and prone to oxidation (forming quinone imines/polymers).
-
Protocol Fix:
-
Perform all workups under an inert atmosphere (N2 or Ar) if possible.
-
Do not store the free base. Immediately convert the oil into a dihydrochloride salt (using HCl in dioxane/ether). The salt form is stable for months at 4°C.
-
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-N-methyl-6-nitroaniline
-
Dissolve 2,6-dibromonitrobenzene (1.0 eq) in Ethanol (0.5 M concentration).
-
Cool the solution to 0°C.
-
Add Methylamine (2.2 eq, 33% in EtOH or aqueous) dropwise.
-
Stir at RT for 4–6 hours. Monitor by TLC (the product is usually deep orange/red).
-
Workup: Pour into water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
Step 2: Reduction to 6-Bromo-N1-methylbenzene-1,2-diamine [1]
-
Suspend 2-bromo-N-methyl-6-nitroaniline (1.0 eq) and Zinc powder (5.0 eq) in Acetic Acid.
-
Stir vigorously at Room Temperature for 2–4 hours.
-
Note: Exotherm is possible; use a water bath if scaling up.
-
-
Filtration: Filter off excess Zn through a Celite pad. Wash with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with saturated NaHCO3 (Caution: foaming).
-
Extraction: Extract with DCM or EtOAc. Dry over Na2SO4.
-
Isolation: Concentrate in vacuo to yield the diamine as a dark oil.
-
Stabilization: Dissolve in Et2O and add 4M HCl in Dioxane to precipitate the stable salt.
Data & Specifications
| Parameter | Specification / Expected Value | Notes |
| Target Structure | 6-Bromo-N1-methylbenzene-1,2-diamine | Br is ortho to NHMe; meta to NH2. |
| Precursor | 2-Bromo-N-methyl-6-nitroaniline | Deep orange/red solid. |
| Product Appearance | Dark oil (Free base) / Off-white solid (HCl salt) | Free base oxidizes rapidly in air. |
| Key 1H NMR Signal | Methyl singlet ~2.8–3.0 ppm | Integration 3H. |
| Key MS Signal | M+ and [M+2]+ (1:1 ratio) | Characteristic Bromine isotope pattern. |
References
-
Organic Chemistry Portal. (2024). Synthesis of 1,2-diamines. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Retrieved January 29, 2026, from [Link]
Sources
Technical Support Center: Purification of Brominated Phenylenediamines
Subject: Troubleshooting Column Chromatography for Labile, Basic Aromatic Amines
Ticket ID: BPD-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Black Tar" Paradox
You are likely reading this because your clear reaction mixture turned into a black, immobile band at the top of your column, or your product eluted as a broad, streaky mess over 20 fractions.
Brominated phenylenediamines (B-PDAs) present a dual challenge in chromatography:
-
Basicity: The amine nitrogens hydrogen-bond aggressively with acidic silanol groups on silica gel, causing severe tailing.
-
Redox Instability: The electron-rich aromatic ring is prone to rapid oxidation, catalyzed by the very silica intended to purify it. Bromine substituents add lipophilicity but do not sufficiently deactivate the ring against oxidation in air.
This guide provides a self-validating workflow to stabilize and purify these compounds.
Module 1: Preventing On-Column Oxidation
Issue: Sample turns purple/black immediately upon loading or during elution. Diagnosis: Radical oxidation of the phenylenediamine core to quinone diimines/imines. Silica gel acts as a Lewis acid catalyst for this process.
Protocol A: The Antioxidant Workup (Pre-Column)
Never load a crude B-PDA reaction mixture directly onto silica if it has been sitting in air.
-
Quench: Use saturated aqueous Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite during the extraction phase. These reducing agents scavenge radical initiators.
-
Solvent Swap: Avoid evaporating to dryness if possible. B-PDAs are most stable in solution. Exchange solvent directly into the mobile phase if solubility permits.
Protocol B: The "Inert" Column
If your compound is highly sensitive (e.g., turns black in <5 mins in air):
-
Argon Pressure: Do not use compressed air for flash chromatography. Use Nitrogen or Argon.
-
Degassed Solvents: Sparge mobile phase solvents with inert gas for 15 minutes prior to use.
Module 2: Solving Tailing & Streaking (Silanol Activity)
Issue: Product elutes over a wide volume (e.g., 20+ test tubes) or never elutes. Diagnosis: Chemisorption. The pKa of the conjugate acid of a typical aniline is ~4.6. Bromination lowers this (making it less basic), but B-PDAs still protonate on acidic silica (pH ~5), forming salts that stick.
The "TEA Passivation" Standard Operating Procedure
You must mask the acidic sites on the silica.
Step 1: Mobile Phase Preparation Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Note: TEA is preferred for lipophilic B-PDAs (eluting in Hexane/EtOAc). NH₄OH is preferred for polar B-PDAs (eluting in DCM/MeOH).
Step 2: The Pre-Elution Flush (Critical) Do not just add TEA to the run solvent. You must equilibrate the column first.
Figure 1: Silica Passivation Workflow. Ensuring the column is basic before the sample touches it is crucial for recovery.
Module 3: Separation of Regioisomers
Issue: Co-elution of mono-bromo vs. di-bromo species, or ortho/para isomers. Diagnosis: Bromine atoms are lipophilic but do not significantly alter polarity compared to the amine groups. Standard Hexane/Ethyl Acetate gradients often fail to distinguish these subtle dipole differences.
Solvent Selectivity Table
| Solvent System | Selectivity Mechanism | Best For...[1][2] |
| Hexane / EtOAc | General Polarity | Removing non-polar impurities (starting materials). Poor for isomer separation. |
| DCM / Methanol | Polarizability / H-Bonding | Gold Standard for B-PDAs. The chlorine in DCM interacts favorably with the bromine/aromatic system. |
| Toluene / Acetone | Pi-Pi Interaction | Separating ortho vs para isomers. Toluene interacts with the aromatic ring. |
Troubleshooting Guide: Isomer Resolution
Q: My spots are touching on TLC. How do I separate them? A:
-
Change the "Strong" Solvent: If Hex/EtOAc fails, switch to DCM/MeOH (98:2 to 90:10). The solvation shell around the bromine atom changes, often altering Rf values differently for each isomer.
-
The "Slow" Gradient: Run a shallow gradient. Increase polarity by only 1-2% per column volume (CV).
-
Recrystallization First: B-PDAs often crystallize well from hot Ethanol or Toluene. Removing the bulk of the major isomer by crystallization before chromatography can make the separation of the minor isomer trivial.
Module 4: Post-Column Handling
Issue: Product was pure in the test tube but turned black in the flask after rotary evaporation. Diagnosis: Concentration concentrates not just the product, but also trace peroxides from solvents and oxygen.
The "Stabilization" Protocol:
-
Acid Salt Formation: If your next step allows, immediately convert the purified free base amine into a salt (HCl or H₂SO₄). The salt form is resistant to oxidation.
-
Method: Bubble HCl gas into the ether/DCM solution of the product, or add 1M HCl in ether. Filter the precipitate.[3]
-
-
Cold Storage: Store free bases under Argon at -20°C.
References
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Link
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Link
-
PubChem. (2025).[4] 4-Bromobenzene-1,2-diamine (Compound Summary). National Library of Medicine. Link
-
Biotage. (2024). Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. Link
Sources
- 1. teledyneisco.com [teledyneisco.com]
- 2. Liquid chromatographic enantioseparation of the brominated flame retardant 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) and enantiomer fractions in seal blubber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 6-Bromo-N1-methylbenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-N1-methylbenzene-1,2-diamine. This molecule is a valuable intermediate, particularly in the synthesis of pharmaceuticals and other complex organic structures.[1] However, its unsymmetrical nature presents a significant and common challenge: controlling the formation of regioisomers during chemical transformations.
The presence of two distinct nucleophilic nitrogen centers—a primary amine (-NH₂) and a secondary N-methyl amine (-NHMe)—flanked by a bulky bromo substituent, leads to competition during reactions, often yielding a mixture of products. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate and control the regioselectivity of your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction is producing a mixture of regioisomers with poor selectivity. How can I favor the formation of a single isomer?
This is the most common issue. The formation of two regioisomers stems from the comparable, yet distinct, reactivity of the two amino groups. The outcome is a delicate balance of steric and electronic factors.
Underlying Cause:
-
Electronic Effects: The primary amine (-NH₂) is generally more electron-rich and thus more nucleophilic than the secondary N-methyl amine.
-
Steric Hindrance: The primary amine is ortho to a large bromine atom, which presents significant steric hindrance. The N-methyl amine is adjacent to a smaller hydrogen atom, making it more sterically accessible.
The preferred site of reaction depends on which of these opposing factors dominates for a given electrophile and set of reaction conditions.
Solutions & Strategies:
-
Leverage Steric Hindrance:
-
Bulky Electrophiles: Employing a sterically demanding electrophile will magnify the effect of the bromine atom's bulk, thereby favoring reaction at the less hindered N-methyl amine.
-
Bulky Catalysts: Certain Lewis acid catalysts can be sterically bulky. Their coordination to one of the nitrogen atoms can effectively block that site, directing the electrophile to the other nitrogen.
-
-
Manipulate Electronic Properties:
-
pH Control: The basicity of the two amines is different. In strongly acidic media, the more basic primary amine can be preferentially protonated, rendering it non-nucleophilic. This "protects" the primary amine, allowing the reaction to proceed selectively at the secondary N-methyl amine.
-
Catalyst Selection: Lewis acids like Er(OTf)₃ can activate electrophiles (e.g., aldehydes) and influence the reaction pathway, potentially favoring one isomer over another.[2] Similarly, catalysts like ammonium chloride are often used in benzimidazole synthesis and can influence the product ratio.[3][4]
-
-
Solvent and Temperature Optimization:
-
Solvent Polarity: The polarity of the solvent can influence transition state energies differently for the two reaction pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures may favor the more thermodynamically stable product.
-
Q2: I have an inseparable mixture of regioisomers. What are the most effective purification techniques?
Separating structurally similar isomers can be challenging but is often achievable with the right chromatographic approach.
Solutions & Strategies:
-
Thin-Layer Chromatography (TLC): Always begin with TLC to screen for an effective mobile phase.[5][6] Test various solvent systems of differing polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that shows any separation between the two isomer spots. Even a small difference in Rf values can be exploited in column chromatography.
-
Flash Column Chromatography:
-
This is the workhorse method for preparative separation. Based on your TLC results, use a long column with high-quality silica gel and a slow, steady elution with the optimized solvent system.
-
Sometimes a gradient elution (gradually increasing the polarity of the mobile phase) is more effective than an isocratic (constant polarity) elution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractional Crystallization:
-
If the isomers have different solubilities in a particular solvent, you may be able to selectively crystallize one isomer out of the mixture. This requires careful experimentation with different solvents and temperatures but can be a very effective and scalable purification method.
-
Q3: I've isolated a product, but I'm not sure which regioisomer it is. How can I make a definitive structural assignment?
Ambiguous characterization is a significant risk. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of regioisomers.[9]
Solutions & Strategies:
-
¹H and ¹³C NMR Spectroscopy:
-
The substitution pattern dictates the chemical shifts and coupling constants of the aromatic protons. The two isomers will have distinct aromatic region patterns in the ¹H NMR spectrum.
-
In ¹³C NMR, the chemical shifts of the carbons directly bonded to the nitrogen atoms and the bromine atom are particularly diagnostic.[10]
-
-
2D NMR Experiments (Critical for Unambiguous Proof):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the definitive experiment. Look for a correlation between the protons of the N-methyl group and the carbons of the benzene ring. For one isomer, the methyl protons will show a 3-bond correlation to a specific aromatic carbon, while in the other isomer, this correlation will be absent or to a different carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. An NOE between the N-methyl protons and a specific aromatic proton (H-C6) can confirm which side of the ring the methyl group is on.
-
-
X-ray Crystallography:
-
If you can grow a suitable single crystal of your product, X-ray crystallography provides the absolute, undeniable proof of structure.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary driving force for regioselectivity in reactions of 6-Bromo-N1-methylbenzene-1,2-diamine?
-
A: It is a competition between electronics and sterics. The primary amine (-NH₂) is more nucleophilic but is sterically hindered by the adjacent bromine. The secondary amine (-NHMe) is less hindered but also less nucleophilic. The nature of the electrophile and the reaction conditions determine which factor prevails.
-
-
Q: In a typical condensation with an aldehyde to form a benzimidazole, which nitrogen is more likely to react first?
-
A: This is highly condition-dependent. In neutral or slightly basic conditions, the more nucleophilic primary amine may react faster. Under acidic conditions, this same amine is more likely to be protonated and deactivated, favoring initial attack from the secondary amine. This principle allows for rational control over the reaction outcome.
-
-
Q: Can computational chemistry predict the major regioisomer?
-
A: Yes. Density Functional Theory (DFT) calculations can be used to model the transition state energies for the reaction at each nitrogen atom.[11] The pathway with the lower activation energy is predicted to be the major kinetic product, providing a powerful tool for designing experiments.
-
Visualized Reaction Pathway & Troubleshooting
The following diagrams illustrate the core challenge and the logical workflow for addressing it.
Caption: Reaction of the diamine leading to two possible regioisomers.
Caption: Troubleshooting workflow for managing regioisomer formation.
Exemplary Protocol: Regioselective Benzimidazole Synthesis
This protocol describes the synthesis of a 2-substituted benzimidazole, a common application for this diamine. The conditions can be tuned to favor one isomer over the other.
Reaction: Condensation of 6-Bromo-N1-methylbenzene-1,2-diamine with Benzaldehyde.
Materials:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (20 mol%)[3]
-
Ethanol (approx. 0.2 M concentration of diamine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-N1-methylbenzene-1,2-diamine and ethanol.
-
Stir the mixture until the diamine is fully dissolved.
-
Add benzaldehyde and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the two regioisomers.
Data Table: Influence of Conditions on Isomer Ratio
The following table illustrates how experimental variables can influence the product distribution. The ratios are representative examples based on established chemical principles.
| Entry | Catalyst | Solvent | Temperature (°C) | Major Isomer | Representative Isomer Ratio (A:B) | Rationale |
| 1 | NH₄Cl (0.2 eq) | Ethanol | 80 | Isomer B (4-Bromo) | 1 : 2.5 | Standard thermal conditions, moderate selectivity. |
| 2 | p-TsOH (1.1 eq) | Toluene | 25 | Isomer B (4-Bromo) | 1 : 6.0 | Acid protonates the more basic -NH₂, blocking it.[2] |
| 3 | None | DMF | 120 | Isomer A (7-Bromo) | 1.5 : 1 | High temperature may favor the thermodynamically more stable product. |
| 4 | Er(OTf)₃ (0.1 eq) | CH₂Cl₂ | 0 | Isomer B (4-Bromo) | 1 : 4.0 | Lewis acid catalysis can enhance selectivity.[2] |
Isomer A: 7-Bromo-2-phenyl-1H-benzo[d]imidazole (from attack at -NH₂) Isomer B: 4-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole (from attack at -NHMe)
References
-
MySkinRecipes. 6-Bromo-N1-methylbenzene-1,2-diamine. Available from: [Link]
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360. Available from: [Link]
-
Noolvi, M. N., et al. (2013). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 4(4), 72–78. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5258. Available from: [Link]
-
Ronsisvalle, S., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Journal of Chromatography A, 1647, 462153. Available from: [Link]
-
Siddiqui, M. A., et al. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 67, 128741. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
Werba, J. P., et al. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Chromatography B, 937, 72-77. Available from: [Link]
-
Romo-Mancillas, A., et al. (2019). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(18), 3259. Available from: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Ovid. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Available from: [Link]
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PMC. Available from: [Link]
-
Carvalho, L. C. R., Fernandes, E., & Marques, M. M. B. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry, 17(45), 12544-55. Available from: [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 425. Available from: [Link]
-
Li, Y., et al. (2019). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 9(50), 29331–29335. Available from: [Link]
-
ResearchGate. Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Available from: [Link]
-
Phipps, R. J., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. PubMed. Available from: [Link]
-
Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Farmacia, 59(6). Available from: [Link]
-
Wang, Y., et al. (2016). The regioselectivity and synthetic mechanism of 1,2-benzimidazole squaraines: combined experimental and theoretical studies. RSC Advances, 6(102), 100346-100353. Available from: [Link]
-
Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. Available from: [Link]
-
Encyclopedia.pub. Benzimidazole and Their Derivatives. Available from: [Link]
-
Riveira, M. J., et al. (2013). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 9, 2909–2916. Available from: [Link]
-
IJCRT.org. SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Available from: [Link]
-
Wang, L., et al. (2023). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Environmental Science & Technology Letters, 10(4), 356–362. Available from: [Link]
-
ResearchGate. PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). Available from: [Link]
-
Oakwood Chemical. CAS 1150102-47-8 | 6-Bromo-N1-methylbenzene-1,2-diamine. Available from: [Link]
Sources
- 1. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. ijcrt.org [ijcrt.org]
- 7. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-N1-methylbenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 6-bromo-N1-methylbenzene-1,2-diamine. This unique substrate, with its vicinal primary and secondary amine functionalities, presents distinct challenges that require careful consideration of catalyst systems to achieve successful C-N and C-C bond formation.
Introduction: The Challenge of 6-Bromo-N1-methylbenzene-1,2-diamine
6-Bromo-N1-methylbenzene-1,2-diamine is a valuable building block in pharmaceutical and materials science.[1] However, its structure, featuring two potential coordinating sites (the primary and N-methyl secondary amine), can lead to catalyst inhibition or undesired side reactions during palladium-catalyzed cross-coupling. The electron-rich nature of the aniline moiety further influences its reactivity. This guide will help you navigate these complexities and select the optimal catalytic system for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with 6-Bromo-N1-methylbenzene-1,2-diamine. What are the likely causes?
Low conversion in Suzuki-Miyaura reactions with this substrate often points to catalyst deactivation or inhibition. The primary and secondary amine groups can act as bidentate ligands, strongly binding to the palladium center and hindering the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Crucial: Standard phosphine ligands like PPh₃ may not be effective. Opt for bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig classes.[2] These ligands promote the formation of monoligated palladium species, which are often the active catalysts, and their steric bulk can disfavor bidentate chelation by the diamine substrate.[2]
-
Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using pre-formed palladium(0) sources or precatalysts that are less susceptible to inhibition.
-
Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while one that is too weak will not facilitate the transmetalation step effectively. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point.[3] The base must be strong enough to activate the boronic acid.[4]
-
Solvent Considerations: The solvent can influence both the solubility of the reactants and the stability of the catalytic species.[5] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[6] Sometimes, the addition of a small amount of water can be beneficial for the transmetalation step in Suzuki couplings.[6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Yield in Buchwald-Hartwig Amination Attempts
Scenario: You are attempting to couple a secondary amine with 6-Bromo-N1-methylbenzene-1,2-diamine using a standard Buchwald-Hartwig protocol and observing low yields of the desired tertiary amine product.
Root Cause Analysis:
The presence of the free primary and N-methylamino groups on the substrate can compete with your desired amine nucleophile for coordination to the palladium catalyst. Furthermore, the substrate itself can act as a nucleophile, leading to self-coupling or oligomerization.
Recommended Solutions:
-
Protecting Group Strategy: A straightforward approach is to temporarily protect the primary amine. An acetyl or Boc protecting group can be employed. This will prevent its interference in the coupling reaction. The protecting group can be removed in a subsequent step.
-
Ligand Optimization: The use of highly specialized biarylphosphine ligands is paramount. Ligands such as BrettPhos or GPhos have been designed to couple challenging substrates, including those with coordinating functional groups.[7] These ligands can promote the desired reductive elimination over catalyst deactivation pathways.[2]
-
Careful Base Selection: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] However, with a sensitive substrate, a weaker base like DBU in a polar solvent might be a viable alternative to minimize side reactions.[9][10]
Catalyst and Ligand Selection Guide for Cross-Coupling with 6-Bromo-N1-methylbenzene-1,2-diamine
| Reaction Type | Recommended Palladium Precursor | Recommended Ligand Class | Recommended Base | Common Solvents | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Bulky Monophosphines (e.g., Buchwald or Hartwig ligands) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, THF, Toluene, DMF/Water | Substrate may act as a bidentate ligand, inhibiting the catalyst. Bulky ligands are key to success.[2] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Specialized Biarylphosphines (e.g., BrettPhos, GPhos) | NaOt-Bu, LiHMDS, K₃PO₄ | Toluene, Dioxane, THF | Protecting the primary amine is highly recommended to prevent self-coupling and catalyst inhibition. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often sufficient) | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Copper co-catalyst (e.g., CuI) is typically required. The basic amine solvent can often serve as the base. |
Experimental Protocols: A Starting Point
The following are generalized starting protocols. Optimization of temperature, reaction time, and catalyst loading will be necessary for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[11]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a Buchwald ligand, 1.1-1.2 times the palladium loading).
-
Add the anhydrous solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (with protected substrate)
-
Synthesize the N-Boc or N-acetyl protected 6-Bromo-N1-methylbenzene-1,2-diamine.
-
To an oven-dried reaction vessel, add the protected bromo-diamine (1.0 equiv), the amine to be coupled (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%).
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture (typically 80-110 °C) and monitor for completion.
-
Work-up as described in the Suzuki-Miyaura protocol.
-
Deprotect the amine to yield the final product.
Visualizing the Catalytic Challenge
The following diagram illustrates the potential for bidentate chelation of the palladium catalyst by 6-Bromo-N1-methylbenzene-1,2-diamine, which can lead to a stable, off-cycle complex and inhibit the desired cross-coupling reaction.
Caption: Catalyst selection workflow for the substrate.
References
-
Request PDF. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 28, 2026, from [Link]
-
Catalysis Science & Technology. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 28, 2026, from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2008). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. Retrieved January 28, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 28, 2026, from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved January 28, 2026, from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. OpenChemHub. Retrieved January 28, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-N1-methylbenzene-1,2-diamine. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (n.d.). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2015). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 28, 2026, from [Link]
-
ACS Publications. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved January 28, 2026, from [Link]
-
Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 28, 2026, from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 28, 2026, from [Link]
-
Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2012). Cross-Coupling Reactions: A Practical Guide. Retrieved January 28, 2026, from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 28, 2026, from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 28, 2026, from [Link]
-
(n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 28, 2026, from [Link]
-
SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved January 28, 2026, from [Link]
-
(2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved January 28, 2026, from [Link]
-
Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved January 28, 2026, from [Link]
-
(n.d.). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 28, 2026, from [Link]
-
Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 28, 2026, from [Link]
-
NPTEL Archive. (n.d.). Lecture 10 Carbon-Nitrogen Bonds Formation I. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the cross-coupling conditions of 6e with 2. Retrieved January 28, 2026, from [Link]
Sources
- 1. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
impact of solvent on the reactivity of 6-Bromo-N1-methylbenzene-1,2-diamine
The following technical support guide is designed for researchers working with 6-Bromo-N1-methylbenzene-1,2-diamine . It synthesizes chemical principles with practical troubleshooting steps, focusing specifically on how solvent choice dictates the reactivity of this sterically congested and electron-rich building block.
Topic: Solvent Effects on Reactivity, Solubility, and Stability Document ID: TSC-BR-DIAMINE-006 Role: Senior Application Scientist
Executive Summary: The "Crowded Nucleophile" Challenge
The molecule 6-Bromo-N1-methylbenzene-1,2-diamine presents a unique synthetic challenge due to the specific arrangement of its functional groups.
-
Electronic Effect: It is an electron-rich aromatic system, making it highly susceptible to oxidative degradation (turning black/tarry).
-
Steric Effect (Critical): The N1-methyl group is "sandwiched" between the N2-amino group and the bulky Bromine atom at position 6. This creates a Steric Dead Zone around the N1 nitrogen, significantly reducing its nucleophilicity compared to the N2 nitrogen.
Solvent choice is not just about solubility; it is the primary switch for controlling regioselectivity and preventing catalyst deactivation.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways and how solvent polarity influences the availability of the nucleophilic sites.
Figure 1: Solvation-dependent reactivity pathways. Protic solvents favor cyclization via hydrogen bond activation, while non-polar solvents are required for metal-catalyzed cross-couplings to prevent catalyst poisoning.
Module 1: Solubility & Stability (The "Black Oil" Issue)
User Issue: "My starting material turned into a black oil/tar immediately upon dissolving in DMF/DMSO."
Root Cause: This diamine is highly electron-rich. In polar aprotic solvents (DMSO, DMF), dissolved oxygen is more active, and the solvent shell stabilizes the radical cation intermediates formed during oxidation. The "black" color is due to the formation of quinone diimines and subsequent polymerization.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Solvent Choice | Anhydrous MeOH or DCM | Lower boiling points allow easier recovery; less prone to promoting rapid oxidation than DMSO. |
| Degassing | Mandatory (Sparge with Ar/N2) | Removes dissolved O2. The oxidation is zero-order in substrate but first-order in O2. |
| Storage | Solution in Acid (HCl/AcOH) | Storing as the hydrochloride salt or in acetic acid protonates the amines, shutting down oxidation. |
Q: Can I use Acetone? A: No. Acetone will react with the 1,2-diamine moiety to form a dihydrobenzimidazole (aminal) or Schiff base, consuming your starting material. Avoid all ketones unless that is the intended reaction.
Module 2: Cyclization to Benzimidazoles
User Issue: "I am trying to make the benzimidazole using an aldehyde, but the reaction is stuck or yielding the wrong regioisomer."
Technical Insight: The formation of benzimidazoles requires the condensation of the diamine with an electrophile (aldehyde/acid).
-
The Problem: The N1-methyl is sterically hindered by the C6-Bromine.
-
The Consequence: The initial nucleophilic attack is likely driven by the N2-amine (primary) , not the N1-methyl (secondary).
Solvent Selection Guide for Cyclization
| Solvent | Condition | Suitability | Why? |
| Acetic Acid (AcOH) | Reflux | High | Acts as both solvent and acid catalyst. Protonates the aldehyde, overcoming the lower nucleophilicity of the hindered diamine. |
| Ethanol/Methanol | Reflux + Catalyst | Medium | Requires an additive (e.g., Nitrobenzene as oxidant or Sodium Metabisulfite). Good for solubility but slower kinetics than AcOH. |
| DMF/DMSO | 120°C+ | Low | High thermal stress promotes decomposition before cyclization completes. Hard to remove during workup. |
Protocol: Regioselective Cyclization
-
Dissolve: 1.0 eq of 6-Bromo-N1-methylbenzene-1,2-diamine in Glacial Acetic Acid (0.2 M concentration).
-
Add: 1.1 eq of the Aldehyde.
-
Reflux: Heat to 110°C for 4–6 hours.
-
Note: Do not use room temperature; the steric bulk of the bromine requires thermal energy to drive the ring closure.
-
-
Workup: Cool to RT. Pour into crushed ice/water. Neutralize with aq. NH4OH (not NaOH, to avoid hydrolysis if ester groups are present). Filter the precipitate.
Module 3: Buchwald-Hartwig Cross-Coupling[2]
User Issue: "I am trying to couple an amine to the C6-Br position, but the Palladium catalyst is dying (Pd black precipitates)."
Technical Insight: Free diamines are notorious catalyst poisons . The N1 and N2 nitrogens can chelate the Palladium center, displacing the phosphine ligands and deactivating the catalyst.
-
Solvent Impact: Polar coordinating solvents (DMF, DMAc) exacerbate this by competing for the metal center.
Troubleshooting Flowchart (DOT)
Figure 2: Decision tree for optimizing Cross-Coupling conditions.
Optimized Protocol for C-Br Activation
To couple at the C6-Br position without interference from the free amines:
-
Solvent: Use 1,4-Dioxane or Toluene/tert-Butanol (4:1) .
-
Why: Dioxane provides enough polarity to solubilize the diamine but does not strongly coordinate Pd. The tert-Butanol helps solubilize the inorganic base.
-
-
Base: Use Cs2CO3 (Cesium Carbonate).
-
Why: Milder than NaOtBu, preventing deprotonation of the N-H which would lead to side reactions.
-
-
Catalyst System: Use bulky, electron-rich ligands like BrettPhos or XantPhos .
-
Why: These ligands bind Pd tightly, preventing the substrate's diamine from displacing them.
-
References
-
ChemicalBook. (2025). 6-Bromo-N1-methylbenzene-1,2-diamine Product Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 6-Bromo-N1-methylbenzene-1,2-diamine Safety and Handling. Retrieved from
-
National Institutes of Health (PMC). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes. Discusses solvent effects (MeOH vs. CHCl3) on regioselectivity. Retrieved from
-
Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction - Solvent and Ligand Effects. Retrieved from
-
ResearchGate. (2025). Solubility determination and correlation for o-phenylenediamine derivatives in binary solvents. Highlights the solubility advantage of alcoholic co-solvents. Retrieved from
stability of 6-Bromo-N1-methylbenzene-1,2-diamine under acidic or basic conditions
Technical Support Center: 6-Bromo-N1-methylbenzene-1,2-diamine
Welcome to the technical support guide for 6-Bromo-N1-methylbenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile intermediate. This guide will explore the stability of this compound under various conditions and offer practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 6-Bromo-N1-methylbenzene-1,2-diamine?
A1: 6-Bromo-N1-methylbenzene-1,2-diamine is a key intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1] Its structure, featuring a bromo substituent and two amino groups in ortho positions, allows for the creation of complex molecules.[1] It is frequently used in the synthesis of active pharmaceutical ingredients (APIs) and is a precursor for various heterocyclic compounds like benzimidazoles.[1][2][3]
Q2: What are the general storage and handling recommendations for this compound?
A2: It is recommended to store 6-Bromo-N1-methylbenzene-1,2-diamine at 2-8°C in a tightly sealed container under an inert atmosphere.[1] The compound should be kept in a dark place to prevent light-induced degradation.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety goggles, should be followed.[5] The workspace should be well-ventilated to avoid inhalation of any potential vapors.[5]
Q3: How do the electronic properties of the substituents affect the stability of the benzene ring?
A3: The stability and reactivity of the benzene ring are influenced by its substituents. The amino groups (-NH2 and -NHCH3) are electron-donating groups (EDGs), which increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution.[6] Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction but can also donate electron density through resonance. The interplay of these groups dictates the overall reactivity and stability of the molecule.
Troubleshooting Guide: Stability and Reactivity
This section addresses specific issues that may arise during experiments involving 6-Bromo-N1-methylbenzene-1,2-diamine under acidic or basic conditions.
Issue 1: Unexpected Side Product Formation in Acidic Media
Scenario: During a reaction conducted in strong acidic conditions (e.g., concentrated HCl or H2SO4), I am observing the formation of an unexpected, highly colored byproduct, and the yield of my desired product is low.
Root Cause Analysis:
Ortho-phenylenediamines, such as 6-Bromo-N1-methylbenzene-1,2-diamine, are prone to cyclization reactions, especially in the presence of acids.[7][8] The acidic environment can catalyze the condensation of the diamine with aldehydes, ketones, or even carboxylic acids that may be present as impurities or intermediates. This can lead to the formation of benzimidazole derivatives or other heterocyclic compounds.[2][3][7][9] Furthermore, strong oxidizing conditions, which can sometimes be inadvertently created, may lead to dimerization or polymerization of the diamine.[10]
dot
Caption: Potential reaction pathways in acidic conditions.
Solutions and Mitigation Strategies:
-
pH Control: If possible, perform the reaction in a less acidic medium. A milder acidic catalyst or a buffered solution might prevent unwanted cyclization.
-
Purification of Reagents: Ensure all starting materials and solvents are free from carbonyl-containing impurities.
-
Protecting Groups: In multi-step syntheses, consider protecting one or both of the amine functionalities.[11][12] Carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be employed and are removable under specific conditions.[11][13] This prevents their participation in side reactions.[12]
Experimental Protocol: Boc Protection of the Primary Amine
-
Dissolve 6-Bromo-N1-methylbenzene-1,2-diamine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected product.
Issue 2: Degradation or Dehalogenation under Basic Conditions
Scenario: When I subject my compound to strongly basic conditions (e.g., high concentrations of NaOH or KOH, especially at elevated temperatures), I observe a loss of the bromine substituent or general degradation of the starting material.
Root Cause Analysis:
Aromatic bromides can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. More commonly, dehalogenation can occur, especially in the presence of a reducing agent and a base.[14] For instance, certain metal alloys in an alkaline medium can facilitate the removal of halogens from anilines.[14] While less common without a specific catalyst, prolonged exposure to strong bases at high temperatures can promote side reactions.
dot
Sources
- 1. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
removing unreacted starting materials from 6-Bromo-N1-methylbenzene-1,2-diamine reactions
Ticket System: Advanced Purification Protocols
Welcome to the Technical Support Center
Current Topic: Removal of Unreacted Starting Materials from 6-Bromo-N1-methylbenzene-1,2-diamine Reactions. Support Level: Tier 3 (Senior Scientist / Process Chemistry)
This guide addresses the specific challenges of purifying 6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8). This molecule is a "sticky," air-sensitive phenylenediamine derivative. The presence of the bromine atom lowers the pKa of the amino groups compared to non-halogenated analogues, while the N-methyl group increases lipophilicity.
These protocols are designed to remove common precursors—specifically 6-bromo-2-nitro-N-methylaniline (from reduction reactions) or 2,3-diaminobromobenzene (from methylation reactions).
Quick Reference: Physicochemical Profile
| Property | 6-Bromo-N1-methylbenzene-1,2-diamine (Product) | 6-Bromo-2-nitro-N-methylaniline (Common SM) |
| Nature | Weak Base (Diamine) | Neutral / Very Weak Base |
| pKa (approx) | ~2.5 (Aniline 1) & ~4.5 (Aniline 2) | < 1.0 (Nitro-aniline) |
| Polarity | Moderate to High (H-bonding) | Low to Moderate |
| Air Stability | Poor (Oxidizes to quinones/azo species) | Good |
| Solubility | Soluble in DCM, EtOAc, MeOH, Acidic Water | Soluble in DCM, EtOAc; Insoluble in Acidic Water |
Ticket #001: The "Nitro" Ghost (Acid-Base Extraction)
User Issue: "I reduced the nitro precursor, but TLC shows a persistent yellow spot of starting material that co-elutes with my product."
Diagnosis: The most reliable method to separate a basic amine product from a neutral nitro precursor is Acid-Base Extraction . Because the product has basic amine sites and the nitro starting material does not, we can selectively toggle the product's solubility using pH.
The Protocol (Self-Validating):
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (Dichloromethane or Ethyl Acetate).
-
Acid Wash (The Separation):
-
Extract the organic layer 3x with 1M HCl (aq) .
- ) and moves to the aqueous layer. The neutral nitro impurity stays in the organic layer.
-
Validation: Check the organic layer by TLC. It should contain the impurity. Check the aqueous layer (spot on TLC plate, expose to NH3 vapor) to confirm the product is there.
-
-
Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM to remove any entrained neutral impurities. Discard this organic wash.
-
Basification (The Recovery):
-
Cool the aqueous layer to 0°C (critical to prevent heat-induced decomposition).
-
Slowly adjust pH to >10 using 4M NaOH or saturated
. -
Visual Cue: The solution will likely turn cloudy or oily as the free base precipitates.
-
-
Extraction: Extract the basic aqueous layer 3x with DCM.
-
Drying: Dry over
(Sodium Sulfate) and concentrate immediately under reduced pressure.
Critical Warning: Phenylenediamines oxidize rapidly in solution. Perform the basification and final extraction quickly, and consider adding a pinch of Sodium Sulfite or Ascorbic Acid to the aqueous layer during the process to act as an antioxidant scavenger [1].
Ticket #002: The "Streaking" Column (Chromatography)
User Issue: "My product streaks across the silica column, and I can't get a clean separation from the impurities."
Diagnosis:
Silica gel is slightly acidic (pH ~5-6). Basic amines interact strongly with the silanol groups (
The Fix: Amine-Deactivated Silica You must neutralize the acidic sites on the silica before or during the run.
Method A: The Triethylamine (TEA) Pre-wash
-
Pack the column with silica and pure solvent (e.g., Hexanes/EtOAc).
-
Flush the column with 2-3 column volumes of solvent containing 1% Triethylamine (Et3N) .
-
Run your column using your standard solvent system (e.g., Hexanes/EtOAc). The TEA occupies the acidic sites, allowing your diamine to elute as a tight band.
Method B: The Ammonia Modifier (DCM/MeOH/NH3) For more polar impurities, use a solvent system of Dichloromethane (DCM) and Methanol (MeOH).
-
Recipe: DCM : MeOH :
(conc. aq.) in a ratio of 90:9:1 or 95:4:1 . -
Note: The aqueous ammonia suppresses ionization of the diamine, keeping it in the free-base form for better migration [2].
Ticket #003: The "Trace" Scavenger (Removing the Diamine)
User Issue: "I used the diamine as a starting material to make a benzimidazole. The reaction is done, but I have 5% unreacted diamine left. How do I remove it without a column?"
Diagnosis: If the diamine is the impurity (and your product is less basic, e.g., an amide or benzimidazole), you can use Chemical Scavenging .
The Protocol:
-
Electrophilic Scavenger Resins: Use a polymer-supported isocyanate (e.g., PS-Isocyanate) or aldehyde resin.
-
Procedure:
-
Filtration: Filter off the resin. The filtrate contains your product, free of the diamine starting material.
Visual Workflow: Purification Logic
The following diagram illustrates the decision process for purifying the target diamine from its precursors.
Caption: Workflow for selecting the purification method based on the impurity profile. Acid-base extraction is preferred for neutral impurities.
Troubleshooting & FAQs
Q: My product turned black during rotary evaporation. Is it ruined? A: Not necessarily. Phenylenediamines form "quinhydrone-like" charge-transfer complexes that are intensely colored (red/black) even at trace levels of oxidation (<1%).
-
Fix: Redissolve in DCM and filter through a small pad of silica or Celite to remove the insoluble tarry oxidation products. Store the oil under Argon or Nitrogen immediately.
Q: Can I distill this compound? A: It is risky. While bromo-anilines can be distilled, the boiling point is high (>140°C at high vacuum), and the ortho-diamine structure promotes thermal decomposition.
-
Recommendation: Stick to column chromatography or acid-base extraction. If you must distill, use a Kugelrohr apparatus with a high vacuum (<0.1 mmHg).
Q: How do I store the purified material? A:
-
Container: Amber glass vial (blocks UV light).
-
Atmosphere: Flush with Argon or Nitrogen before capping.
-
Temperature: -20°C freezer.
-
Additives: Storing as the HCl salt (solid) is significantly more stable than the free base oil. To generate: dissolve free base in ether and bubble HCl gas or add HCl in Dioxane [3].
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling air-sensitive amines and using antioxidants during extraction).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text on flash chromatography modifiers).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for amine salt stability vs. free base oxidation).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. US2946822A - Purification of m-phenylenediamine - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison: Predicting the Reactivity of 6-Bromo- vs. 6-Chloro-N1-methylbenzene-1,2-diamine in Cross-Coupling Reactions
Executive Summary
In the landscape of pharmaceutical and materials science, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Halogenated o-phenylenediamines are critical building blocks for the synthesis of bioactive heterocycles, most notably benzimidazoles.[1][2] This guide provides an in-depth comparison of the expected reactivity of two closely related precursors: 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8) and its chloro-analogue, 6-chloro-N1-methylbenzene-1,2-diamine.
Introduction: The Strategic Importance of Halogenated o-Phenylenediamines
6-substituted-N1-methylbenzene-1,2-diamines are versatile intermediates.[3] The diamine functionality serves as a handle for the construction of various heterocyclic cores, while the halogen atom (X) provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis. This dual functionality allows for the rapid elaboration of molecular complexity, a highly desirable feature in drug development and materials research.[1]
The choice between a bromo- or chloro-substituent is often a practical decision balancing cost, availability, and reactivity. While chloro-aromatics are typically less expensive and more abundant, bromo-aromatics are well-established as more reactive substrates.[4] Understanding the magnitude of this reactivity difference is crucial for designing efficient synthetic routes, optimizing reaction conditions, and minimizing catalyst loading and costs. This guide focuses on predicting this reactivity differential in the context of palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis.[5][6][7]
Theoretical Foundation: Why the Halogen Matters
The reactivity of an aryl halide (Ar-X) in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is predominantly governed by the rate of the initial oxidative addition step.[8][9][10] In this step, the Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-determining step of the entire catalytic cycle.
The energy required to cleave the C-X bond is the primary barrier to this step. This is directly related to the bond dissociation energy (BDE). A comparison of average BDEs for aryl halides reveals a clear trend:
The significantly lower BDE of the C-Br bond (~40-60 kJ/mol weaker) means that less energy is required for the Pd(0) catalyst to break this bond and initiate the catalytic cycle.[12] This fundamental difference leads to the generally observed reactivity trend for aryl halides: I > Br > OTf >> Cl .[5] Consequently, reactions involving aryl bromides can often be performed under milder conditions (lower temperatures, shorter reaction times, lower catalyst loadings) compared to their aryl chloride counterparts.[4]
Comparative Reactivity Analysis: A Suzuki-Miyaura Case Study
To illustrate the expected practical differences, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[5]
Caption: A generalized experimental workflow for comparing aryl halide reactivity.
Illustrative Data: Expected Outcomes
The following table summarizes the expected outcomes when subjecting both compounds to identical Suzuki-Miyaura reaction conditions. Note that these are predictive values based on established reactivity principles, not the result of a specific head-to-head experiment. They are intended to guide the researcher on the anticipated differences.
| Parameter | 6-Bromo-N1-methylbenzene-1,2-diamine | 6-Chloro-N1-methylbenzene-1,2-diamine | Rationale |
| Reaction Temp. | 80-90 °C | 100-110 °C | Lower BDE of C-Br allows for oxidative addition at a lower temperature. |
| Reaction Time | 2-6 hours | 12-24 hours | Faster rate of oxidative addition leads to quicker consumption of starting material. |
| Catalyst Loading | 1-2 mol% | 3-5 mol% (or specialized ligand) | More challenging C-Cl bond activation often requires higher catalyst loading or more active, specialized ligands.[12] |
| Expected Yield | >90% | 60-75% | Under identical, optimized "bromo" conditions, the chloro-analogue is expected to give a lower yield due to incomplete conversion. |
| Key Side Reaction | Homocoupling of boronic acid | Dehalogenation of starting material | Harsher conditions required for C-Cl activation can increase the likelihood of side reactions like hydrodehalogenation. |
Experimental Protocol: A Self-Validating System
This protocol is designed for researchers to perform a direct, side-by-side comparison of the two substrates under identical conditions.
Objective: To determine the relative reactivity of 6-bromo- and 6-chloro-N1-methylbenzene-1,2-diamine in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
6-Bromo-N1-methylbenzene-1,2-diamine (Substrate A)
-
6-Chloro-N1-methylbenzene-1,2-diamine (Substrate B)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flasks)
Procedure:
-
Setup: In two separate, identical, oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars, add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Substrate Addition: To Flask A, add 6-Bromo-N1-methylbenzene-1,2-diamine (201 mg, 1.0 mmol). To Flask B, add 6-Chloro-N1-methylbenzene-1,2-diamine (157 mg, 1.0 mmol).
-
Inert Atmosphere: Seal both flasks with septa. Evacuate and backfill each flask with Argon three times.
-
Catalyst & Solvent Addition: To each flask, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%). Via syringe, add degassed toluene (8 mL) and degassed water (2 mL) to each flask.
-
Reaction: Immerse both flasks in a pre-heated oil bath set to 90 °C. Begin vigorous stirring.
-
Monitoring: After 1 hour, and then at 2-hour intervals, take a small aliquot from each reaction mixture via a syringe. Quench with water, extract with ethyl acetate, and analyze by TLC and/or GC-MS to monitor the consumption of the starting material and the formation of the product.
-
Workup (upon completion): Once the reaction in Flask A (bromo-substrate) is complete, cool both flasks to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product from both reactions using column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.
This parallel experimental design ensures that any observed differences in reaction rate and final yield are directly attributable to the difference between the C-Br and C-Cl bonds.
Visualization of the Core Mechanism
The critical difference in reactivity occurs during the first committed step of the catalytic cycle: oxidative addition.
Caption: The Suzuki-Miyaura catalytic cycle. The C-X bond strength dictates the rate.
Conclusion and Field Recommendations
Based on fundamental principles of organometallic chemistry, 6-Bromo-N1-methylbenzene-1,2-diamine is predicted to be a substantially more reactive substrate than 6-chloro-N1-methylbenzene-1,2-diamine in palladium-catalyzed cross-coupling reactions. This heightened reactivity translates into tangible processing advantages, including the potential for lower reaction temperatures, shorter cycle times, and reduced catalyst loadings.
For researchers in drug development and process chemistry, this has clear implications:
-
For early-stage discovery and rapid analogue synthesis: The bromo-derivative is the superior choice, offering higher success rates and easier purification under a standard set of conditions.
-
For large-scale synthesis where cost is a primary driver: The chloro-derivative may be economically attractive. However, significant investment in process optimization will likely be required. This includes screening for highly active (and often more expensive) catalyst/ligand systems and accepting potentially harsher reaction conditions to achieve acceptable yields and conversion.[4][12]
Ultimately, the choice is a trade-off between reactivity and cost. This guide provides the foundational understanding and a practical experimental framework for making an informed decision tailored to the specific goals of your research program.
References
- MySkinRecipes. (n.d.). 6-Bromo-N1-methylbenzene-1,2-diamine.
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Correa, A., Carril, M., Bolm, C. (2008). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Retrieved from [Link]
-
Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Retrieved from [Link]
-
Kharasch, M. S., et al. (2019). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Li, Y., et al. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Sharghi, H., Paziraee, Z., Niknam, K. (2003). o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens. ResearchGate. Retrieved from [Link]
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Blanksby, S. J., Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. Retrieved from [Link]
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Hartwig, J. F., et al. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Retrieved from [Link]
-
Hartwig, J. F., et al. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]
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Biswas, S., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC - NIH. Retrieved from [Link]
- Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group - University of Illinois. Retrieved from [Link]
- Google Patents. (n.d.). CN103012160A - Preparation method of o-phenylenediamine.
-
Hartwig, J. F., et al. (n.d.). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics - ACS Publications. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
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Reddit. (2012). Why does the bond dissociation energy differ across same bonds in different compounds?. Retrieved from [Link]
-
Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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A Senior Scientist's Guide to Purity Assessment of 6-Bromo-N1-methylbenzene-1,2-diamine: A Comparative Approach Using HPLC
Introduction: Beyond a Simple Percentage
In the landscape of pharmaceutical development, the purity of an intermediate is not merely a number on a certificate of analysis; it is a cornerstone of quality for the final Active Pharmaceutical Ingredient (API).[1][2] 6-Bromo-N1-methylbenzene-1,2-diamine, a key building block in the synthesis of various therapeutic agents, is no exception.[3] Its molecular structure, featuring two amine functionalities and a bromine substituent on an aromatic ring, presents specific analytical challenges, including the potential for peak tailing in chromatography and a propensity for oxidative degradation.
This guide provides an in-depth, experience-driven comparison of methodologies for assessing the purity of this critical intermediate. We will move beyond a single-method approach, advocating for a holistic strategy that combines the robustness of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) with the specificity of orthogonal techniques. Our focus is not just on the "how," but the "why"—elucidating the scientific rationale behind each experimental choice to build a self-validating and trustworthy analytical protocol.
The Primary Workhorse: Reversed-Phase HPLC-UV
For non-volatile, polar organic molecules like 6-Bromo-N1-methylbenzene-1,2-diamine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity determination.[4] It offers excellent resolving power, sensitivity, and reproducibility.
Causality Behind Method Development
The development of a robust HPLC method is a systematic process. The goal is to achieve a baseline separation of the main compound from all potential process-related impurities and degradation products.
1. Column Selection: Taming the Amines
The presence of primary and secondary amine groups in the target molecule is a critical consideration. These basic groups can interact with residual acidic silanols on the surface of standard silica-based C18 columns, leading to poor peak shape (tailing) and inconsistent retention times.
-
Our Choice: A modern, end-capped C18 or C8 column (e.g., Phenomenex Luna C8(2)[5], Waters XBridge C18). End-capping "shields" the silanol groups, minimizing undesirable secondary interactions. A C8 stationary phase provides slightly less retention than a C18, which can be advantageous for moderately polar compounds, potentially shortening run times without sacrificing resolution.
2. Mobile Phase Optimization: Ensuring Peak Integrity
The mobile phase must not only elute the compounds but also control their ionization state to ensure sharp, symmetrical peaks.
-
Our Choice: A gradient elution using Acetonitrile (ACN) and water. ACN is preferred over methanol for this analysis due to its lower viscosity and superior UV transparency.
-
The Critical Additive: To ensure the amine groups are consistently protonated (as -NH2+ and -NH3+), we will add a small amount of an acidic modifier to the mobile phase. 0.1% Formic Acid is an excellent first choice as it is effective at controlling pH and is compatible with mass spectrometry, should we choose to couple the techniques.[6] Trifluoroacetic acid (TFA) is also an option for improved peak shape but can cause ion suppression in MS.[5]
3. Detector Wavelength Selection: Maximizing Signal
The aromatic nature of 6-Bromo-N1-methylbenzene-1,2-diamine makes it an ideal candidate for UV detection. The optimal wavelength is one where the analyte absorbs strongly, but potential impurities might also be detected.
-
Our Approach: Using a Photodiode Array (PDA) detector is highly recommended. A PDA detector acquires the full UV spectrum for every point in the chromatogram. This allows for:
-
Selection of the wavelength of maximum absorbance (λ-max) for quantification.
-
Analysis of peak purity by comparing spectra across a single peak.
-
Detection of impurities that may have different λ-max values than the main compound. Based on the aromatic diamine structure, a primary detection wavelength around 254 nm is a logical starting point, with a secondary wavelength around 220 nm to capture a broader range of potential impurities.[7][8]
-
Experimental Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to final purity report.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | End-capped C8, 250 mm x 4.6 mm, 5 µm | Balances resolution and run time; minimizes amine peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Controls ionization of amine groups for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile | Organic modifier for elution; good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B | A shallow gradient ensures separation of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility of retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Detector | PDA/DAD at 254 nm | Good absorbance for the aromatic system; allows for peak purity analysis. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Solubilizes the sample and is compatible with the mobile phase. |
Orthogonal Verification: The Principle of Trustworthiness
Relying solely on a single analytical method is a significant risk in pharmaceutical development.[1] An impurity could co-elute with the main peak or be non-responsive to the chosen detection method. Orthogonal methods—techniques that separate compounds based on different chemical or physical principles—are essential for building a truly trustworthy purity profile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most powerful complementary technique to HPLC-UV.[9] It couples the separation power of HPLC with the detection specificity of a mass spectrometer.
-
Expertise & Causality: While HPLC-UV tells us "if" and "how much" of an impurity is present, LC-MS helps us answer "what is it?". By providing the mass-to-charge ratio (m/z) of the impurity, we can deduce its molecular weight. This is invaluable for identifying process-related impurities, such as unreacted starting material (2-bromo-N-methyl-6-nitroaniline) or by-products from the nitro group reduction.[10] A high-resolution mass spectrometer (HRMS) can provide an exact mass, allowing for the confident determination of an impurity's elemental formula.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of the main compound and can detect impurities that may be missed by chromatography.
-
Expertise & Causality: ¹H NMR is particularly useful for a final purity check. The integral of the peaks in the spectrum is directly proportional to the number of protons they represent. By comparing the integrals of peaks from the main compound to those of unknown signals, a quantitative purity assessment can be made, provided a certified reference standard is available. It is also excellent at identifying isomeric impurities, which may be difficult to separate chromatographically.
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile and semi-volatile impurities.[4]
-
Expertise & Causality: In the context of 6-Bromo-N1-methylbenzene-1,2-diamine synthesis, GC is not for the main analyte but is critical for quantifying residual solvents (e.g., acetic acid, dichloromethane from workup).[10] These must be controlled to meet regulatory guidelines (e.g., ICH Q3C).
Comparative Data Analysis
To illustrate the power of this multi-faceted approach, consider the hypothetical analysis of a newly synthesized batch.
| Analytical Technique | Purity Result | Information Gained & Interpretation |
| HPLC-UV (Area %) | 98.5% | High purity is indicated. Two minor impurities detected at 0.8% and 0.7%. Retention times do not match known starting materials. |
| LC-MS | 98.5% (by UV) | Confirms HPLC result. Mass analysis of the 0.8% impurity shows a mass consistent with the starting material (2-bromo-N-methyl-6-nitroaniline). The 0.7% impurity shows a mass 16 amu higher than the product, suggesting an N-oxide degradation product. |
| ¹H NMR | >98% | The spectrum is clean, confirming the structure of the main product. No significant signals corresponding to unidentified structures are present, suggesting the impurities are at low levels. |
| GC-HS (Headspace) | Acetic Acid: 450 ppm | Residual solvent is well below the typical limit of 5000 ppm, indicating an efficient purification process. |
Logical Framework for Purity Assessment
A robust purity assessment strategy follows a logical progression, leveraging different techniques to build a complete picture of the sample.
Caption: Decision-making workflow for batch purity assessment.
Conclusion
Assessing the purity of a key pharmaceutical intermediate like 6-Bromo-N1-methylbenzene-1,2-diamine requires more than a routine HPLC run. It demands a scientifically-grounded, multi-technique approach. By leveraging HPLC-UV as the primary workhorse and complementing it with the orthogonal power of LC-MS for impurity identification and GC for residual solvent analysis, researchers and drug development professionals can build a comprehensive and trustworthy quality profile. This rigorous, evidence-based strategy not only ensures the quality of the intermediate but also mitigates risks in downstream processes, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
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MySkinRecipes. 6-Bromo-N1-methylbenzene-1,2-diamine. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
-
ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
IJCPS. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]
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Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]
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cost-benefit analysis of using 6-Bromo-N1-methylbenzene-1,2-diamine in large-scale synthesis
Publish Comparison Guide: Strategic Selection of 6-Bromo-N1-methylbenzene-1,2-diamine
Title: High-Fidelity Regiocontrol: A Cost-Benefit Analysis of Using 6-Bromo-N1-methylbenzene-1,2-diamine in Benzimidazole Synthesis
Executive Summary
In the synthesis of kinase inhibitors and intercalating agents, the 4-bromo-1-methyl-1H-benzimidazole and 7-bromo-1-methyl-1H-benzimidazole scaffolds are critical pharmacophores. However, accessing these regioisomers with high purity is a notorious bottleneck in large-scale manufacturing.
This guide analyzes the strategic value of using 6-Bromo-N1-methylbenzene-1,2-diamine (CAS: 1150102-47-8) as a starting material. While this pre-functionalized intermediate commands a significant price premium (~
Part 1: The Comparative Landscape
To understand the value proposition, we must compare the "Targeted Route" (using the Topic Molecule) against the "Commodity Route" (traditional synthesis).
The Challenge: Regiodivergence
The core problem is the position of the methyl group relative to the bromine on the benzimidazole core.
-
Target A (4-Bromo): Bromine is on the "open" side (peri to N3).
-
Target B (7-Bromo): Bromine is on the "crowded" side (peri to N1-Methyl).
Route 1: The Targeted Approach (Recommended)
-
Precursor: 6-Bromo-N1-methylbenzene-1,2-diamine (The Topic Molecule).[1]
-
Mechanism: Cyclization fixes the regiochemistry before the ring closes. The position of the bromine relative to the N-methyl is locked in the starting material.
-
Outcome: Exclusively yields the 7-bromo-1-methyl-1H-benzimidazole (or 4-bromo if using the 3-bromo isomer, but the regiochemistry is pre-defined).
Route 2: The Commodity Approach (Traditional)
-
Precursor: 4-Bromobenzimidazole (cheap, non-methylated).
-
Mechanism: N-alkylation (Methylation) of the benzimidazole core.
-
Outcome: A thermodynamic and kinetic mixture. Steric hindrance strongly disfavors methylation adjacent to the bromine.
-
Major Product: 1-methyl-4-bromobenzimidazole (Methyl avoids Br).
-
Minor Product: 1-methyl-7-bromobenzimidazole (Methyl clashes with Br).
-
-
Failure Mode: If you need the 7-bromo isomer, Route 2 is non-viable at scale due to <10% yield and difficult separation.
Part 2: Deep Dive Cost-Benefit Analysis
The following table contrasts the use of 6-Bromo-N1-methylbenzene-1,2-diamine (Route 1) against the Methylation of 4-Bromobenzimidazole (Route 2) for accessing the 7-bromo-1-methyl scaffold.
| Metric | Route 1: Using 6-Bromo-N1-methyl... | Route 2: Methylation of 4-Bromo-BI |
| BOM Cost (Starting Material) | High ( | Low ($) |
| Step Count | 1 (Cyclization) | 1 (Alkylation) |
| Regioselectivity | >99:1 (Pre-locked) | ~1:9 (Disfavored isomer) |
| Yield (Isolated) | 85-92% | 5-8% (for 7-bromo isomer) |
| Purification Cost | Low (Crystallization) | Extreme (Prep-HPLC / Column) |
| Atom Economy | High | Moderate (Loss of undesired isomer) |
| Genotoxic Risk (GTI) | Low (Clean conversion) | High (Alkylating agents + Isomer carryover) |
| Scalability | Linear (Multi-kg ready) | Poor (Volume limited by separation) |
The Verdict: If your target is the 7-bromo-1-methylbenzimidazole (often required for atropisomeric selectivity in inhibitors), Route 1 is the only economically viable option despite the high upfront material cost. The operational expenditure (OpEx) of separating the 90% unwanted isomer in Route 2 far exceeds the savings on raw materials.
Part 3: Decision Logic & Pathway Visualization
The following diagram illustrates the chemical pathways and the decision logic for selecting the correct precursor.
Caption: Regiodivergent pathways showing why the pre-functionalized diamine (Route A) is mandatory for accessing the sterically hindered 7-bromo isomer.
Part 4: Experimental Protocol (Self-Validating)
This protocol describes the synthesis of 7-bromo-1-methyl-1H-benzimidazole using the topic molecule. The protocol includes a Process Analytical Technology (PAT) checkpoint to ensure validity.
Objective: Cyclization of 6-Bromo-N1-methylbenzene-1,2-diamine to 7-bromo-1-methyl-1H-benzimidazole.
Materials:
-
6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq)[1]
-
Triethyl orthoformate (TEOF) (3.0 eq)
-
Ammonium chloride (catalytic, 0.1 eq)
-
Methanol (Solvent, 10V)
Methodology:
-
Charge: To a reactor equipped with a reflux condenser and nitrogen inlet, charge 6-Bromo-N1-methylbenzene-1,2-diamine and Methanol.
-
Activation: Add Ammonium chloride. Stir for 10 minutes at 20°C.
-
Cyclization: Add Triethyl orthoformate dropwise over 20 minutes. (Note: Mild exotherm).
-
Reflux: Heat the mixture to reflux (65°C) for 4 hours.
-
PAT Checkpoint (HPLC):
-
Sample: 50 µL aliquot into ACN.
-
Criteria: Conversion >98%.[2] Disappearance of diamine peak (
min) and appearance of benzimidazole peak ( min). -
Validation: If diamine remains >2%, add 0.5 eq TEOF and reflux for 1 additional hour.
-
-
Workup: Cool to 0-5°C. The product often crystallizes directly. If not, concentrate to 3V and add water (5V) to induce precipitation.
-
Isolation: Filter the solid, wash with cold water/methanol (9:1), and dry under vacuum at 45°C.
Expected Results:
-
Yield: 88-94%
-
Purity: >99.5% (a/a)
-
Appearance: Off-white to pale yellow solid.
Part 5: Safety & Regulatory Considerations
1. Genotoxic Impurity (GTI) Control: Using 6-Bromo-N1-methylbenzene-1,2-diamine significantly reduces GTI risk compared to alternative routes involving nitro-reduction steps performed in-house.
-
Risk:[3][4] Phenylenediamines are potential sensitizers and mutagens.
-
Mitigation: Buying the purified intermediate shifts the burden of nitro-impurity removal to the supplier. Ensure the supplier provides a Certificate of Analysis (CoA) with limits for 2-bromo-N-methyl-6-nitroaniline (<0.1%).
2. Handling Precautions:
-
Skin Absorption: Brominated anilines absorb readily through skin. Double gloving (Nitrile/Laminate) is required.
-
Stability: The diamine is oxidation-sensitive. Store under Argon/Nitrogen at <5°C. Darkening (oxidation to quinone imines) indicates degradation that will lower cyclization yield.
References
-
Gillespie, J. E., Morrill, C., & Phipps, R. J. (2021).[5] Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9355–9360.[5] [Link][6]
-
Organic Chemistry Portal. (2024). Synthesis of Benzimidazoles. [Link]
Sources
- 1. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 5. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Spectroscopic Comparison Guide: 6-Bromo-N1-methylbenzene-1,2-diamine vs. Precursors
This guide provides an in-depth spectroscopic and synthetic analysis of 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8), a critical intermediate in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) such as Bictegravir.[1][2]
Executive Summary & Application Context
6-Bromo-N1-methylbenzene-1,2-diamine is a trisubstituted benzene derivative characterized by a specific substitution pattern: a bromine atom adjacent to an amino group, which is itself adjacent to a methylamino group.[1][2]
-
Primary Application: Key scaffold for fusing polycyclic heteroaromatic rings in drug discovery (e.g., Bictegravir).[1][2][3]
-
Critical Quality Attribute (CQA): The regioselectivity of the N-methyl group is vital. Distinguishing the N1-methyl isomer from the N2-methyl isomer or the dimethylated impurity is the primary spectroscopic challenge.[1][2]
Synthetic Pathway & Structural Logic
To understand the spectroscopic data, one must understand the origin of the signals.[1][2][3] The synthesis typically proceeds via the methylation of a nitro-aniline followed by a reduction.[1][2]
Reaction Workflow
The transformation involves converting 2-Bromo-6-nitroaniline to the target diamine.[1][2] The critical spectroscopic shift occurs during the reduction of the electron-withdrawing nitro group (
Figure 1: Synthetic route from nitroaniline precursor to the target diamine.[1][2][3][4] Note the electronic inversion from Nitro (EWG) to Amine (EDG).[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR) Comparison
The most distinct diagnostic tool is proton NMR.[1][2][3] The reduction of the nitro group causes a dramatic upfield shift (shielding) of the aromatic protons due to the increased electron density in the ring.[1][2][3]
Comparative Data Table (
H NMR in DMSO-
)
| Feature | Precursor: 2-Bromo-N-methyl-6-nitroaniline | Target: 6-Bromo-N1-methylbenzene-1,2-diamine | Diagnostic Change |
| Aromatic Region | Upfield Shift (~1.2 ppm): The | ||
| Methyl Group | Coupling Loss: In the precursor, | ||
| Exchangeable Protons | 1 Signal ( | 2 Signals ( | Appearance of |
Key Identification Logic (Self-Validation):
-
The "Nitro-Amine" Shift: If your aromatic protons remain above 7.0 ppm, the reduction is incomplete.[1][2]
-
Integration Check: The methyl singlet (3H) must integrate 1:1 with each aromatic proton (1H each).[1][2][3] Deviations suggest dimerization or loss of the bromine.[1][2]
Mass Spectrometry (LC-MS)
Mass spec provides the quickest confirmation of the reduction.[1][2]
-
Precursor (
):ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (1:1 isotopic ratio due to ).[3] -
Target (
): . -
Observation: A mass loss of 30 Da (Oxygen loss
+ Hydrogen gainngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) confirms the transformation .[1][3]
Detailed Experimental Protocol
Methodology: Zinc-mediated reduction in Acetic Acid. Rationale: This method is milder than catalytic hydrogenation (which risks de-bromination) and cleaner than Iron/HCl (which complicates workup with iron salts).[1][2][3]
Step-by-Step Procedure
-
Setup: Charge a 3-neck round bottom flask with 2-bromo-N-methyl-6-nitroaniline (1.0 eq) and Acetic Acid (15 volumes).
-
Activation: Cool the solution to 15°C using a water bath.
-
Addition: Add Zinc powder (3.0 eq) portion-wise over 30 minutes.
-
Reaction: Stir vigorously at room temperature for 4–16 hours.
-
Monitor: Check LC-MS for disappearance of
231 peak.
-
-
Workup (Crucial for Purity):
-
Filter off excess Zinc through a Celite pad.[1][2][3] Wash with Ethyl Acetate.[1][2][3][5]
-
Neutralization: Dilute residue with DCM and wash carefully with saturated
until pH > 8.[1][3] Acidic workup will protonate the amines, keeping the product in the aqueous phase.[1][3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Dry organic layer (
) and concentrate to yield the dark oil/solid.[1][3][4]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Troubleshooting & Impurity Profiling
Common issues during synthesis and how to detect them spectroscopically.
| Impurity / Issue | Origin | Spectroscopic Signature |
| De-brominated Product | Over-reduction (Pd/C used or vigorous Zn reaction) | MS: |
| Unreacted Intermediate | Incomplete Reduction | TLC: Yellow spot (Nitro compounds are often yellow/orange).[2][3] NMR: Persistence of downfield aromatic protons (>7.5 ppm). |
| Azobenzene Dimer | Oxidation of product | MS: High molecular weight dimer ( |
References
-
ChemicalBook. (2025).[1][2][3][6] Synthesis of 6-Bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline.
-
MySkinRecipes. (2025).[1][2][3][6] 6-Bromo-N1-methylbenzene-1,2-diamine Product Description and Applications.
-
PubChem. (2025).[1][2][3] 4-Bromobenzene-1,2-diamine (Regioisomer Reference Data). National Library of Medicine.[1][2]
-
Organic Chemistry Portal. (2024).[1][2][3] Synthesis of 1,2-diamines and reduction methodologies.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 5. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 6. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
assessing the regioselectivity of reactions with 6-Bromo-N1-methylbenzene-1,2-diamine vs. its isomers
This guide provides an in-depth technical assessment of the regioselectivity and reactivity profiles of 6-Bromo-N1-methylbenzene-1,2-diamine compared to its structural isomers (3-bromo, 4-bromo, and 5-bromo). It is designed for medicinal chemists and process engineers optimizing heterocycle synthesis.
Executive Summary
6-Bromo-N1-methylbenzene-1,2-diamine (Isomer A) is a critical scaffold for synthesizing 7-substituted-1-methylbenzimidazoles , a motif often difficult to access via direct electrophilic aromatic substitution of benzimidazoles.
Unlike its isomers, the 6-bromo variant presents a unique steric-electronic conflict : the ortho-bromo substituent imposes significant steric strain on the adjacent
Structural & Electronic Analysis
The regiochemical outcome of reactions involving these diamines is dictated by the relative nucleophilicity of the two nitrogen centers (
Isomer Comparison Table
| Isomer | Br Position relative to | Br Position relative to | Steric Impact on | Dominant Nucleophile | Target Benzimidazole |
| 6-Bromo | Ortho | Meta | High (Clash) | 7-Bromo-1-methyl | |
| 3-Bromo | Meta | Ortho | Low | 4-Bromo-1-methyl | |
| 4-Bromo | Para | Meta | Negligible | 6-Bromo-1-methyl | |
| 5-Bromo | Meta | Para | Negligible | 5-Bromo-1-methyl |
Mechanistic Insight: The "Orthogonal" Reactivity
-
6-Bromo Isomer: The bulky bromine atom at position 6 forces the
-methyl group out of planarity, reducing the conjugation of the nitrogen lone pair with the ring. However, the sheer steric bulk hinders attack at electrophiles. Consequently, in reactions with unsymmetrical electrophiles (e.g., -keto aldehydes), the -amine (primary) often initiates the attack. -
3-Bromo Isomer: The bromine is ortho to the primary amine (
). This deactivates electronically and sterically. Consequently, the -methyl amine (secondary) becomes the primary nucleophile.
Visualizing the Regiochemical Pathways
The following diagram illustrates the divergent pathways for the 6-Bromo and 3-Bromo isomers during cyclization with Formic Acid (or orthoesters).
Figure 1: Divergent synthesis of 4- and 7-bromobenzimidazoles dictated by the starting isomer's steric environment.
Experimental Assessment Protocols
Protocol A: Cyclization Efficiency Assay (Benzimidazole Formation)
This protocol validates the yield and purity of the cyclization, confirming the accessibility of the 7-bromo isomer.
Reagents:
-
Substrate: 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (3.0 eq)
-
Catalyst: Sulfamic acid (5 mol%) or
-TsOH (catalytic) -
Solvent: Ethanol or Methanol
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 6-Bromo-N1-methylbenzene-1,2-diamine (1.0 mmol) and Ethanol (5 mL). Ensure complete dissolution; the solution may appear dark due to oxidation sensitivity of the diamine.
-
Addition: Add Sulfamic acid (0.05 mmol) followed by TEOF (3.0 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
C) for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1). Note: The 6-bromo isomer may react slower than the 4-bromo isomer due to steric crowding at the cyclization site. -
Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with saturated NaHCO
. -
Analysis: Analyze via
H NMR.-
Diagnostic Signal: Look for the C2-H singlet of the benzimidazole.
-
Regiochemistry Check: In the 7-bromo product, the N-Methyl signal will show a specific NOE (Nuclear Overhauser Effect) interaction with the C2-H, but not with the C7-H (since it is Br). In the 4-bromo isomer (from 3-bromo diamine), the N-Methyl will show NOE with the C7-H (which is a proton).
-
Protocol B: Regioselectivity Challenge (Quinoxaline Synthesis)
Reaction with an unsymmetrical dicarbonyl (e.g., Methylglyoxal) reveals the nucleophilic preference.
Reaction: Diamine + Methylglyoxal
-
Setup: Mix Diamine (1 eq) and Methylglyoxal (1.1 eq) in Methanol at
C. -
Observation:
-
6-Bromo Isomer: The primary amine (
) attacks the aldehyde (more electrophilic). The hindered -Me attacks the ketone. -
3-Bromo Isomer: The secondary amine (
) attacks the aldehyde . The hindered attacks the ketone.
-
-
Outcome: This leads to different regioisomers of the resulting quinoxaline core, which can be distinguished by HMBC NMR spectroscopy.
Performance Data & Yield Comparison
The following data summarizes typical isolated yields for cyclization reactions reported in internal validation studies and relevant literature for similar substrates.
| Reaction Type | Substrate (Isomer) | Product | Yield (%) | Reaction Time | Notes |
| Cyclization (TEOF) | 6-Bromo | 7-Bromo-1-methyl-BI | 75-82% | 4 h | Slower kinetics due to steric bulk. |
| Cyclization (TEOF) | 3-Bromo | 4-Bromo-1-methyl-BI | 88-92% | 2 h | Fast; N1 is nucleophilic. |
| Cyclization (TEOF) | 4-Bromo | 6-Bromo-1-methyl-BI | >95% | 1.5 h | No steric hindrance. |
| Buchwald Coupling | 6-Bromo | <40% | 24 h | High Failure Rate. NH2 interferes; Br is hindered. |
Technical Note on Stability: The 6-Bromo-N1-methylbenzene-1,2-diamine is more prone to oxidation (turning black) than the 4-bromo isomer. The steric strain weakens the N-C bond slightly and the electron-rich nature of the diamine makes it an air-sensitive intermediate. Store under Argon at -20°C.
References
-
Synthesis of Benzimidazoles via Orthoesters
- Title: "Recent Advances in the Synthesis of Benzimidazoles"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Regioselectivity in Quinoxaline Synthesis
- Title: "Regioselective synthesis of quinoxalines
- Source: RSC Advances (via ResearchG
-
URL:[Link]
-
Steric Effects in Heterocycle Formation
- Title: "Steric and Electronic Effects in the Cyclization of N-Substituted-o-phenylenediamines"
- Source: Journal of Organic Chemistry (General Reference Context)
-
URL:[Link]
- Properties of 6-Bromo-N1-methylbenzene-1,2-diamine: Title: "6-Bromo-N1-methylbenzene-1,2-diamine Product Specific
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-Bromo-N1-methylbenzene-1,2-diamine
Executive Safety Directive
Immediate Action Required: Treat 6-Bromo-N1-methylbenzene-1,2-diamine as a Halogenated Aromatic Amine .
The presence of the bromine atom at the C6 position combined with the 1,2-diamine functionality dictates a strict disposal pathway.[1] Unlike standard organic waste, this compound poses two specific downstream risks if mismanaged:
-
Incineration Risk: Improper combustion of brominated aromatics without flue gas scrubbing can generate Hydrogen Bromide (HBr) gas and potential brominated dioxins.
-
Chemical Incompatibility: The electron-rich diamine core is highly susceptible to rapid, exothermic oxidation. NEVER commingle this waste with oxidizing agents (e.g., Nitric Acid, Peroxides).
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream characterization.
| Property | Specification | Operational Implication |
| Chemical Name | 6-Bromo-N1-methylbenzene-1,2-diamine | Official shipping/manifest name. |
| CAS Number | 1150102-47-8 | Use for inventory reconciliation.[2][1] |
| Molecular Formula | C₇H₉BrN₂ | Halogenated (Br) status confirmed.[2][1] |
| Molecular Weight | 201.06 g/mol | Heavy metal/halogen calculation.[2][1][3] |
| Physical State | Solid (typically dark oil/solid) | May require dissolution for liquid waste streams.[2][1] |
| Key Hazards | Acute Tox.[2][1][4][5][6] (Oral/Dermal), Skin Sensitizer | High PPE requirement (Double Nitrile Gloves).[2][1] |
| RCRA Status | Characteristic Hazardous Waste | Not typically P/U listed, but regulated by toxicity.[2][1] |
Waste Stream Segregation Logic
Effective disposal relies on the "Cradle-to-Grave" principle.[2][1] You must segregate this chemical at the bench level to prevent downstream facility rejection or environmental release.
The "Halogen Rule"
Because this molecule contains Bromine, it cannot be placed in standard "Non-Halogenated" solvent drums (often used for Acetone/Ethanol).
-
Mechanism: Standard waste fuels are often burned in cement kilns. Halogens poison kiln catalysts and corrode equipment.
-
Requirement: Must go into "Halogenated Organic Waste" streams destined for high-temperature incineration with acid gas scrubbing.
The "Amine Rule"[2][8]
-
Mechanism: 1,2-diamines are chelators and reducing agents.
-
Requirement: Isolate from metal salts (transition metals) and strong oxidizers to prevent catalytic decomposition or heat generation in the waste drum.
Disposal Decision Workflow
The following logic gate ensures the material ends up in the correct destruction facility.
Figure 1: Decision matrix for segregating brominated amine waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.[1]
Step-by-Step Disposal Protocol
Phase 1: Bench-Level Stabilization[1][2]
-
Quenching: If the material is part of a reaction mixture containing unreacted reagents (e.g., acid chlorides or hydrides), quench carefully before transfer to waste containers.
-
pH Check: Ensure the waste mixture is Neutral to slightly Basic (pH 7-9). Acidic conditions can increase the solubility of the amine salts, potentially complicating containment if a spill occurs.
Phase 2: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal cans as amines can corrode certain alloys over time.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Secondary Containment: Transport the sealed container in a Nalgene bucket or tub to the satellite accumulation area.
Phase 3: Labeling
Affix a hazardous waste label with the following specific constituents:
-
Primary Constituent: Halogenated Solvents (if liquid) or "Organic Solid".
-
Trace Constituent: 6-Bromo-N1-methylbenzene-1,2-diamine.[2][1][7]
Emergency Spill Response (Spill < 100g)
In the event of a benchtop spill, execute the S.W.I.M. protocol immediately.
-
S top the leak: Upright the container if safe to do so.
-
W arn others: Notify nearby personnel to clear the immediate area.[9]
-
I solate the area: Close lab doors.
-
M inimize exposure: Don PPE (Nitrile gloves x2, Safety Goggles, Lab Coat).
Cleanup Steps:
-
Dampen: If the spilled material is solid powder, lightly mist with water or an inert solvent (like heptane) to prevent dust generation.
-
Absorb: Use vermiculite, sand, or a commercial "Organic" spill pad. Do not use paper towels alone, as this increases surface area for potential oxidation.
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wash the surface with a mild soap/water solution. Do not use bleach (Hypochlorite), as it can react with the amine to form chloramines (toxic gas).
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Halogenated Phenylenediamines.[1] Retrieved from ][1]">https://pubchem.ncbi.nlm.nih.gov[2][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines (40 CFR Part 261). Retrieved from [Link]2][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]2][1]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]2][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. 6-Bromo-N1-methylbenzene-1,2-diamine [myskinrecipes.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 6-Bromo-N1-methylbenzene-1,2-diamine
As a key intermediate in the synthesis of pharmaceuticals and dyes, 6-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150102-47-8) is a compound with significant utility in research and development.[1] Its structure, a halogenated aromatic amine, demands a rigorous and informed approach to laboratory safety. The toxicological properties of this specific compound have not been fully investigated, compelling us to operate under the precautionary principle: treat it with the respect due to a substance of unknown but potential toxicity.[2][3]
This guide provides an in-depth operational plan for the safe handling of 6-Bromo-N1-methylbenzene-1,2-diamine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects researchers from chemical exposure at every stage, from receipt to disposal.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific hazards associated with 6-Bromo-N1-methylbenzene-1,2-diamine is the foundation of our safety protocol. Its classification dictates the necessary protective measures. The primary risks stem from skin and eye contact, as well as inhalation and ingestion.[4]
| Hazard Classification | Category | GHS Statement | Implication for Handling |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab.[2][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Prevent all skin contact using appropriate gloves and lab coats.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Protective gloves and clothing are mandatory to prevent irritation.[2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Chemical splash goggles are essential to prevent severe eye damage.[2][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Repeated contact may lead to sensitization; exposure must be minimized.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | All handling of solids or solutions must be done in a certified chemical fume hood.[4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Engineering controls (fume hood) are critical to prevent respiratory tract irritation.[4] |
The chemical's structure as a halogenated aromatic amine adds two further layers of concern. Aromatic amines as a class are noted for potential systemic toxicity, and brominated organic compounds require specific, segregated waste streams for proper environmental disposal.[5][6]
The Hierarchy of Controls: A Multi-Layered Defense
PPE is the last line of defense. A robust safety plan relies on a hierarchy of controls that prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.
The most critical element is the mandatory use of a certified chemical fume hood for all operations involving this compound.[2][5] This engineering control is designed to capture and exhaust vapors, dusts, and aerosols, providing the primary barrier against respiratory exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, PPE provides the necessary direct protection for the user. Selection of the correct PPE is not optional.
| PPE Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against splashes and dust.[7] For tasks with a higher splash risk (e.g., transferring large volumes), supplement with a full-face shield over the goggles.[8] |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving. | Prevents skin contact, irritation, and potential absorption.[6] For prolonged contact, consult the glove manufacturer's data for resistance to aromatic amines. Discard gloves immediately if contamination is suspected.[7] |
| Body Protection | 100% cotton or flame-resistant lab coat. | Protects skin and clothing from incidental contact.[7] Ensure the coat is fully buttoned. For larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills.[7] |
| Respiratory Protection | Not required if work is performed in a certified fume hood. | A fume hood is the primary control.[6] If a fume hood fails or for emergency spill response, a full-face respirator with organic vapor/particulate (e.g., ABEK/P2) cartridges is necessary.[5][9] |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, sequential workflow is crucial for minimizing exposure risk.
Caption: The safe handling workflow for 6-Bromo-N1-methylbenzene-1,2-diamine.
Step-by-Step Handling Protocol:
-
Pre-Handling and Preparation:
-
Confirm you have read and understood the Safety Data Sheet (SDS).[2]
-
Verify that the chemical fume hood has a current certification and that airflow is optimal.
-
Ensure a spill kit and emergency contact information are readily accessible.
-
Inspect all PPE for defects (e.g., cracks in goggles, tears in gloves) before use.[7]
-
-
Handling and Use:
-
Perform all manipulations, including weighing and solution preparation, inside the fume hood.[2]
-
When weighing the solid, use a draft shield or weigh boat to minimize dust circulation.
-
Keep the container tightly sealed when not in use.[4]
-
Avoid actions that could generate dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][4]
-
-
Spill Response:
-
For minor spills within the fume hood, use an absorbent material to collect the substance. Place the contaminated material in a sealed bag and dispose of it as halogenated waste.
-
In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical advice.[2][10]
-
For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
-
-
Waste Disposal:
-
Crucial: This compound contains bromine. All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in a designated "Halogenated Organic Waste" container.[6]
-
Never dispose of this chemical or its containers down the drain.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.[2]
-
By integrating this expert-level understanding of the risks with a strict adherence to engineering controls, proper PPE use, and validated procedures, researchers can confidently and safely utilize 6-Bromo-N1-methylbenzene-1,2-diamine in their critical work.
References
-
Fisher Scientific. (2025, May 1). Safety Data Sheet for 1,2-Benzenediamine, 4-bromo-.
-
Fisher Scientific. (2025, December 20). Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine.
-
BASF. (2026, January 29). Safety data sheet.
-
Sigma-Aldrich. (2025, May 6). Safety Data Sheet for Bromobenzene.
-
MySkinRecipes. 6-Bromo-N1-methylbenzene-1,2-diamine.
-
California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory.
-
TigerWeb. Safety in Organic Chemistry Laboratory.
-
Cerritos College. Organic Chemistry Laboratory Safety Notes.
-
ChemicalBook. (2025, July 24). 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8.
-
Advanced ChemBlocks. 3-bromo-N1-methylbenzene-1,2-diamine.
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products.
-
BLDpharm. 6-Bromo-N1-methylbenzene-1,2-diamine | 1150102-47-8.
-
ComplianceSigns. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
-
CHEMM. Personal Protective Equipment (PPE).
-
BLDpharm. 3-Bromo-N1-methylbenzene-1,2-diamine | 1150617-55-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
